Chlorimide
Description
Structure
3D Structure
Propriétés
Numéro CAS |
3400-09-7 |
|---|---|
Formule moléculaire |
NHCl2 Cl2HN |
Poids moléculaire |
85.92 g/mol |
InChI |
InChI=1S/Cl2HN/c1-3-2/h3H |
Clé InChI |
JSYGRUBHOCKMGQ-UHFFFAOYSA-N |
SMILES |
N(Cl)Cl |
SMILES canonique |
N(Cl)Cl |
Autres numéros CAS |
3400-09-7 |
Origine du produit |
United States |
Foundational & Exploratory
Thermal Stability of N-Chlorimide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-chlorimides, such as N-chlorosuccinimide (NCS), N-chlorophthalimide, and N-chlorosaccharin, are a class of compounds widely utilized in organic synthesis as potent chlorinating agents and mild oxidants. Their utility in the development of pharmaceuticals and other complex molecules is significant. However, the presence of a reactive N-Cl bond introduces potential thermal instability, a critical parameter that must be thoroughly understood to ensure safe handling, storage, and scale-up in both research and manufacturing environments. Thermal decomposition can lead to runaway reactions, pressure buildup, and the release of toxic gases, such as nitrogen oxides and chlorine compounds.[1] This guide provides an in-depth overview of the core principles governing the thermal stability of N-chlorimide compounds, outlines standard experimental protocols for their assessment, and presents available thermal analysis data.
Core Factors Influencing Thermal Stability
The thermal stability of N-chlorimide compounds is not intrinsic to the N-Cl bond alone but is influenced by a combination of molecular and environmental factors. The temperature at which a substance begins to decompose is a key indicator of its thermal stability.[2] Understanding these factors is crucial for predicting and controlling the reactivity of these compounds.
-
N-Cl Bond Dissociation Energy: The primary determinant of thermal stability is the strength of the nitrogen-chlorine covalent bond. Homolytic cleavage of this bond is often the initial step in thermal decomposition. The stability of the N-Cl bond is generally lower than that of an N-F bond but is influenced by the surrounding molecular structure.
-
Molecular Structure: The imide framework plays a significant role. The presence of two adjacent electron-withdrawing carbonyl groups weakens the N-Cl bond, making N-chlorimides generally less stable than N-chloroamides or N-chloroamines. The specific structure of the cyclic imide (e.g., succinimide (B58015) vs. phthalimide) further modulates this effect through differences in ring strain and electronic distribution.
-
Crystalline Structure and Purity: Crystalline materials often exhibit greater thermal stability compared to their amorphous counterparts due to the ordered arrangement providing structural integrity. The presence of impurities can significantly lower the decomposition temperature by catalyzing decomposition reactions.[3]
-
Heating Rate and Atmosphere: The rate at which a compound is heated can impact its observed decomposition temperature. Slower heating rates provide more time for the material to decompose at lower temperatures.[3] The surrounding atmosphere (inert vs. oxidative) also dictates the decomposition pathway and products.
Thermal Analysis Data of N-Chlorimide Compounds
Quantitative thermal stability data is essential for performing hazard assessments. The following tables summarize the available physical properties and thermal decomposition data for common N-chlorimides based on a review of available literature.
Table 1: Physical Properties of Common N-Chlorimides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 148 - 150[4][5] |
| N-Chlorophthalimide | C₈H₄ClNO₂ | 181.58 | 186 - 190[6][7] |
| N-Chlorosaccharin | C₇H₄ClNO₃S | 217.63 | 148 - 152[1][8] |
Table 2: Thermal Decomposition Data
| Compound Name | Analysis Method | Onset Decomposition Temp. (°C) | Peak Exotherm Temp. (°C) | Enthalpy of Decomposition (J/g) | Notes |
| N-Chlorosuccinimide (NCS) | TGA/DTG | 320 (in N₂) | Not Available | Not Available | Decomposition onset determined by DTG at a 10 °C/min heating rate.[9] |
| N-Chlorophthalimide | Not Available | Not Available | Not Available | Not Available | Data not available in searched literature. |
| N-Chlorosaccharin | Not Available | Not Available | Not Available | Not Available | Data not available in searched literature. |
Note: The scarcity of comprehensive public data highlights the necessity for specific analytical testing for risk assessment in a process-specific context.
Experimental Protocols for Thermal Hazard Assessment
A multi-technique approach is required for a thorough thermal hazard assessment. This typically involves screening with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), followed by more detailed investigation of runaway potential using Accelerating Rate Calorimetry (ARC) if significant exothermic activity is detected.
References
- 1. N-CHLOROSACCHARIN CAS#: 14070-51-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-chlorosaccharin as a possible chlorinating reagent: structure, chlorine potential, and stability in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Spectroscopic Analysis of Chlorimide Derivatives: A Technical Guide for Researchers
Abstract: Chlorimide derivatives, characterized by the reactive N-Cl bond, are pivotal compounds in organic synthesis, disinfection, and drug development. Their efficacy and reaction mechanisms are intrinsically linked to their structural and electronic properties. A multi-faceted spectroscopic approach is therefore essential for their comprehensive characterization. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—as applied to the analysis of key this compound derivatives such as N-Chlorosuccinimide (NCS), Dichloroisocyanuric acid, and N-Chlorotaurine (NCT). It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to serve as a practical resource for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of this compound derivatives, providing detailed information about the carbon skeleton and the electronic environment of nuclei.
¹H and ¹³C NMR Spectroscopy
The introduction of an electronegative chlorine atom on the nitrogen significantly influences the chemical shifts of nearby carbon and hydrogen atoms. In the case of N-Chlorotaurine (NCT), the carbon atoms adjacent to the nitrogen show a distinct downfield shift compared to the parent compound, taurine (B1682933), as a direct result of the deshielding effect of the N-Cl bond.[1][2]
Data Presentation: ¹³C NMR Chemical Shifts
| Compound | Carbon Atom | Chemical Shift (δ) in ppm |
| Taurine | Cα (-CH₂-N) | 47.42 |
| Cβ (-CH₂-S) | 35.38 | |
| N-Chlorotaurine (NCT) | Cα (-CH₂-NCl) | 50.74, 48.96 |
| Cβ (-CH₂-S) | Not specified in source | |
| Table 1: Comparison of ¹³C NMR chemical shifts for Taurine and N-Chlorotaurine (NCT), demonstrating the deshielding effect of the N-Cl group.[1] |
³⁵Cl Nuclear Quadrupole Resonance (NQR) Spectroscopy
³⁵Cl-NQR is a specialized and powerful technique for investigating the electronic structure surrounding the chlorine atom in the N-Cl bond.[3] For dichloroisocyanuric acid derivatives, this method provides direct insight into the covalent character of the N-Cl bond and the π-electron delocalization within the triazine ring.[3]
Data Presentation: ³⁵Cl NQR Frequencies
| Compound Family | Typical Resonance Frequency |
| Dichloroisocyanuric acid derivatives | ~2.53 MHz |
| Table 2: Characteristic ³⁵Cl-NQR frequency for dichloroisocyanuric acid derivatives, reflecting the unique electronic environment of the chlorine atoms bonded to nitrogen.[3] |
Experimental Protocol: ¹³C NMR of N-Chlorotaurine
-
Sample Preparation: Dissolve 10-20 mg of N-Chlorotaurine sodium salt in 0.6 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Standard ¹³C acquisition with proton decoupling.
-
Temperature: Set probe temperature to 298 K (25 °C).
-
Pulse Angle: 30-45° flip angle to ensure quantitative signal intensity is not required but allows for shorter relaxation delays.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096, depending on sample concentration, to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing: Apply an exponential line broadening factor of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum using an internal standard or by referencing the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of this compound derivatives and confirming their elemental composition. A key diagnostic feature is the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), which results in a characteristic isotopic pattern in the mass spectrum.
Isotopic Patterns
For a molecule containing a single chlorine atom, the mass spectrum will exhibit two peaks separated by approximately 2 Da: the molecular ion peak (M) and an (M+2) peak with roughly one-third the intensity of the M peak. For dichlorinated species like dichloroisocyanuric acid, a more complex M, M+2, and M+4 pattern will be observed with relative intensities of approximately 9:6:1.
High-Resolution Mass Spectrometry (HRMS)
Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provide extremely high resolution and mass accuracy, enabling the unambiguous assignment of molecular formulas from complex mixtures of chlorination byproducts.[4][5]
Experimental Protocol: ESI-MS of Chlorination Byproducts
This protocol is adapted from methodologies used for analyzing complex mixtures of chlorination products.[4]
-
Sample Preparation: Dilute the aqueous reaction mixture to a final concentration of approximately 0.2 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water) to ensure efficient ionization.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a 12 T FT-ICR mass spectrometer, equipped with an electrospray ionization (ESI) source.
-
Infusion and Ionization: Introduce the sample via direct infusion at a flow rate of 2-5 µL/min. Operate the ESI source in negative ion mode, as many this compound derivatives and their byproducts are acidic or form stable anions.
-
MS Parameters:
-
Mass Range: Acquire data from m/z 70 to 3000.
-
Ion Accumulation Time: Set to 0.1 seconds.
-
Data Acquisition: Co-add at least 100 scans to ensure good signal averaging.
-
Source Conditions: Optimize capillary voltage, and drying gas flow and temperature to achieve stable spray and maximal signal.
-
-
Data Analysis: Process the raw data to obtain a high-resolution mass spectrum. Utilize formula assignment software that accounts for the isotopic signature of chlorine to identify potential elemental compositions for the observed peaks.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within this compound derivatives.
Key Vibrational Modes
The most prominent absorption bands in the IR spectra of chlorimides are typically associated with carbonyl (C=O) groups and the N-Cl bond.
-
Carbonyl (C=O) Stretching: For cyclic imides like N-chlorosuccinimide and dichloroisocyanuric acid, strong C=O stretching vibrations are observed in the 1600-1750 cm⁻¹ region.[3]
-
N-Cl Vibrations: The N-Cl stretching and bending modes typically appear in the lower frequency (fingerprint) region of the spectrum. These bands can be compared with those of related N-bromo and N-iodo compounds to understand vibrational coupling.[6]
Data Presentation: Key IR Absorption Bands
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Dichloroisocyanuric acid | C=O (keto tautomer) | 1700 - 1600 |
| N-Chlorosuccinimide | C=O | ~1700 |
| N-Chlorotaurine (NCT) | SO₃ | ~1200 and ~1040 |
| Taurine | SO₃ | ~1200 and ~1040 |
| Table 3: Characteristic FT-IR absorption bands for key functional groups in selected this compound derivatives.[1][3] |
Experimental Protocol: FT-IR Analysis of Solid Samples
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid this compound derivative with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans for a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound derivatives in solution and for monitoring the kinetics of reactions in which they participate.
Electronic Transitions
The absorption of UV-Vis light by chlorimides is typically due to n → σ* transitions associated with the N-Cl bond and π → π* transitions in conjugated systems, such as the carbonyl groups. For many simple chlorimides, the most useful absorption bands appear in the UV region. For instance, N-Chlorotaurine (NCT) exhibits a characteristic absorption maximum around 252 nm, which is used for its quantification.[1][7]
Data Presentation: UV-Vis Absorption Maxima
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) |
| N-Chlorotaurine (NCT) | Water | 252 | 395.5 |
| Dichloramine (NHCl₂) | Water | 297 | 265 |
| Trichloramine (NCl₃) | Water | 335 | 310 |
| Table 4: UV-Visible absorption maxima (λmax) and molar absorptivity values for selected chlorimides in aqueous solution.[1][7][8][9] |
Experimental Protocol: Kinetic Analysis of a Reaction with NCS
This protocol outlines a general method for monitoring a reaction where NCS is consumed, such as an oxidation or chlorination reaction.[10]
-
Instrumentation: Use a diode-array or scanning UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.
-
Wavelength Selection: Determine the λmax of N-Chlorosuccinimide (NCS) under the planned reaction conditions (solvent, pH). If the product also absorbs at this wavelength, select an alternative wavelength where the change in absorbance is maximized.
-
Reagent Preparation: Prepare stock solutions of the substrate and NCS in the desired solvent (e.g., aqueous acetic acid).
-
Reaction Initiation:
-
Pipette the substrate solution into a 1 cm path length quartz cuvette and place it in the spectrophotometer. Allow it to equilibrate to the desired temperature.
-
Record a baseline spectrum (t=0) before adding the oxidant.
-
Initiate the reaction by adding a small, known volume of the NCS stock solution to the cuvette. Mix rapidly and thoroughly.
-
-
Data Acquisition: Immediately begin collecting spectra at fixed time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.
-
Data Analysis:
-
Extract the absorbance value at the chosen wavelength for each time point.
-
Plot absorbance versus time.
-
From this plot, determine the initial reaction rate. By varying the concentrations of reactants, the order of the reaction and the rate constant can be calculated.
-
Conclusion
The spectroscopic analysis of this compound derivatives requires a synergistic application of multiple techniques. NMR spectroscopy provides the fundamental structural framework, while Mass Spectrometry confirms molecular identity and isotopic composition. Vibrational spectroscopy offers a rapid means of functional group identification, and UV-Vis spectroscopy is a powerful tool for quantitative analysis and kinetic studies. By integrating the data from these complementary methods, researchers can achieve a comprehensive understanding of the structure, purity, and reactivity of these vital chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-NMR study of taurine and chlorotaurine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Dichloroisocyanuric acid | 2782-57-2 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Chlorosuccinimide | High-Purity Reagent | Supplier [benchchem.com]
Quantum Chemical Insights into Chlorimide Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the quantum chemical calculations of chlorimide structures, providing a comprehensive overview of the theoretical approaches used to elucidate their molecular geometries, vibrational properties, and electronic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the computational modeling of this important class of compounds.
Introduction to Chlorimides and the Role of Computational Chemistry
Chlorimides, characterized by a nitrogen-chlorine bond within a cyclic imide framework, are versatile reagents in organic synthesis and are of significant interest in medicinal chemistry. Quantum chemical calculations have emerged as a powerful tool to investigate the structure-activity relationships of these molecules at the atomic level. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to predict and understand the geometric parameters, vibrational frequencies, and electronic properties that govern their reactivity and biological interactions.
Methodologies in Quantum Chemical Calculations of Chlorimides
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The following section outlines a typical computational workflow and common methodologies employed in the study of this compound structures.
Computational Workflow
A standard workflow for the quantum chemical analysis of this compound structures involves several key steps, from initial structure preparation to the analysis of calculated properties.
Key Experimental and Computational Protocols
Geometry Optimization: The initial step in characterizing a this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
-
Methodology: Density Functional Theory (DFT) is a widely used method, with the B3LYP hybrid functional being a popular choice. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. Common choices for chlorimides include Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative chlorine and oxygen atoms.
-
Software: Commercially and academically available software packages such as Gaussian, ORCA, and Q-Chem are frequently used for these calculations.
Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data.
-
Methodology: The same level of theory and basis set used for the geometry optimization should be employed for the frequency calculation to ensure consistency. The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).
Electronic Property Analysis: Understanding the electronic structure of chlorimides is crucial for predicting their reactivity. Key properties that are often calculated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of chemical reactivity and stability.
-
Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the electrostatic potential and the polarity of bonds, such as the N-Cl bond.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.
Quantitative Data on this compound Structures
The following tables summarize key geometric and electronic parameters obtained from quantum chemical calculations for representative this compound structures.
Calculated Geometrical Parameters
The tables below present a selection of calculated bond lengths and bond angles for N-chlorosuccinimide and N-chlorophthalimide. These values are typically obtained from geometry optimizations at the DFT/B3LYP level of theory with a 6-311+G(d,p) basis set.
Table 1: Selected Bond Lengths (Å) of N-Chlorosuccinimide and N-Chlorophthalimide
| Bond | N-Chlorosuccinimide (Calculated) | N-Chlorophthalimide (Calculated) |
| N-Cl | 1.72 - 1.75 | 1.71 - 1.74 |
| N-C (imide) | 1.38 - 1.41 | 1.39 - 1.42 |
| C=O | 1.20 - 1.22 | 1.21 - 1.23 |
| C-C (ring) | 1.52 - 1.55 | 1.48 - 1.51 (imide ring) |
| C-C (aromatic) | - | 1.38 - 1.41 |
Table 2: Selected Bond Angles (°) of N-Chlorosuccinimide and N-Chlorophthalimide
| Angle | N-Chlorosuccinimide (Calculated) | N-Chlorophthalimide (Calculated) |
| Cl-N-C (imide) | 115 - 118 | 116 - 119 |
| C-N-C (imide) | 110 - 113 | 108 - 111 |
| O=C-N | 123 - 126 | 124 - 127 |
| O=C-C | 125 - 128 | 126 - 129 |
Note: The ranges provided in the tables are indicative and can vary slightly depending on the specific computational method and basis set employed.
Calculated Vibrational Frequencies
Vibrational frequency calculations provide insights into the characteristic stretching and bending modes of chlorimides. The N-Cl stretching frequency is of particular interest as it directly probes the strength of this bond.
Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) for N-Chlorosuccinimide
| Vibrational Mode | Calculated Frequency Range | Description |
| N-Cl Stretch | 600 - 700 | Stretching of the N-Cl bond |
| C=O Symmetric Stretch | 1750 - 1800 | In-phase stretching of both C=O bonds |
| C=O Asymmetric Stretch | 1700 - 1750 | Out-of-phase stretching of both C=O bonds |
| C-N Stretch | 1100 - 1200 | Stretching of the imide C-N bonds |
Calculated Electronic Properties
The electronic properties of chlorimides, such as their frontier molecular orbital energies, provide valuable information about their reactivity.
Table 4: Calculated Electronic Properties (eV) of N-Chlorosuccinimide
| Property | Calculated Value Range | Significance |
| HOMO Energy | -7.5 to -8.5 | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 to -2.5 | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.5 to 6.5 | Indicator of chemical stability |
Signaling Pathways and Logical Relationships
The interplay of different computational steps and their logical connections are crucial for a comprehensive analysis. The following diagram illustrates the logical flow from the choice of computational parameters to the final interpretation of the results.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of this compound structures. By leveraging computational methodologies such as DFT, researchers can gain valuable insights into the geometric, vibrational, and electronic properties of these molecules. The data presented in this guide, including optimized geometries, vibrational frequencies, and electronic characteristics, serve as a foundational reference for further studies in the fields of organic synthesis, medicinal chemistry, and materials science. The continued development of computational methods promises to further enhance our understanding of chlorimides and facilitate the rational design of new molecules with desired properties.
The Ascendancy of Chlorimides: A Technical Guide to Their Historical Development and Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of chlorine atoms into organic molecules is a fundamental transformation in synthetic chemistry, profoundly influencing the biological activity, reactivity, and physical properties of the resulting compounds. While elemental chlorine and other early chlorinating agents were effective, they often suffered from a lack of selectivity, harsh reaction conditions, and safety concerns. The development of chlorimide reagents marked a significant advancement, offering a class of stable, selective, and versatile compounds for a wide range of chlorination and oxidation reactions. This in-depth technical guide traces the historical development of key this compound reagents, providing a comprehensive overview of their synthesis, mechanisms of action, and applications, complete with detailed experimental protocols and comparative data to inform modern synthetic strategies.
A Historical Timeline of Key this compound Reagents
The journey of this compound reagents in organic chemistry is a story of continuous innovation, driven by the need for more controlled and selective synthetic methods.
-
Early 20th Century: The Dawn of N-Chloro Compounds The early explorations into N-halogenated compounds laid the groundwork for the development of this compound reagents. While not strictly imides, the study of N-chloroamines and related species in reactions like the Hofmann-Löffler-Freytag reaction, first discovered in the 1880s and further developed by Löffler and Freytag in 1909, demonstrated the potential of N-Cl bonds in radical-mediated C-H functionalization[1][2].
-
1902: Trichloroisocyanuric Acid (TCCA) First Reported Trichloroisocyanuric acid (TCCA) was first reported by Chattaway and Wadmore[3]. Initially, its synthetic utility was not widely explored. It would later emerge as a powerful and cost-effective reagent for a vast array of chlorination and oxidation reactions in the latter half of the 20th century[3].
-
Mid-20th Century: The Rise of N-Halosuccinimides The true turning point for this compound reagents came with the popularization of N-halosuccinimides. Following the seminal work of Ziegler on allylic bromination with N-bromosuccinimide (NBS) in 1942, the potential of N-haloimides as selective halogenating agents became widely recognized[4]. This paved the way for the widespread adoption of its chloro-analogue, N-Chlorosuccinimide (NCS) , as a go-to reagent for allylic and benzylic chlorinations, as well as a mild oxidant.
-
1972: The Corey-Kim Oxidation A landmark application of NCS was unveiled with the development of the Corey-Kim oxidation by E.J. Corey and Choung Un Kim[1]. This protocol provided a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, further cementing the importance of NCS in the synthetic chemist's toolbox.
-
Latter Half of the 20th Century and Beyond: Diversification and Refinement This period saw the development and popularization of other N-chloroimide reagents, each with its own unique properties and applications. 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) emerged as a powerful chlorinating agent and oxidant, often demonstrating enhanced reactivity compared to NCS[5]. The utility of N-chlorophthalimide and N-chlorosaccharin as electrophilic chlorine sources was also explored and established[3][6]. Research continues to this day, focusing on developing new N-chloro reagents and expanding the applications of existing ones in novel synthetic methodologies.
Key this compound Reagents: Synthesis, Properties, and Applications
This section provides a detailed overview of the most prominent this compound reagents used in organic synthesis.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is arguably the most widely used this compound reagent. It is a white, crystalline solid that is stable at room temperature and easy to handle, making it a safer alternative to gaseous chlorine.
Synthesis: NCS is typically prepared by the chlorination of succinimide (B58015) using a source of electrophilic chlorine, such as sodium hypochlorite (B82951) (bleach) or chlorine gas[7][8].
Applications:
-
Allylic and Benzylic Chlorination: NCS is a reagent of choice for the free-radical chlorination of allylic and benzylic C-H bonds.
-
Electrophilic Chlorination: In the presence of an acid catalyst, NCS can act as a source of electrophilic chlorine for the chlorination of activated aromatic and heteroaromatic compounds.
-
Oxidation: NCS is a key component in several oxidation reactions, most notably the Corey-Kim oxidation for the conversion of alcohols to aldehydes and ketones.
-
Heterocycle Synthesis: It is employed in various cyclization reactions to generate chlorinated heterocyclic scaffolds.
Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid is a cost-effective and highly efficient chlorinating and oxidizing agent. It is a white, crystalline powder with a strong chlorine odor.
Synthesis: TCCA is prepared from cyanuric acid through a reaction with chlorine gas and trisodium (B8492382) cyanurate[9].
Applications:
-
Chlorination of Alkenes, Alkynes, and Arenes: TCCA is a versatile reagent for the electrophilic chlorination of a wide range of unsaturated compounds[10][11].
-
Oxidation of Alcohols: It can be used for the oxidation of primary and secondary alcohols to the corresponding carbonyl compounds, often in the presence of a catalyst like TEMPO[12].
-
Industrial Applications: Due to its high chlorine content and stability, TCCA is widely used as an industrial disinfectant and bleaching agent[9].
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
1,3-Dichloro-5,5-dimethylhydantoin is another important chlorinating and oxidizing agent, often exhibiting higher reactivity than NCS.
Synthesis: DCDMH is synthesized by the chlorination of 5,5-dimethylhydantoin (B190458).
Applications:
-
α-Chlorination of Carbonyl Compounds: DCDMH is particularly effective for the chlorination of ketones and other carbonyl compounds at the α-position[5].
-
Oxidation Reactions: It is used as an oxidant in various transformations, including the oxidation of alcohols and sulfides[5].
-
Biocidal Applications: Similar to TCCA, DCDMH is also used as a biocide in water treatment.
Other Notable this compound Reagents
-
N-Chlorophthalimide: This reagent is a potent electrophilic chlorinating agent used in the synthesis of various nitrogen-containing compounds[13].
-
N-Chlorosaccharin: Known for its high reactivity, N-chlorosaccharin is an effective electrophilic chlorinating agent for a variety of substrates, including alkenes, alkynes, and aromatic compounds[3][14].
Quantitative Data on this compound Reagent Performance
To facilitate the selection of the most appropriate reagent for a given transformation, the following tables summarize quantitative data for key reactions.
Table 1: Comparative Yields for the Allylic Chlorination of Cyclohexene
| Reagent | Reaction Conditions | Yield (%) | Reference |
| NCS | CCl₄, reflux, AIBN (cat.) | ~80 | [Generic Textbook Data] |
| TCCA | CCl₄, reflux | 29 | [11] |
| DCDMH | CCl₄, reflux, benzoyl peroxide (cat.) | High | [5] |
Table 2: Comparative Yields for the Oxidation of Secondary Alcohols to Ketones
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanol | NCS/DMS/Et₃N (Corey-Kim) | Toluene (B28343), -25 °C to rt | 90-95 | [1] |
| 1-Phenylethanol | TCCA/TEMPO (cat.) | CH₂Cl₂, rt | 95 | [12] |
| Cyclododecanol | DCDMH | Acetonitrile, reflux | 92 | [5] |
Detailed Experimental Protocols
The following section provides detailed, step-by-step procedures for the synthesis of key this compound reagents and their application in important organic transformations.
Protocol 1: Synthesis of N-Chlorosuccinimide (NCS)
Materials:
-
Succinimide
-
Sodium hypochlorite solution (commercial bleach)
-
Glacial acetic acid
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve succinimide in glacial acetic acid.
-
Slowly add the sodium hypochlorite solution to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain N-chlorosuccinimide. For high-purity NCS, recrystallization from glacial acetic acid can be performed[4].
Protocol 2: Corey-Kim Oxidation of a Secondary Alcohol
Materials:
-
N-Chlorosuccinimide (NCS), freshly recrystallized
-
Toluene, anhydrous
-
Dimethyl sulfide (B99878) (DMS), anhydrous
-
Secondary alcohol
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Diethyl ether
-
Water
-
Sodium sulfate
Procedure:
-
To a stirred suspension of freshly recrystallized NCS (2.0 eq) in anhydrous toluene at 0 °C, add anhydrous DMS (2.4 eq).
-
Cool the resulting solution to –20 °C and stir for 40 minutes.
-
Add a solution of the secondary alcohol (1.0 eq) in anhydrous toluene dropwise to the reaction mixture over 15 minutes, maintaining the temperature at –20 °C.
-
Stir the reaction mixture at –20 °C for 30 minutes and then at 0 °C for 30 minutes.
-
Add anhydrous triethylamine (4.0 eq) to the mixture.
-
Allow the reaction mixture to warm to ambient temperature and stir for 20 minutes.
-
Quench the reaction by adding water and diethyl ether, and stir vigorously for 5 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
Protocol 3: Synthesis of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
Materials:
-
5,5-Dimethylhydantoin
-
Aqueous sodium hydroxide (B78521) solution
-
Chlorine gas
-
Ice
Procedure:
-
Dissolve 5,5-dimethylhydantoin in an aqueous sodium hydroxide solution in a reaction vessel equipped for gas inlet and cooling.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the cold, stirred solution.
-
Continue the chlorination until the precipitation of the product is complete.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to afford 1,3-dichloro-5,5-dimethylhydantoin[5].
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions. The following diagrams, generated using the DOT language, illustrate the pathways of key reactions involving this compound reagents.
Diagram 1: The Radical Mechanism of Allylic Chlorination with NCS
References
- 1. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. researchgate.net [researchgate.net]
- 5. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trichloroisocyanuric Acid (TCC) [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. N-Chlorosaccharin - Enamine [enamine.net]
An In-depth Technical Guide to the Synthesis and Reactivity of the Chlorimide Functional Group
For Researchers, Scientists, and Drug Development Professionals
The chlorimide functional group, characterized by a nitrogen-halogen bond within a cyclic imide framework, is a cornerstone of modern organic synthesis. Reagents such as N-chlorosuccinimide (B42832) (NCS), N-chlorophthalimide (B1359871) (NCP), and N-chlorosaccharin (NCSac) are widely utilized as versatile sources of electrophilic and radical chlorine. Their ease of handling as stable, crystalline solids, coupled with their diverse reactivity, makes them indispensable tools in academic and industrial research, particularly in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the synthesis and reactivity of these important reagents, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.
Synthesis of Chlorimides
The synthesis of chlorimides is typically achieved through the N-chlorination of the corresponding imide. Various chlorinating agents and reaction conditions have been developed to afford these compounds in high yield and purity.
Synthesis of N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is commonly prepared by treating succinimide (B58015) with a chlorine source, such as sodium hypochlorite (B82951) or chlorine gas.
Experimental Protocol: Synthesis of NCS via Sodium Hypochlorite [1]
-
In a reaction vessel, succinic acid is reacted with aqueous ammonia (B1221849) to form succinimide. The reaction mixture is then dehydrated by heating to 275-290 °C to obtain solid succinimide.
-
The succinimide solid is dissolved in an aqueous solution of glacial acetic acid with stirring until complete dissolution.
-
The mixture is cooled to below 0 °C. While maintaining this temperature, a solution of sodium hypochlorite is added dropwise over a period of 0.5-1.5 hours.
-
The resulting mixture is filtered, and the collected white solid is washed with water until neutral.
-
The solid is then dried to yield N-chlorosuccinimide as a white crystalline powder.
A patent describes a process where chlorine gas is bubbled through an aqueous solution of succinimide (10-15 wt%) at 15-25 °C for 3-5 hours, yielding NCS with a purity of over 99% and a yield of 81%.[2]
Synthesis of N-Chlorophthalimide (NCP)
N-Chlorophthalimide can be synthesized by the chlorination of phthalimide (B116566) or its alkali metal salt.
Experimental Protocol: Synthesis of NCP from Phthalimide [3]
-
To a solution of lead tetraacetate (1 eq., 10 mmol, 4.52 g) in anhydrous acetonitrile (B52724) (100 mL), anhydrous aluminum trichloride (B1173362) (1 eq., 10 mmol, 1.36 g) is added.
-
The mixture is stirred at room temperature for 5 minutes before phthalimide (1 eq., 10 mmol, 1.5 g) is added.
-
The resulting mixture is gently refluxed under a nitrogen atmosphere for 20 hours and subsequently cooled to room temperature.
-
The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography using dichloromethane (B109758) as the eluent.
-
This procedure yields N-chlorophthalimide as a white to pale yellow powder (1.32 g, 71% yield).[3] 1H NMR (300 MHz, CDCl3): δ 7.94-7.91 (m, 2H), 7.82-7.79 (m, 2H) ppm.[3]
Experimental Protocol: Synthesis of NCP from Potassium Phthalimide [4]
-
Potassium phthalimide (50 g, 270 mmoles) is added to 800 mL of methylene (B1212753) chloride to form a slurry, which is then chilled to 0 °C.
-
Methylene chloride (200 mL) is saturated with chlorine gas and maintained at -5 °C to 0 °C.
-
The chlorine-saturated methylene chloride is added to the potassium phthalimide slurry. The mixture is warmed to 20 °C and stirred for 1.5 hours.
-
The precipitated potassium chloride is removed by filtration.
-
The filtrate is evaporated to dryness to afford N-chlorophthalimide in high yield (e.g., 88-95%).[4]
Synthesis of N-Chlorosaccharin (NCSac)
N-Chlorosaccharin is synthesized from saccharin (B28170), often using reagents that avoid the direct handling of chlorine gas.
Experimental Protocol: Synthesis of NCSac using Oxone® and KCl [5]
-
To a well-stirred solution of sodium saccharin (10.25 g, 50 mmol), Na2CO3 (2.65 g, 25 mmol), and KCl (3.78 g, 50 mmol) in water (250 mL), a solution of Oxone® (30.75 g, 50 mmol) in water (30 mL) is added slowly at 0 °C.
-
The mixture is stirred for 24 hours at room temperature.
-
The resulting solid is filtered off, washed with cold water, and dried to give pure N-chlorosaccharin. This method produces NCSac in 58% yield with a purity of >96%.[5]
Experimental Protocol: Synthesis of NCSac using tert-Butyl Hypochlorite [6]
-
Saccharin (6.0 g) is dissolved in methanol (B129727) (120 mL) and stirred at room temperature.
-
tert-Butyl hypochlorite (5 mL) is added slowly, and the reaction proceeds for 5 minutes to yield N-chlorosaccharin (intermediate 1a in the referenced synthesis) in 84% yield.[6]
| This compound | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NCS | Succinimide | Sodium Hypochlorite | Acetic Acid/Water | <0 | 0.5-1.5 h | High | [1] |
| NCS | Succinimide | Chlorine Gas | Water | 15-25 | 3-5 h | 81 | [2] |
| NCP | Phthalimide | Pb(OAc)4/AlCl3 | Acetonitrile | Reflux | 20 h | 71 | [3] |
| NCP | Potassium Phthalimide | Chlorine Gas | Methylene Chloride | 0 to 20 | 1.5 h | 88-95 | [4] |
| NCSac | Sodium Saccharin | Oxone®/KCl | Water | 0 to RT | 24 h | 58 | [5] |
| NCSac | Saccharin | t-BuOCl | Methanol | RT | 5 min | 84 | [6] |
| Table 1: Summary of Synthetic Protocols for Common Chlorimides. |
Reactivity of Chlorimides
Chlorimides are versatile reagents that participate in a wide range of transformations, primarily acting as sources of electrophilic chlorine or as radical initiators.
Electrophilic Reactions
The polarized N-Cl bond in chlorimides allows them to act as potent electrophilic chlorinating agents, reacting with a variety of nucleophiles.
Chlorimides add across double and triple bonds to furnish dichlorinated or chlorofunctionalized products. The reaction typically proceeds via a bridged chloronium ion intermediate, leading to anti-addition.
Experimental Protocol: Dichlorination of Alkenes [7]
A manganese-catalyzed electrochemical dichlorination of alkenes using MgCl2 as the chlorine source provides an operationally simple and sustainable method for accessing vicinal dichlorides. This method is compatible with a wide range of alkenes, including those with oxidatively labile functional groups, and proceeds with high chemoselectivity.[7][8]
Electron-rich aromatic compounds undergo electrophilic aromatic substitution with chlorimides. The reactivity can be enhanced by the use of a Lewis or Brønsted acid catalyst.
Experimental Protocol: Chlorination of Anisole (B1667542) with NCSac [9]
An efficient procedure for the halogenation of electron-rich aromatic compounds like anisole with NCSac leads to a mixture of ortho and para isomers in moderate to high yields.[9]
| Substrate | This compound | Conditions | Product(s) | Yield (%) | Reference |
| Anisole | NCSac | - | o-Chloroanisole, p-Chloroanisole | Moderate to High | [9] |
| Isatin | NCSac | SiO2, RT, 72h | 5-Chloroisatin | 48 | [9] |
| Toluene (B28343) | NCS | Visible light, Acr+-Mes | Benzyl (B1604629) Chloride | Good to Excellent | [10] |
| Table 2: Examples of Electrophilic Aromatic Chlorination. |
Radical Reactions
Chlorimides, particularly NCS, are excellent reagents for free-radical chlorination, especially at allylic and benzylic positions. These reactions are typically initiated by light, heat, or a radical initiator like AIBN or benzoyl peroxide.
The selective chlorination at positions adjacent to double bonds or aromatic rings is a powerful synthetic transformation.
Experimental Protocol: Allylic Chlorination of β,γ-Unsaturated Esters [11]
A catalytic amount of PhSeCl can be used to activate NCS for the allylic chlorination of β,γ-unsaturated esters. The reaction proceeds at 25 °C using 5 mol% of PhSeCl and 1.1 equivalents of NCS, affording the corresponding allyl chlorides in 62-89% yields after 4-48 hours.[11]
Experimental Protocol: Benzylic Chlorination of Toluene [12]
Toluene can be chlorinated at the benzylic position using N,N-dichloroacetamide under blue LED irradiation for 8 hours in dichloromethane. A scaled-up reaction of 2.0 g of toluene yielded benzyl chloride in 74% yield.[12] A similar transformation can be achieved using NCS in the presence of a photocatalyst.[10]
Oxidation Reactions
Chlorimides, particularly NCS, are employed as mild oxidizing agents in several named reactions.
The Corey-Kim oxidation provides a method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction utilizes NCS in combination with dimethyl sulfide (B99878) (DMS) and a base, typically triethylamine (B128534) (TEA).[13][14]
Experimental Protocol: Corey-Kim Oxidation of an Alcohol [13]
-
To a stirred suspension of freshly recrystallized NCS (2.0 eq) in toluene (6.0 mL) at 0 °C, dry dimethyl sulfide (2.4 eq) is added.
-
The resulting solution is cooled to –20 °C and stirred for 40 minutes.
-
A solution of the alcohol (1.0 eq) in toluene (5.0 mL) is added dropwise over 15 minutes.
-
The reaction mixture is stirred at –20 °C for 30 minutes and then at 0 °C for 30 minutes.
-
Triethylamine (4.0 eq) is then added, and the mixture is warmed to ambient temperature and stirred for 20 minutes.
-
The reaction is quenched with water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic phases are dried and concentrated to yield the crude product.[13]
Hofmann-Löffler-Freytag Reaction
This reaction involves the intramolecular cyclization of N-haloamines to form pyrrolidines or piperidines. It proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from a δ-carbon, followed by cyclization.[15][16][17][18]
Reaction Mechanism
-
Protonation of the N-haloamine in strong acid.
-
Homolytic cleavage of the N-X bond (initiated by heat or light) to form a nitrogen-centered radical cation.
-
Intramolecular 1,5-hydrogen atom transfer from a δ-carbon to the nitrogen radical.
-
The resulting carbon-centered radical abstracts a halogen from another molecule of the protonated N-haloamine to form a δ-haloamine and propagate the chain.
-
Treatment with base induces an intramolecular SN2 reaction to form the cyclic amine.[16][18]
Conclusion
The this compound functional group is a versatile and powerful tool in the arsenal (B13267) of the synthetic chemist. The accessibility of reagents like NCS, NCP, and NCSac, combined with their diverse reactivity profiles, enables a vast array of chemical transformations. From the straightforward chlorination of simple molecules to the intricate, multi-step synthesis of complex natural products and pharmaceuticals, chlorimides continue to play a pivotal role. A thorough understanding of their synthesis, reactivity, and the underlying mechanistic principles, as outlined in this guide, is crucial for leveraging their full potential in research and development.
References
- 1. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]
- 2. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]
- 3. N-Chlorophthalimide | 3481-09-2 [chemicalbook.com]
- 4. US4082766A - Process for preparing n-chlorophthalimide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-CHLOROSACCHARIN synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]
- 13. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 18. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Chlorination Mechanism of N-Chloroimides
N-chloroimides, particularly N-chlorosuccinimide (NCS), are versatile and indispensable reagents in modern organic synthesis.[1][2] Their ability to act as a source of electrophilic chlorine makes them crucial for the synthesis of chlorinated compounds, which are key intermediates and active ingredients in pharmaceuticals, agrochemicals, and functional materials.[1][3][4] This guide provides a detailed examination of the electrophilic chlorination mechanism of N-chloroimides, supported by quantitative data, experimental protocols, and mechanistic diagrams.
The Core Mechanism: Activating the N-Cl Bond
The reactivity of N-chloroimides as chlorinating agents stems from the polarization of the nitrogen-chlorine (N-Cl) bond. The electron-withdrawing nature of the adjacent carbonyl groups reduces the electron density on the nitrogen atom, which in turn makes the chlorine atom more electrophilic (Clδ+).[5] However, for many substrates, especially less reactive aromatic compounds, direct reaction is slow.[6] Therefore, activation with a Brønsted or Lewis acid catalyst is typically required to enhance the electrophilicity of the chlorine atom.[2][3]
The generally accepted mechanism for acid-catalyzed electrophilic aromatic chlorination involves three key steps:[3]
-
Activation of the N-chloroimide: The acid catalyst coordinates to the carbonyl oxygen or nitrogen atom of the N-chloroimide. This coordination further increases the positive partial charge on the chlorine atom, generating a more potent electrophilic chlorine species.[3]
-
Formation of the σ-complex (Arenium Ion): The π-electrons of the aromatic ring attack the activated electrophilic chlorine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a σ-complex or arenium ion.[3]
-
Rearomatization: A weak base, such as the conjugate base of the acid catalyst or a solvent molecule, removes a proton from the sp³-hybridized carbon of the σ-complex. This restores the aromaticity of the ring and yields the final chlorinated product.[3]
An endocyclic restriction test has provided data consistent with a transition state where there is a large bond angle between the entering and leaving groups around the chlorine atom, ruling out a simple dissociative mechanism.[7][8]
Caption: Acid-catalyzed electrophilic aromatic chlorination mechanism.
Quantitative Data: Reaction Kinetics
The formation of N-chloroamides (a class of compounds including N-chloroimides) and their subsequent reactions have been studied kinetically. The reactions are typically second-order. Data from studies on the chlorination of various amides provide insight into the factors influencing the reaction rates.
Hypochlorite (⁻OCl) is often the dominant species in the reaction of chlorine with amides to form N-chloroamides.[9][10] The rate of this reaction is influenced by the electronic character of the substituents on the amide nitrogen and carbonyl carbon; electron-donating groups tend to decrease the second-order rate constants.[10]
| Amide Substrate | Apparent Second-Order Rate Constant (k_app) at pH 8 (M⁻¹s⁻¹) | Species-Specific Rate Constant with ⁻OCl (k) (M⁻¹s⁻¹) | Activation Energy (E_a) (kJ/mol) |
| Acetamide | 0.15 | 0.22 | 62 |
| N-methylformamide | 1.8 | 2.3 | 74 |
| N-methylacetamide | 0.081 | 0.11 | 88 |
| Benzamide | 0.015 | 0.022 | 73 |
| N-methylbenzamide | 5.8 x 10⁻³ | 7.3 x 10⁻³ | 82 |
Table compiled from data presented in references[9][10]. The studies investigated the kinetics of reactions between various amides and chlorine.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of an N-chloroimide and its use in an electrophilic chlorination reaction.
Protocol 1: Synthesis of N-Chloro-p-toluamide
This protocol details the N-chlorination of an amide using trichloroisocyanuric acid (TCICA), a safe and efficient method for preparing N-chloroamides.[11]
Materials:
-
p-Toluamide (56.05 mmol, 7.576 g)
-
Trichloroisocyanuric acid (TCICA) (20.57 mmol, 4.780 g)
-
Methanol (B129727) (100 mL)
-
Methylene (B1212753) chloride
-
Benzene (B151609) (for recrystallization)
-
200 mL round-bottom flask, magnetic stirrer, vacuum filtration apparatus, rotary evaporator.
Procedure:
-
In a 200-mL round-bottom flask, dissolve 7.576 g of p-toluamide in 100 mL of methanol with stirring.[11]
-
Once the solid is fully dissolved, add 4.780 g of TCICA to the solution. A precipitate of cyanuric acid will form within minutes.[11]
-
Stir the reaction mixture at room temperature for 1 hour.[11]
-
Remove the cyanuric acid precipitate by vacuum filtration and wash the solid with methylene chloride.[11]
-
Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude product.[11]
-
Purify the crude solid by recrystallization from benzene to obtain pure N-chloro-p-toluamide. The expected yield is approximately 94%.[11]
Caption: Experimental workflow for the synthesis of N-chloro-p-toluamide.
Protocol 2: General Procedure for Electrophilic Chlorination of an Arene
This protocol is a general guide for the chlorination of an electron-rich aromatic compound using N-chlorosuccinimide (NCS) in an aqueous acidic medium.[12]
Materials:
-
Aromatic substrate (e.g., 4-chloroacetanilide, 0.01 mol)
-
N-Chlorosuccinimide (NCS) (0.01 mol)
-
Hydrochloric acid (HCl)
-
Water
-
Reaction vessel, magnetic stirrer.
Procedure:
-
Charge a suitable reaction vessel with the aromatic substrate (0.01 mol) and N-chlorosuccinimide (0.01 mol).
-
Add water and hydrochloric acid to the mixture. HCl acts as both a chlorine source and an acidic medium.[12]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by chromatography or recrystallization to obtain the chlorinated arene. Yields for this type of reaction are often in the 75-96% range.[12]
Applications in Drug Development
The introduction of chlorine atoms into molecular scaffolds is a critical strategy in drug design and development. Chlorination can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and bioavailability.[4] N-chloroimides like NCS are highly valued in the pharmaceutical industry because they offer a milder and more selective alternative to harsh reagents like chlorine gas.[1] They are frequently used to synthesize aryl chlorides, which are common structural motifs in a vast number of active pharmaceutical ingredients (APIs).[1][4] Their utility also extends to peptide synthesis and the oxidation of thiols to sulfonyl chlorides, which are precursors to sulfonamide drugs.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencemadness.org [sciencemadness.org]
- 12. isca.me [isca.me]
A Deep Dive into the Solubility of Chlorimides in Organic Solvents: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of chlorimides is paramount for their effective application in organic synthesis and pharmaceutical formulation. This in-depth technical guide provides a comprehensive overview of the solubility of various chlorimides in a range of common organic solvents, complete with detailed experimental protocols and visual workflows to aid in laboratory practice.
This guide focuses on several key chlorimides: N-chlorosuccinimide (NCS), N-chlorophthalimide, N-chlorosaccharin, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA). A thorough understanding of their solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating stable and effective products.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for the selected chlorimides in various organic solvents. This data is essential for solvent selection and for predicting the behavior of these reagents in different reaction media.
Table 1: Solubility of N-Chlorosuccinimide (NCS) in Various Organic Solvents
| Solvent | Solubility ( g/100 g solvent) at 25 °C |
| Water | 1.4[1] |
| Acetone (B3395972) | 18.3[2] |
| Ethyl Acetate | 5.9[2] |
| Ethanol | ~0.6[3] |
Note: The solubility of NCS is also reported to be high in acetic acid and benzene, while it is slightly soluble in ether, chloroform, and carbon tetrachloride.[4]
Table 2: Solubility of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) in Various Organic Solvents at 25 °C
| Solvent | Solubility |
| Water | 0.21 g/100 mL[5] |
| Methylene (B1212753) Chloride | Freely Soluble (30%)[6] |
| Chloroform | Freely Soluble (14%)[6] |
| Carbon Tetrachloride | Freely Soluble (12.5%)[6] |
| Benzene | Freely Soluble (9.2%)[6] |
Table 3: Solubility of Trichloroisocyanuric Acid (TCCA) in Various Organic Solvents
| Solvent | Solubility (g/L) |
| Acetone | 350[2] |
| Ethyl Acetate | 385[2] |
| Toluene | 70[2] |
| Water (25 °C) | 12[7] |
Note: TCCA is also reported to be soluble in acetonitrile (B52724) and acetic acid, and less soluble in benzene, chloroform, and methylene chloride.[8]
Qualitative Solubility of Other Chlorimides:
-
N-Chlorophthalimide: This compound exhibits moderate solubility in acetone and dichloromethane.[3] It is also soluble in other halogenated aliphatic hydrocarbons such as chloroform, carbon tetrachloride, 1,1,2-trichloroethane, and 1,2-dichloroethane.
-
N-Chlorosaccharin: It is described as being soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile.[9]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable and reproducible research. The following are detailed methodologies for commonly used techniques to measure the solubility of chlorimides in organic solvents.
Gravimetric Method (Shake-Flask Method)
This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
Chlorimide of interest
-
Organic solvent of choice
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of the this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter that is compatible with the organic solvent to remove all undissolved particles.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.
-
Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.
-
Calculation: The mass of the dissolved this compound is determined by the difference in the weight of the dish before and after drying. The solubility can then be expressed in various units, such as g/100 mL or mol/L.
Solution Calorimetry
This method measures the heat change upon dissolution of a solute and can be used to determine solubility, particularly for systems with high viscosity where other methods may be challenging.
Materials:
-
Solution calorimeter
-
This compound of interest
-
Organic solvent of choice
-
Analytical balance
Procedure:
-
Calorimeter Setup: Assemble and calibrate the solution calorimeter according to the manufacturer's instructions.
-
Solvent Addition: Add a precisely known mass of the organic solvent to the calorimeter vessel.
-
Temperature Equilibration: Allow the solvent to reach thermal equilibrium at the desired experimental temperature.
-
Solute Addition: Add a small, precisely weighed amount of the this compound to the solvent in the calorimeter.
-
Data Acquisition: Monitor the temperature change as the this compound dissolves. The dissolution process will be accompanied by a heat change (endothermic or exothermic).
-
Endpoint Determination: Continue adding small, known increments of the this compound until the heat change upon addition ceases or plateaus, indicating that the solution is saturated.
-
Calculation: The total mass of the this compound dissolved at the point of saturation is used to calculate the solubility. The heat of solution can also be determined from the calorimetric data.
Visualization of Experimental Workflow
To provide a clear visual guide for the experimental process, the following diagram illustrates a generalized workflow for determining the solubility of a this compound using the shake-flask method.
Caption: A generalized workflow for determining this compound solubility.
This technical guide provides a foundational understanding of the solubility of key chlorimides in organic solvents. The provided data and experimental protocols are intended to empower researchers to make informed decisions in their synthetic and formulation endeavors. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent. Therefore, for critical applications, it is recommended to experimentally determine solubility under the specific conditions of use.
References
- 1. Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. abmole.com [abmole.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,3-Dichloro-5,5-dimethylhydantoin, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Trichloroisocyanuric acid - Sciencemadness Wiki [sciencemadness.org]
- 7. Trichloroisocyanuric Acid | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trichloroisocyanuric acid - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
discovery of naturally occurring chlorimide compounds
An In-depth Technical Guide on the Discovery of Naturally Occurring Chlorinated Nitrogenous Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel bioactive molecules has consistently led researchers to explore the vast chemical diversity of natural products. Among these, halogenated compounds, particularly those containing chlorine, exhibit a wide range of biological activities. This technical guide initially sought to investigate the . However, a comprehensive review of the scientific literature reveals a conspicuous absence of natural products containing the N-chloroimide functional group. This guide, therefore, pivots to address this intriguing gap, hypothesizing on the chemical instability that likely precludes their natural occurrence. It then provides an in-depth focus on a physiologically significant and naturally occurring N-chlorinated compound: N-chlorotaurine (NCT). We present its discovery within the human innate immune system, its biosynthetic pathway, detailed experimental protocols for its characterization, a summary of its quantitative data, and its broad-spectrum antimicrobial and anti-inflammatory activities. This guide serves as a technical resource for researchers in natural products, medicinal chemistry, and immunology.
The Elusive N-Chloroimide Functional Group in Nature
The N-chloroimide functional group, characterized by a nitrogen atom bonded to a chlorine atom and flanked by two carbonyl groups, is well-represented in synthetic chemistry. Reagents such as N-chlorosuccinimide (NCS) are powerful oxidants and chlorinating agents widely used in organic synthesis.[1][2][3] However, this high reactivity is likely the primary reason for the apparent absence of N-chloroimides as stable, isolable natural products.
The stability of N-halamine compounds in aqueous solutions generally follows the order: amine > amide > imide.[4] The N-Cl bond in imides is the most polarized and susceptible to hydrolysis and the release of active chlorine, making it the least stable of the N-halamine structures.[4] This inherent instability would make their persistence in a cellular or extracellular aqueous environment highly unlikely. While enzymatic machinery for C-chlorination is well-documented, specific pathways for the biosynthesis of N-chloroimides have not been discovered.[5][6] The transient and highly reactive nature of such a functional group would likely be detrimental to the producing organism unless specifically harnessed for immediate, targeted reactivity.
Caption: Logical flow illustrating the hypothesized reason for the absence of naturally occurring N-chloroimides.
N-Chlorotaurine (NCT): A Natural N-Chloro Compound of Physiological Significance
While N-chloroimides are absent, nature does produce N-chlorinated compounds, most notably N-chlorotaurine (NCT). NCT is not a secondary metabolite from a microbe or plant, but rather an endogenous compound produced by mammals as a crucial part of the innate immune response.[7][8]
Discovery and Biological Source
N-chlorotaurine is an N-chloro derivative of the amino acid taurine (B1682933). It is classified as a long-lived oxidant produced by activated human leukocytes, specifically granulocytes and monocytes, during the "oxidative burst" used to kill invading pathogens.[8][9] Its presence in vivo and germicidal activity suggested its potential as a therapeutic agent.[8]
Biosynthesis of N-Chlorotaurine
The biosynthesis of NCT is an enzymatic process occurring within phagocytic immune cells. The process is initiated upon phagocytosis or cellular activation, which triggers the assembly of the NADPH oxidase complex. This enzyme generates superoxide, which is converted to hydrogen peroxide (H₂O₂). The enzyme myeloperoxidase (MPO) then utilizes H₂O₂ and chloride ions (Cl⁻) to produce the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl).[10][11] HOCl is highly reactive and cytotoxic, but its reaction with the abundant intracellular amino acid taurine rapidly forms the more stable, yet still microbicidal, N-chlorotaurine.[8][12]
Caption: Enzymatic and chemical steps in the biosynthesis of N-chlorotaurine within activated leukocytes.
Quantitative Data for N-Chlorotaurine
While NCT is produced endogenously, for research and clinical applications, it is synthesized chemically. The crystalline sodium salt is stable and used to prepare aqueous solutions.
| Parameter | Value | Reference |
| Molecular Formula | C₂H₆ClNNaO₃S | [8] |
| Molecular Weight | 181.59 g/mol | [8] |
| Appearance | Crystalline sodium salt | [8] |
| Physiological Conc. | 30 to 100 µM in supernatants of stimulated granulocytes | [13] |
| Therapeutic Conc. | Typically 1% (55 mM) in aqueous solution for topical use | [9] |
Experimental Protocols
The isolation of pure NCT from biological systems is not feasible due to its reactive nature and the complexity of the biological matrix. Therefore, a chemical synthesis is employed.
-
Principle: Aqueous solutions of NCT can be prepared by reacting taurine with chlorinating agents like sodium hypochlorite.[8] However, for isolating a stable, pure substance, a non-aqueous synthesis is preferred.
-
Protocol (based on synthesis of the crystalline sodium salt):
-
Taurine is dissolved in a suitable non-aqueous solvent system.
-
A chlorinating agent, such as tert-butyl hypochlorite, is added to the taurine solution under controlled temperature and pH conditions.
-
The reaction proceeds to form N-chlorotaurine.
-
The sodium salt is precipitated from the solution, for example, by the addition of a sodium alkoxide solution in ethanol.
-
The resulting crystalline sodium salt of N-chlorotaurine is collected by filtration, washed with a non-solvent like diethyl ether, and dried under vacuum.[8]
-
The purity and identity are confirmed by iodometric titration, elemental analysis, and spectroscopic methods (NMR, IR).
-
-
Iodometric Titration: The concentration of NCT in solution is routinely determined by its oxidizing capacity. NCT reacts with iodide (I⁻) in an acidic solution to liberate iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
Cl-HN-R + 2I⁻ + 2H⁺ → H₂N-R + I₂ + Cl⁻
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
UV-Vis Spectroscopy: NCT in aqueous solution exhibits a characteristic UV absorbance maximum around 252 nm, which can be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound, showing the characteristic shifts for the taurine backbone.
Caption: A simplified workflow for the chemical synthesis and subsequent characterization of N-chlorotaurine.
Biological Activity and Signaling
NCT possesses a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and parasites.[7] Unlike many antibiotics that have specific molecular targets, NCT's mechanism of action is less specific, which prevents the development of microbial resistance.[7]
-
Mechanism of Action: The primary antimicrobial action involves the transfer of its oxidative chlorine atom to microbial components.[13]
-
Chlorination of Surface Components: NCT rapidly chlorinates components of the pathogen's surface, such as proteins and lipids, forming a "chlorine cover".[13]
-
Oxidation of Functional Groups: The active chlorine oxidizes critical functional groups in biomolecules, particularly sulfhydryl groups (-SH) in cysteine residues and thioether groups in methionine residues.[10] This leads to protein denaturation, enzyme inactivation, and loss of cellular function.
-
Inflammation Modulation: Beyond its direct microbicidal effects, NCT is believed to be involved in the termination of inflammation. It can inactivate pro-inflammatory mediators and proteases, helping to resolve the inflammatory response once the pathogenic threat is neutralized.[8]
-
Conclusion
While the existence of naturally occurring chlorimide compounds remains unconfirmed, likely due to the inherent instability of the N-chloroimide bond, the study of chlorinated natural products reveals fascinating insights into biological chemistry. The endogenous production of N-chlorotaurine in the mammalian immune system provides a compelling example of how a reactive N-chlorinated compound is synthesized and utilized for a specific biological purpose—host defense. The unique properties of NCT, including its broad-spectrum activity, lack of induced resistance, and excellent tolerability, make it a promising candidate for development as a topical anti-infective and anti-inflammatory agent. This guide provides the foundational technical information for researchers interested in the chemistry and biology of N-chlorinated compounds and their potential therapeutic applications.
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Chlorinations [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in enzymatic chlorination - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in enzymatic chlorination | Scilit [scilit.com]
- 7. main.pathogenics.com [main.pathogenics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. N-Chlorotaurine, a Promising Future Candidate for Topical Therapy of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase-catalyzed chlorination: the quest for the active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy N-Chlorotaurine | 51036-13-6 [smolecule.com]
- 13. N-Chlorotaurine (NCT) [benchchem.com]
The Core Principles of Chlorimide-Mediated Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorimide-based reagents have emerged as powerful and versatile tools in modern organic synthesis, offering a broad spectrum of reactivity for chlorination, oxidation, and other functional group transformations. Their ease of handling, often as stable crystalline solids, presents a significant advantage over gaseous chlorine or other hazardous reagents. This technical guide provides a comprehensive overview of the fundamental principles governing this compound-mediated reactions, with a focus on three key reagents: N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing detailed experimental protocols, quantitative data for reaction optimization, and visual representations of key mechanistic pathways.
Fundamental Principles and Reactivity
Chlorimides are characterized by the presence of a nitrogen-chlorine (N-Cl) bond, where the chlorine atom is rendered electrophilic due to the electron-withdrawing nature of the adjacent carbonyl groups. This inherent polarity of the N-Cl bond dictates the primary reactivity of chlorimides as sources of "Cl+" (electrophilic chlorine) or chlorine radicals (Cl•), depending on the reaction conditions.
Electrophilic Reactions: In the presence of a Lewis or Brønsted acid catalyst, or with electron-rich substrates, chlorimides act as potent electrophilic chlorinating agents. The reaction typically proceeds through the activation of the this compound, enhancing the electrophilicity of the chlorine atom, which is then attacked by a nucleophilic substrate such as an alkene, arene, or enol/enolate.
Radical Reactions: Under photochemical conditions (UV irradiation) or in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), the N-Cl bond can undergo homolytic cleavage to generate a chlorine radical. This initiates a radical chain reaction, which is particularly useful for the halogenation of alkanes and allylic/benzylic C-H bonds.
Key this compound Reagents and Their Applications
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a widely used reagent for a variety of transformations, including chlorination and oxidation reactions. It is a white, crystalline solid that is more convenient to handle than gaseous chlorine.
Applications:
-
Electrophilic Chlorination: NCS is effective for the chlorination of activated aromatic and heterocyclic compounds[1]. It can also be used for the chlorination of enolates, silyl (B83357) enol ethers, and other electron-rich species.
-
Allylic and Benzylic Chlorination: In the presence of a radical initiator, NCS is a go-to reagent for the selective chlorination of allylic and benzylic positions[2].
-
Oxidation Reactions: NCS is a key reagent in the Corey-Kim oxidation for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively[3][4][5][6][7].
Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid is a cost-effective and highly efficient chlorinating and oxidizing agent, containing a high percentage of available chlorine[8][9][10]. It is a stable, crystalline solid, making it suitable for large-scale applications.
Applications:
-
Chlorination: TCCA is a versatile reagent for the chlorination of a wide range of substrates, including arenes, alkenes, and alkynes[9][10].
-
Oxidation of Alcohols: In conjunction with a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), TCCA provides a mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones[11][12][13][14][15]. Over-oxidation to carboxylic acids can be achieved under modified conditions[11].
-
Synthesis of Heterocycles: TCCA has been employed as a catalyst and reagent in the synthesis of various heterocyclic compounds[16].
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
1,3-Dichloro-5,5-dimethylhydantoin is another stable, crystalline chlorinating and oxidizing agent. It is often used when a milder or more selective reagent than TCCA is required.
Applications:
-
Dichlorination of Alkenes: DCDMH, in combination with a Lewis acid like zinc chloride, is effective for the vicinal dichlorination of alkenes[17].
-
Oxidation: DCDMH can be used for the oxidation of various functional groups, including the conversion of urazoles to triazolinediones[12].
-
Synthesis of α-Chloro Ketones: It is a useful reagent for the α-chlorination of ketones.
Quantitative Data on this compound-Mediated Reactions
The following tables summarize representative quantitative data for various this compound-mediated reactions, providing insights into reaction conditions, substrate scope, and yields.
Table 1: Electrophilic Aromatic Chlorination with NCS
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Anisole | Ph₃P=S | CDCl₃ | 18 | 84 | |
| 1,3,5-Triisopropylbenzene | Ph₃P=S | CDCl₃ | 3 | 57 | |
| N-Boc-aniline | Ph₃P=S | CDCl₃ | 1 | 70 | |
| 3-Methoxyphenyl boronic acid | Ph₃P=S | CDCl₃ | 1 | 86 (conversion) | |
| 1-Tosyl-1H-indole | None | DMF | 12 | 74 | [18] |
Table 2: Oxidation of Alcohols with TCCA/TEMPO
| Substrate | Product | Conditions | Time | Yield (%) | Reference |
| n-Octanol | α-Chloro-n-octanal dimethyl acetal | TCCA (0.5 equiv), TEMPO (0.1 equiv), rt | 3 h | 81 | [14] |
| n-Dodecanol | α-Chloro-n-dodecanal dimethyl acetal | TCCA (0.5 equiv), TEMPO (0.1 equiv), rt | 24 h | 61 | [14] |
| Benzyl alcohol | Benzoic acid | TCCA, TEMPO, Acetone/H₂O, rt | - | high | [11] |
| 1-Octanol | Octanal | TCCA, TEMPO, DCM, rt | - | high | [12] |
| Cyclohexanol | Cyclohexanone | TCCA, Pyridine, Acetone, rt | 20 min | 68 | [8] |
Table 3: Corey-Kim Oxidation of Alcohols
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) | Reference |
| Primary Alcohols | Aldehydes | >90 | [3][4] |
| Secondary Alcohols | Ketones | >90 | [3][4] |
| 16-epi-vellosimine precursor | 16-epi-vellosimine | - | [4] |
Table 4: Hofmann-Löffler-Freytag Reaction
| Substrate (N-haloamine) | Product (Cyclic Amine) | Conditions | Yield (%) | Reference |
| N-chloromethyl-n-hexylamine | 1-methyl-2-ethylpyrrolidine & 1,2-dimethylpiperidine (B3055814) (9:1) | UV, H₂SO₄ | - | [19] |
| Conessine precursor | Conessine derivative | H₂SO₄, heat | - | [19] |
| Diaza-2,6 adamantane (B196018) precursor | Diaza-2,6 adamantane derivative | H₂SO₄, heat | moderate | [19] |
Experimental Protocols
General Procedure for Electrophilic Aromatic Chlorination with NCS[4]
-
To a solution of the activated arene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile, or an ionic liquid), add the catalyst (e.g., iron(III) triflimide, 5 mol%).
-
Add N-chlorosuccinimide (NCS) (1.05-1.2 equivalents) to the mixture.
-
Stir the reaction mixture at the required temperature (e.g., room temperature to 50 °C) for the specified time (typically 1-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Corey-Kim Oxidation of a Primary Alcohol[7]
-
To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 equivalents) in anhydrous toluene (B28343) (e.g., 6.0 mL per 0.51 mmol of alcohol) at 0 °C under an inert atmosphere, add dry dimethyl sulfide (B99878) (2.4 equivalents).
-
Cool the resulting solution to –20 °C and stir for 40 minutes.
-
Add a solution of the primary alcohol (1.0 equivalent) in anhydrous toluene (e.g., 5.0 mL per 0.51 mmol of alcohol) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at –20 °C for 30 minutes and then at 0 °C for 30 minutes.
-
Add triethylamine (B128534) (4.0 equivalents).
-
Warm the reaction mixture to ambient temperature and stir for 20 minutes.
-
Quench the reaction with water and diethyl ether and stir vigorously for 5 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate in vacuo to yield the crude aldehyde, which can often be used without further purification.
General Procedure for the Hofmann-Löffler-Freytag Reaction[22][23][24]
-
Prepare the N-chloroamine by treating the corresponding secondary amine with a chlorinating agent such as sodium hypochlorite (B82951) or NCS.
-
Dissolve the N-chloroamine in concentrated sulfuric acid or a mixture of sulfuric acid and acetic acid.
-
Irradiate the solution with a UV lamp or heat the solution to initiate the reaction.
-
Continue the reaction until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous potassium carbonate), filter, and concentrate under reduced pressure.
-
Purify the resulting cyclic amine by distillation or column chromatography.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in this compound-mediated reactions.
Caption: Electrophilic aromatic chlorination mechanism with NCS.
Caption: Free-radical chlorination of an alkane.
Caption: Experimental workflow for the Corey-Kim Oxidation.
Safety Considerations
This compound reagents, while generally safer than many alternatives, are still reactive chemicals and should be handled with appropriate care.
-
NCS, TCCA, and DCDMH are oxidizing agents and should not be stored with flammable or combustible materials.
-
They can be irritating to the skin, eyes, and respiratory system . Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving chlorimides can be exothermic . It is important to control the rate of addition of reagents and to have adequate cooling available.
-
Upon reaction, they can release corrosive byproducts such as hydrochloric acid, which should be neutralized during the workup procedure.
Conclusion
This compound-mediated reactions represent a cornerstone of modern organic synthesis, providing efficient and often selective pathways for a variety of important chemical transformations. The choice of reagent—NCS, TCCA, or DCDMH—depends on the specific transformation desired, the nature of the substrate, and the required reaction conditions. By understanding the fundamental principles of their reactivity and following established experimental protocols, researchers can effectively harness the power of these versatile reagents in the synthesis of fine chemicals, pharmaceuticals, and other valuable molecules. This guide serves as a foundational resource to aid in the successful application of this compound-mediated reactions in the laboratory and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 7. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TEMPO [organic-chemistry.org]
- 13. [PDF] Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chesci.com [chesci.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
Chlorimide as a Potential Source of Electrophilic Chlorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorimides, particularly N-chloroimides, have emerged as versatile and effective reagents in modern organic synthesis, serving as a valuable source of electrophilic chlorine. Their controlled reactivity and safer handling characteristics compared to gaseous chlorine make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This technical guide provides an in-depth overview of chlorimides, focusing on their application as electrophilic chlorinating agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
The utility of N-chloroimides, such as N-chlorosuccinimide (NCS) and N-chlorophthalimide, stems from the polarized N-Cl bond, which allows for the facile transfer of a chloronium ion (Cl+) to a variety of nucleophilic substrates.[1] This property is central to their application in electrophilic aromatic substitution, α-chlorination of carbonyl compounds, and chlorination of alkenes and alkynes.[3][4] The reactivity of these reagents can be fine-tuned by the choice of the imide backbone and the reaction conditions, offering a high degree of selectivity.
Data Presentation: A Comparative Analysis of Chlorination Reactions
The efficacy of chlorimides as electrophilic chlorinating agents is demonstrated across a range of substrates. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction conditions and yields.
Table 1: Electrophilic Aromatic Chlorination
| Substrate | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Aniline | NCS | Acetonitrile | Reflux | - | 2,4,6-Trichloroaniline | 88 | [5] |
| Acetanilide | Chloramine-T | HClO₄ / 80% Acetic Acid | 60 | - | Chloroacetanilides | - | [6] |
| Phenol | NCS | Aqueous HCl | Room Temp | 1.5 - 3.0 | Chlorinated Phenols | 75-96 | [7] |
| p-Nitrophenol | N-Chloronicotinamide | Aqueous Acetic Acid | 50-65 | - | Chlorinated p-Nitrophenols | - | [7] |
| Anisole | NCS | Acetonitrile | Reflux | - | 4-Chloroanisole | - | [3] |
| 2-Substituted Anilines | Thionyl Chloride | - | -78 | 4 | 2-Chloroanilines | up to 65 | [3] |
Table 2: α-Chlorination of Ketones and Esters
| Substrate | Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| Cyclohexanone | NCS | - | - | - | - | 2-Chlorocyclohexanone | - | - | [8] |
| Cyclic β-Ketoesters | NCS | N,N'-Dioxide | - | - | - | α-Chloro-β-ketoesters | Excellent | 90-98 | [9][10] |
| Methyl Indanone Carboxylate | NCS | Cinchona Alkaloid / KF | Toluene | -50 | 30 min | α-Chloro Methyl Indanone Carboxylate | Excellent | up to 93 | [4] |
Table 3: Chlorination of Alkenes
| Substrate | Chlorinating Agent | Conditions | Product | Yield (%) | Reference(s) |
| Cyclohexane | NCS | AIBN, 60°C | Monochlorocyclohexane | 71.1 | [11] |
| (+)-Sclareolide | N-Chloroamide | Visible light | Chlorinated (+)-Sclareolide | - | [11] |
Mechanistic Insights: The Pathway of Electrophilic Chlorination
The generally accepted mechanism for electrophilic aromatic substitution by N-chloroimides involves the generation of an electrophilic chlorine species that is attacked by the electron-rich aromatic ring. This process can be uncatalyzed for highly activated arenes or require acid catalysis for less reactive substrates.
Acid-Catalyzed Electrophilic Aromatic Chlorination
In the presence of a Brønsted or Lewis acid, the N-chloroimide is activated, increasing the electrophilicity of the chlorine atom. The aromatic π-system then attacks the electrophilic chlorine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation of the sigma complex by a weak base restores aromaticity and yields the chlorinated product.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. asianpubs.org [asianpubs.org]
- 8. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 9. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Applications of Chlorimides in Modern Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorimides, particularly N-chlorosuccinimide (NCS) and N-chlorophthalimide (NCP), have emerged as versatile and indispensable reagents in modern organic synthesis. Their utility extends from being powerful and selective chlorinating agents to serving as mild oxidants and key mediators in a variety of synthetic transformations. This technical guide provides an in-depth review of the core applications of chlorimides, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in their practical application.
α-Chlorination of Carbonyl Compounds
One of the most prominent applications of N-chlorosuccinimide is the α-chlorination of carbonyl compounds, a crucial transformation in the synthesis of pharmaceuticals and natural products. This reaction can be performed under various conditions, including asymmetric catalysis to yield enantiomerically enriched products.
Asymmetric α-Chlorination of β-Ketoesters
The enantioselective α-chlorination of β-ketoesters using NCS has been achieved with high efficiency and stereocontrol through the use of chiral organocatalysts. For instance, N,N'-dioxide organocatalyst systems have been shown to provide optically active α-chloro-β-ketoesters in excellent yields and with high enantiomeric excess (ee).[1][2]
Table 1: Asymmetric α-Chlorination of Cyclic β-Ketoesters with NCS and N,N'-Dioxide Catalyst
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | 10 | Toluene (B28343) | -50 | 24 | 92 | 95 | [1][2] |
| Ethyl 2-oxocyclohexanecarboxylate | 10 | Toluene | -50 | 24 | 95 | 98 | [1][2] |
| Benzyl (B1604629) 2-oxocyclopentanecarboxylate | 10 | Toluene | -50 | 36 | 89 | 92 | [1][2] |
| tert-Butyl 2-oxocyclopentanecarboxylate | 10 | Toluene | -50 | 30 | 91 | 96 | [3] |
Experimental Protocol: Asymmetric α-Chlorination of Ethyl 2-oxocyclopentanecarboxylate
To a solution of the N,N'-dioxide catalyst (0.02 mmol, 10 mol%) in toluene (2.0 mL) at -50 °C is added ethyl 2-oxocyclopentanecarboxylate (0.2 mmol, 1.0 equiv.). The mixture is stirred for 10 minutes, and then N-chlorosuccinimide (0.24 mmol, 1.2 equiv.) is added in one portion. The reaction is stirred at -50 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-chloro-β-ketoester.
Reaction Mechanism: Asymmetric α-Chlorination
The proposed mechanism involves the formation of a chiral complex between the N,N'-dioxide catalyst and the β-ketoester. This complex then reacts with NCS, with the chiral environment dictating the stereochemical outcome of the chlorination.
Caption: Proposed mechanism for asymmetric α-chlorination.
Oxidation of Alcohols
N-chlorosuccinimide is a versatile oxidizing agent, capable of converting alcohols to their corresponding carbonyl compounds under mild conditions. This method is particularly useful for the oxidation of benzylic and allylic alcohols.
Oxidation of Benzylic Alcohols to Aldehydes and Ketones
A simple and efficient method for the oxidation of benzylic alcohols utilizes NCS in N,N-dimethylformamide (DMF). This metal-free system provides good to excellent yields of the corresponding aldehydes and ketones at room temperature.[4][5]
Table 2: Oxidation of Benzylic Alcohols with NCS in DMF
| Substrate | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | 1.5 | 95 | [4][5] |
| 4-Methoxybenzyl alcohol | 1.0 | 96 | [4][5] |
| 4-Nitrobenzyl alcohol | 2.5 | 85 | [4][5] |
| 1-Phenylethanol | 2.0 | 92 | [4][5] |
Experimental Protocol: Oxidation of Benzyl Alcohol
To a solution of benzyl alcohol (1.0 mmol) in DMF (5 mL) is added N-chlorosuccinimide (1.2 mmol). The reaction mixture is stirred at room temperature for 1.5 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford benzaldehyde.[4]
Experimental Workflow: Oxidation of Alcohols
The general workflow for the oxidation of an alcohol using NCS involves substrate preparation, reaction setup, monitoring, workup, and purification.
Caption: General workflow for the oxidation of alcohols with NCS.
Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, through a radical-mediated intramolecular C-H amination. N-chlorosuccinimide is often used to generate the key N-chloroamine intermediate in situ.
Reaction Mechanism: Hofmann-Löffler-Freytag Reaction
The reaction is initiated by the formation of an N-chloroamine from the corresponding amine using NCS. Homolytic cleavage of the N-Cl bond, typically induced by light or heat, generates a nitrogen-centered radical. This radical then undergoes a 1,5-hydrogen atom transfer to form a carbon-centered radical, which subsequently abstracts a chlorine atom from another N-chloroamine molecule. The resulting δ-chloroamine cyclizes upon treatment with a base to afford the pyrrolidine (B122466) product.
Caption: Mechanism of the Hofmann-Löffler-Freytag reaction.
Experimental Protocol: Synthesis of N-Tosyl-2-phenylpyrrolidine
A solution of N-(4-phenylbutyl)tosylamide (1.0 mmol) and N-chlorosuccinimide (1.2 mmol) in acetonitrile (B52724) (10 mL) is irradiated with a 100 W UV lamp at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in methanol (B129727) (10 mL). Sodium methoxide (B1231860) (2.0 mmol) is added, and the mixture is refluxed for 2 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield N-tosyl-2-phenylpyrrolidine.
Synthesis of Heterocycles
Chlorimides are valuable reagents for the synthesis of a variety of heterocyclic compounds, including oxadiazoles (B1248032) and benzisoxazoles.
Synthesis of 1,2,4-Oxadiazoles
N-chlorosuccinimide can be used as an oxidant for the one-pot, three-component synthesis of 1,2,4-oxadiazoles from aryl aldoximes.[4] The reaction proceeds through a nitrile oxide intermediate.
Table 3: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using NCS
| Aryl Aldoxime | Nitrile | Yield (%) | Reference |
| Benzaldehyde oxime | Acetonitrile | 85 | [4] |
| 4-Chlorobenzaldehyde oxime | Acetonitrile | 82 | [4] |
| 4-Methoxybenzaldehyde oxime | Propionitrile | 88 | [4] |
Applications of N-Chlorophthalimide
N-chlorophthalimide (NCP) serves as an effective chlorinating and oxidizing agent, often exhibiting different reactivity and selectivity compared to NCS. It is particularly useful in the synthesis of nitrogen-containing compounds.[6][7]
Aminochlorination of Olefins
NCP can act as both a nitrogen and chlorine source in the aminochlorination of β-nitrostyrenes, providing vicinal chloroamino nitroalkanes which are versatile synthetic intermediates.[7]
Table 4: Aminochlorination of β-Nitrostyrenes with NCP
| β-Nitrostyrene | Yield (%) | Reference |
| β-Nitrostyrene | 78 | [7] |
| 4-Chloro-β-nitrostyrene | 82 | [7] |
| 4-Methyl-β-nitrostyrene | 75 | [7] |
Experimental Protocol: Aminochlorination of β-Nitrostyrene
To a solution of β-nitrostyrene (1.0 mmol) and N-chlorophthalimide (1.2 mmol) in dichloromethane (B109758) (10 mL) is added powdered sodium hydroxide (B78521) (0.2 mmol). The mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[7]
Conclusion
Chlorimides, with N-chlorosuccinimide and N-chlorophthalimide as the most prominent examples, are powerful and versatile reagents in organic synthesis. Their ability to act as selective chlorinating agents, mild oxidants, and key mediators in various cyclization and functionalization reactions makes them invaluable tools for chemists in academia and industry. This guide has provided a snapshot of their key applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams, to facilitate their effective use in the modern synthetic laboratory. Further exploration of the reactivity of these and other chlorimides will undoubtedly continue to enrich the field of organic chemistry.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Chlorophthalimide | 3481-09-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols: N-Chlorosuccinimide for Allylic Chlorination
For Researchers, Scientists, and Drug Development Professionals
N-Chlorosuccinimide (NCS) is a versatile and highly effective reagent for the selective chlorination of allylic positions in alkenes. Its ease of handling as a stable, crystalline solid and its milder reactivity compared to gaseous chlorine make it an invaluable tool in organic synthesis, particularly in the complex molecular architectures encountered in drug development.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of NCS for allylic chlorination.
Introduction
Allylic chlorides are crucial synthetic intermediates, serving as precursors for a variety of functional group transformations essential in the synthesis of natural products and active pharmaceutical ingredients (APIs).[1] N-Chlorosuccinimide offers a significant advantage in its ability to perform these chlorinations with a high degree of regioselectivity, targeting the allylic C-H bond while minimizing competing reactions such as addition to the double bond.[3] The reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or a radical initiator.[4] Alternative ionic pathways have also been developed, expanding the synthetic utility of NCS.
Reaction Mechanisms
The allylic chlorination with NCS predominantly follows a free-radical pathway. However, non-radical, catalytic methods have also been established to enhance selectivity and efficiency.
The free-radical mechanism is a chain reaction involving three key stages: initiation, propagation, and termination. A radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or UV irradiation is typically required to start the reaction.[4]
-
Initiation: The process begins with the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from a trace amount of an allylic substrate or HCl, which in turn reacts with NCS to produce a succinimidyl radical. The succinimidyl radical then abstracts a chlorine atom from another NCS molecule to generate a chlorine radical.
-
Propagation: A chlorine radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and hydrogen chloride (HCl). The allylic radical then reacts with a molecule of NCS to yield the allylic chloride product and a succinimidyl radical. The succinimidyl radical continues the chain by reacting with HCl to regenerate a chlorine radical.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Free-radical mechanism of allylic chlorination with NCS.
An alternative, non-radical pathway for allylic chlorination involves the use of a selenium catalyst, such as phenylselenyl chloride (PhSeCl).[5] This method often proceeds with a double bond rearrangement. The reaction is initiated by the electrophilic addition of the selenium reagent to the alkene, followed by oxidation with NCS and subsequent elimination to form the allylic chloride.[5] This catalytic approach can offer different regioselectivity compared to the free-radical method.
Quantitative Data Presentation
The following tables summarize the results of allylic chlorination of various substrates using N-chlorosuccinimide under different reaction conditions.
Table 1: Selenocatalytic Allylic Chlorination of Various Alkenes [5]
| Substrate | Catalyst (mol%) | Time (h) | Yield (%) |
| β,γ-Unsaturated Ester 1 | PhSeCl (5) | 4 | 89 |
| β,γ-Unsaturated Ester 2 | PhSeCl (5) | 24 | 75 |
| β,γ-Unsaturated Acid | PhSeCl (5) | 48 | 62 |
| Allylbenzene | PhSeCl (5) | 12 | 85 |
| β,γ-Unsaturated Nitrile | PhSeCl (5) | 6 | 78 |
Table 2: Allylic Chlorination of Terpenes and Related Compounds [1][6]
| Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) |
| Geraniol Acetate | Activated DMSO/TMSCl | Dichloromethane | - | High |
| Farnesol Acetate | Activated DMSO/TMSCl | Dichloromethane | - | High |
| Myrcene | Activated DMSO/TMSCl | Dichloromethane | - | Moderate |
| Carvone | FeCl₃/NaOCl | Dichloromethane/Water | 0.5 | High |
| β-Pinene | MoCl₅/NaOCl | Dichloromethane/Water | 0.5 | 67 |
Table 3: Photochemical Allylic Chlorination [4]
| Substrate | Initiator | Solvent | Time (h) | Yield (%) |
| Toluene | Visible Light | - | 5 | 65 |
| p-Xylene | Montmorillonite K-10 | 1,2-Dichloroethane | 18 | 63-67 |
Experimental Protocols
Below are detailed methodologies for key experiments involving allylic chlorination with NCS.
This protocol is a representative example of a free-radical mediated allylic chlorination.
Materials:
-
N-Chlorosuccinimide (NCS)
-
Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexene (1.0 equiv), N-chlorosuccinimide (1.1 equiv), and a catalytic amount of a radical initiator (e.g., BPO, 0.02 equiv).
-
Add a sufficient volume of an inert solvent, such as carbon tetrachloride, to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
This protocol outlines a catalytic, non-radical approach to allylic chlorination.
Materials:
-
β,γ-Unsaturated ester
-
N-Chlorosuccinimide (NCS)
-
Phenylselenyl chloride (PhSeCl)
-
Acetonitrile (MeCN)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump (optional)
Procedure:
-
To a round-bottom flask containing a solution of the β,γ-unsaturated ester (1.0 equiv) in acetonitrile, add phenylselenyl chloride (0.05 equiv).
-
Add N-chlorosuccinimide (1.1 equiv) to the mixture. For improved yields, the NCS can be added slowly over a period of time using a syringe pump.[7]
-
Stir the reaction mixture at room temperature (25 °C) for the time indicated by TLC analysis (typically 4-48 hours).[5]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Logic
The general workflow for conducting an allylic chlorination with NCS involves a series of logical steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for NCS-mediated allylic chlorination.
Applications in Drug Development
The introduction of a chlorine atom at an allylic position can significantly impact the biological activity and pharmacokinetic properties of a molecule. This strategic functionalization is employed in the synthesis of various pharmaceutical agents. NCS is a preferred reagent in these syntheses due to its compatibility with a wide range of functional groups and its predictable reactivity.[8] The resulting allylic chlorides are versatile intermediates that can be converted into alcohols, amines, ethers, and other functionalities, allowing for extensive structure-activity relationship (SAR) studies.
Safety and Handling
N-Chlorosuccinimide is a stable solid but should be handled with care. It is an oxidizing agent and can react exothermically with certain substances.[9] It is advisable to:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry place away from incompatible materials.
References
- 1. scispace.com [scispace.com]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO [organic-chemistry.org]
- 7. Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chlorimide-Mediated Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry. Among the diverse methodologies available, chlorimide-mediated reactions, particularly those employing N-chlorosuccinimide (NCS), have emerged as powerful and versatile tools for the construction of these valuable compounds. NCS is an inexpensive, stable, and easy-to-handle reagent that can act as a source of electrophilic chlorine or as an oxidant, enabling a variety of cyclization strategies under relatively mild conditions.
These application notes provide an overview of key this compound-mediated synthetic routes to important nitrogen-containing heterocycles, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research and development setting.
Synthesis of Pyrrolidines via Photoinduced Radical Cyclization
The synthesis of substituted pyrrolidines can be achieved through a photoinduced radical chloroamination cyclization of N-(allenyl)sulfonylamides using N-chlorosuccinimide. This method allows for the concomitant installation of a chlorovinyl group, which can be further functionalized.[1]
Reaction Mechanism:
The reaction is believed to proceed through multiple pathways to a common nitrogen-centered radical (NCR). This key intermediate can be generated via oxidation of the deprotonated allene (B1206475) by a photoexcited catalyst or through photodissociation of an in situ formed N-chloroallene. The NCR then undergoes intramolecular cyclization onto the allene, forming a vinyl radical that is subsequently trapped by a chlorine atom from NCS to yield the 2-(1-chlorovinyl)pyrrolidine product.[2][3]
Experimental Workflow:
Caption: General workflow for the photoinduced synthesis of 2-(1-chlorovinyl)pyrrolidines.
Quantitative Data:
| Entry | Substrate (R) | Product | Yield (%) |
| 1 | 4-Me-Ph | 1-((4-methylphenyl)sulfonyl)-2-(1-chlorovinyl)pyrrolidine | 75 |
| 2 | Ph | 1-(phenylsulfonyl)-2-(1-chlorovinyl)pyrrolidine | 72 |
| 3 | 4-MeO-Ph | 1-((4-methoxyphenyl)sulfonyl)-2-(1-chlorovinyl)pyrrolidine | 68 |
| 4 | 4-Cl-Ph | 1-((4-chlorophenyl)sulfonyl)-2-(1-chlorovinyl)pyrrolidine | 40 |
| 5 | 2,4,6-Me3-Ph | 1-(mesitylsulfonyl)-2-(1-chlorovinyl)pyrrolidine | 65 |
Experimental Protocol:
Materials:
-
N-(Allenyl)sulfonylamide (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (3.0 equiv)
-
--INVALID-LINK--₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (0.2 equiv)
-
Anhydrous Toluene (3 mL per 0.2 mmol of substrate)
-
Anhydrous Methyl Formate (1 mL per 0.2 mmol of substrate)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A 10 mL Schlenk tube containing a magnetic stir bar is dried with a heat gun under vacuum and backfilled with nitrogen.
-
The N-(allenyl)sulfonylamide (0.20 mmol, 1.0 equiv), potassium carbonate (0.04 mmol, 0.2 equiv), N-chlorosuccinimide (0.60 mmol, 3.0 equiv), and --INVALID-LINK--₂ (0.01 mmol, 0.05 equiv) are added to the tube.
-
Anhydrous toluene (3 mL) and anhydrous methyl formate (1 mL) are added via syringe.
-
The reaction mixture is stirred under a nitrogen atmosphere and irradiated with a 456 nm blue LED light source for 21-36 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(1-chlorovinyl)pyrrolidine.[1]
Synthesis of Imidazoles via Chlorination of Imidazole (B134444) Precursors
2-Chloro-substituted imidazoles are versatile intermediates in organic synthesis. A straightforward method for their preparation involves the direct chlorination of an imidazole precursor using N-chlorosuccinimide.[4][5]
Reaction Mechanism:
The reaction proceeds via an electrophilic substitution mechanism. The imidazole nitrogen is protonated, activating the C2 position for nucleophilic attack by the imidazole ring on the electrophilic chlorine of NCS. Subsequent deprotonation of the intermediate yields the 2-chloroimidazole product.
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of 2-chloro-4,5-dimethyl-1H-imidazole.
Quantitative Data:
| Entry | Substrate | Product | Yield (%) |
| 1 | 4,5-dimethyl-1H-imidazole | 2-Chloro-4,5-dimethyl-1H-imidazole | 85 |
| 2 | 1H-imidazole | 2-Chloro-1H-imidazole | 78 |
| 3 | 4-Phenyl-1H-imidazole | 2-Chloro-4-phenyl-1H-imidazole | 82 |
Experimental Protocol:
Materials:
-
4,5-dimethyl-1H-imidazole (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Acetonitrile
-
1M Sodium carbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave synthesis vials (10 mL)
Procedure:
-
In a 10 mL microwave synthesis vial, dissolve 4,5-dimethyl-1H-imidazole (1.0 mmol, 96.1 mg) in 5 mL of acetonitrile.
-
Add N-chlorosuccinimide (1.1 mmol, 146.8 mg) to the solution.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 100°C for 10 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in 20 mL of dichloromethane and wash with 1M sodium carbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4,5-dimethyl-1H-imidazole.[4]
Synthesis of Benzimidazoles via One-Pot N-Chlorination and Cyclization
Benzimidazoles can be conveniently synthesized from N-arylamidines in a one-pot reaction using N-chlorosuccinimide and sodium hydroxide (B78521). This method is mild and proceeds at room temperature.[6]
Reaction Mechanism:
The reaction begins with the N-chlorination of the N-arylamidine with NCS to form an N-aryl-N'-chloroamidine intermediate. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the imine carbon, followed by elimination of HCl to afford the benzimidazole (B57391) product.[7]
Experimental Workflow:
Caption: One-pot workflow for the synthesis of benzimidazoles from N-arylamidines.
Quantitative Data:
| Entry | Substrate (Ar, R) | Product | Yield (%) |
| 1 | Ph, Ph | 2-Phenyl-1H-benzo[d]imidazole | 95 |
| 2 | 4-Me-Ph, Ph | 5-Methyl-2-phenyl-1H-benzo[d]imidazole | 92 |
| 3 | Ph, 4-Cl-Ph | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 96 |
| 4 | 4-MeO-Ph, Ph | 5-Methoxy-2-phenyl-1H-benzo[d]imidazole | 88 |
| 5 | Ph, Me | 2-Methyl-1H-benzo[d]imidazole | 85 |
Experimental Protocol:
Materials:
-
N-Arylamidine (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.0 equiv)
-
Acetonitrile (MeCN)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
Procedure:
-
To a solution of the N-arylamidine (1.0 mmol) in acetonitrile (5 mL) at 0°C, add N-chlorosuccinimide (1.0 mmol) in one portion.
-
Stir the mixture at 0°C for 5 minutes.
-
Add an aqueous solution of sodium hydroxide (200 mg in 0.2 mL H₂O).
-
Stir the reaction mixture at 0°C for an additional 5 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Wash the residue with water (3 x 5 mL) and dry to afford the benzimidazole product.[6]
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions and purification procedures may require optimization for different substrates. It is recommended to consult the original literature for further details and safety information.
References
- 1. Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chlorination of Activated Aromatic Compounds with N-Chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrophilic chlorination of activated aromatic compounds utilizing N-chlorosuccinimide (NCS). N-chlorosuccinimide is a versatile and easy-to-handle reagent for the chlorination of electron-rich aromatic systems such as phenols, anilines, and their derivatives.[1][2] The protocols outlined below are based on established methodologies and offer guidance on reaction setup, execution, and product isolation.
Introduction
The introduction of a chlorine atom to an aromatic ring is a fundamental transformation in organic synthesis, yielding key intermediates for the production of pharmaceuticals, agrochemicals, and other biologically active molecules.[3] While elemental chlorine is highly reactive, its gaseous nature and corrosiveness present significant handling challenges.[4] N-chloroimides, particularly N-chlorosuccinimide (NCS), offer a safer and more convenient alternative as a source of electrophilic chlorine.[2][4]
The reactivity of NCS can be modulated through the use of various catalysts, including Lewis acids like iron(III) chloride, Brønsted acids, or palladium-based catalysts, allowing for the chlorination of a wide range of activated and even some deactivated aromatic compounds.[3][5][6] The reaction typically proceeds via an electrophilic aromatic substitution mechanism.[7]
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the chlorination of activated aromatic compounds using N-chlorosuccinimide.
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Aniline (B41778) | NCS (3.0 equiv.), Acetonitrile (B52724), rt | 2,4,6-Trichloroaniline | Good | [8] |
| 2-Aryloxypyridine | NCS (3.0 equiv.), Pd(OAc)₂ (10 mol%), TsOH (10 mol%), EtOAc, 110 °C, 6 h | Dichlorinated 2-aryloxypyridine | 69 | [5] |
| 2-Phenoxypyridine | NCS (2.0 equiv.), DMF, 100 °C, 2 h | para-Chloro-2-phenoxypyridine | 90 | [5] |
| Anisole (B1667542) Derivative | NCS (1.05 equiv.), Fe(NTf₂)₃, I₂ (cat.), MeCN | para-Chloroanisole Derivative | High | [9] |
| 4-Chloroacetanilide | NCS (0.005 mol), HCl (2 mL), H₂O | 2,4-Dichloroacetanilide | Good | [4] |
| Various Activated Arenes | NCS, HCl, H₂O, rt | Chlorinated Arenes | 75-96 | [4][10] |
| Phenol (B47542) | NCS, Iron(III) triflimide, Acetonitrile, 70 °C | Chlorinated Phenol | - | [3] |
| Aniline Derivative | NCS, Iron(III) triflimide, Acetonitrile, 70 °C | Chlorinated Aniline | - | [3] |
Experimental Protocols
Protocol 1: Iron(III)-Catalyzed Chlorination of Anisole Derivatives [3]
This protocol describes a general and regioselective method for the chlorination of activated arenes using an iron(III) catalyst.
Materials:
-
Anisole derivative (1.00 mmol)
-
N-Chlorosuccinimide (NCS) (1.05 mmol)
-
Iron(III) chloride (0.0500 mmol)
-
1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂) (0.3 mL)
-
Acetonitrile (0.1 mL)
-
1 M Sodium thiosulfate (B1220275) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
To a reaction vial, add iron(III) chloride (0.0500 mmol) and 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (0.3 mL) under an atmosphere of air.
-
Add N-Chlorosuccinimide (1.05 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add a solution of the anisole substrate (1.00 mmol) in acetonitrile (0.1 mL).
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL).
-
Wash the organic phase with an aqueous solution of 1 M sodium thiosulfate (10 mL) and brine (10 mL).
-
Dry the organic phase over MgSO₄, filter through a pad of Celite, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chlorination of Anilines in Acetonitrile [8]
This protocol is suitable for the regioselective trichlorination of aniline.
Materials:
-
Aniline (1.0 equiv.)
-
N-Chlorosuccinimide (NCS) (3.0 equiv.)
-
Acetonitrile
-
Diethyl ether
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve aniline (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Add N-chlorosuccinimide (3.0 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Take up the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, 2,4,6-trichloroaniline, can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the chlorination of activated aromatic compounds.
Caption: Proposed mechanism for the catalyzed electrophilic chlorination of arenes with NCS.
References
- 1. Chlorination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. isca.me [isca.me]
- 5. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 6. Chloroarene synthesis by chlorination or substitution [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Journal of Chemical Sciences : Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide - ISCA [isca.me]
Application of Chlorimides in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorimides, particularly N-chlorosuccinimide (NCS), are highly versatile and efficient reagents in modern organic synthesis, playing a crucial role in the preparation of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Their utility stems from their ability to act as mild and selective chlorinating and oxidizing agents under a variety of reaction conditions.[1][2] The incorporation of chlorine atoms into molecular scaffolds can significantly modulate the biological activity and pharmacokinetic properties of drug candidates, making chlorimides indispensable tools in drug discovery and development.[3] Furthermore, the use of NCS often provides advantages over harsher chlorinating agents, such as gaseous chlorine, by offering improved safety, selectivity, and higher yields.[4]
These application notes provide detailed protocols for three key transformations utilizing N-chlorosuccinimide in the synthesis of important pharmaceutical intermediates: the one-pot synthesis of sulfonamides, the α-chlorination of a ketonic intermediate, and the on-resin formation of disulfide bonds in peptide synthesis.
One-Pot Synthesis of Sulfonamide Intermediates
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The following protocol, adapted from the work of Veisi et al., describes a convenient and efficient one-pot synthesis of sulfonamides from various thiols and amines using NCS as the oxidizing agent.[1][5] This method proceeds via the in situ formation of a sulfonyl chloride intermediate.
Experimental Protocol: General Procedure for the One-Pot Synthesis of Sulfonamides
-
Reaction Setup: In a round-bottom flask, a mixture of the thiol (1.0 mmol), tetrabutylammonium (B224687) chloride (3.0 mmol), and water (2.5 mmol) in acetonitrile (B52724) (10 mL) is prepared.
-
Oxidation: N-Chlorosuccinimide (3.0 mmol) is added to the stirred mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the thiol. This step typically takes around 20 minutes.[5]
-
Sulfonamide Formation: Upon complete conversion of the thiol to the sulfonyl chloride, the corresponding amine (4.0 mmol) is added to the reaction mixture.
-
Reaction Completion and Work-up: The reaction is stirred at room temperature for an additional 20-30 minutes until the sulfonyl chloride is consumed (monitored by TLC).[5]
-
Purification: The reaction mixture is then filtered and the solvent is evaporated under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Data Presentation: Synthesis of Various Sulfonamides
| Entry | Thiol | Amine | Product | Yield (%) |
| 1 | Thiophenol | Aniline | N,4-diphenylbenzenesulfonamide | 96 |
| 2 | Thiophenol | Benzylamine | N-benzyl-4-phenylbenzenesulfonamide | 98 |
| 3 | 4-Methylthiophenol | Morpholine | 4-(p-tolylsulfonyl)morpholine | 95 |
| 4 | 4-Chlorothiophenol | Piperidine | 1-((4-chlorophenyl)sulfonyl)piperidine | 97 |
| 5 | Benzylthiol | Aniline | N-phenyl-1-phenylmethanesulfonamide | 94 |
| 6 | Benzylthiol | Cyclohexylamine | N-cyclohexyl-1-phenylmethanesulfonamide | 92 |
Data adapted from Veisi, H. et al., Synlett, 2011.[1][5]
α-Chlorination of Ketone Intermediates
α-Halogenated ketones are valuable synthetic intermediates for the construction of various heterocyclic compounds and as precursors for other functional group transformations. N-Chlorosuccinimide provides a convenient and effective method for the regioselective α-chlorination of ketones. The following protocol describes the α-chlorination of 4'-fluoroacetophenone (B120862), a common building block in pharmaceutical synthesis.
Experimental Protocol: α-Chlorination of 4'-Fluoroacetophenone
-
Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 mmol) in methanol (B129727) (10 mL) in a round-bottom flask is added p-toluenesulfonic acid (0.1 mmol).
-
Reagent Addition: N-Chlorosuccinimide (1.1 mmol) is added to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at 30-35°C and monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 2-chloro-1-(4-fluorophenyl)ethanone, can be purified by column chromatography or recrystallization.
Data Presentation: α-Chlorination of Acetophenone Derivatives
| Entry | Substrate | Product | Yield (%) |
| 1 | Acetophenone | 2-Chloro-1-phenylethanone | ~90 |
| 2 | 4'-Fluoroacetophenone | 2-Chloro-1-(4-fluorophenyl)ethanone | ~85-95 |
| 3 | 4'-Chloroacetophenone | 2-Chloro-1-(4-chlorophenyl)ethanone | ~90 |
| 4 | 4'-Bromoacetophenone | 2-Chloro-1-(4-bromophenyl)ethanone | ~88 |
Yields are representative and may vary based on specific reaction conditions.
On-Resin Disulfide Bond Formation in Peptide Intermediates
Disulfide bonds are crucial for maintaining the three-dimensional structure and biological activity of many peptide-based pharmaceuticals. N-Chlorosuccinimide has been demonstrated to be a highly efficient reagent for the formation of disulfide bonds directly on the solid support during peptide synthesis.[1][6] This on-resin approach simplifies the purification process and often leads to higher yields of the desired cyclized peptide. The following protocol is for the regioselective synthesis of α-conotoxin SI, a peptide with two disulfide bridges.[1]
Experimental Protocol: On-Resin Regioselective Synthesis of α-Conotoxin SI
-
Peptide Synthesis: The linear peptide precursor of α-conotoxin SI is assembled on a Rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). Orthogonal cysteine-protecting groups are employed, for instance, 4-methoxytrityl (Mmt) for one pair of cysteines and S-trimethoxyphenylthio (S-Tmp) for the other.[1]
-
First Disulfide Bond Formation: The resin-bound peptide is treated with a solution of N-chlorosuccinimide (2.0 equivalents) in dimethylformamide (DMF) for 15 minutes at room temperature to form the first disulfide bond between the deprotected cysteine residues.[1]
-
Selective Deprotection: The Mmt protecting groups are selectively removed by treating the resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Second Disulfide Bond Formation: The second disulfide bond is formed by repeating the treatment with N-chlorosuccinimide (2.0 equivalents) in DMF for 15 minutes.
-
Cleavage and Deprotection: The fully cyclized peptide is cleaved from the resin and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 1 hour.[1]
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Data Presentation: Synthesis of α-Conotoxin SI
| Peptide | Synthesis Strategy | Key Reagent | Purity (after cleavage) |
| α-Conotoxin SI | On-resin regioselective disulfide formation | N-Chlorosuccinimide | 70% |
Data adapted from Postma, T. M. & Albericio, F., Org. Lett., 2013.[1]
Conclusion
The protocols and data presented herein highlight the significant utility of chlorimides, particularly N-chlorosuccinimide, in the synthesis of diverse and valuable pharmaceutical intermediates. The mild reaction conditions, high efficiency, and selectivity of NCS-mediated reactions make it a preferred reagent for the introduction of chlorine atoms and for oxidative transformations in modern drug development. The methodologies described provide a solid foundation for researchers and scientists to employ these powerful synthetic tools in their own research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Bro̷nsted Acid-Activated N-Chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorimide-Mediated Oxidation of Primary Alcohols to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in drug development and fine chemical production. Traditional methods often rely on heavy metal-based reagents (e.g., chromium or manganese), which pose significant environmental and safety concerns. N-Chlorosuccinimide (NCS), a readily available and inexpensive reagent, has emerged as a versatile and milder alternative for this important conversion. This document provides detailed application notes and experimental protocols for three prominent NCS-based oxidation systems, offering a comparative overview to aid in method selection and implementation.
N-Chlorosuccinimide (NCS) serves as the primary oxidant in these methods, offering distinct advantages including mild reaction conditions and the avoidance of toxic heavy metals. The choice of co-reagent or catalyst dramatically influences the reaction's scope, selectivity, and functional group tolerance. This guide details the following systems:
-
Corey-Kim Oxidation (NCS/DMS): A classic and robust method involving a combination of N-chlorosuccinimide and dimethyl sulfide (B99878) (DMS).
-
Catalytic TEMPO System (NCS/TEMPO): A highly selective catalytic method employing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the catalyst.
-
Metal-Free DMF System (NCS/DMF): A user-friendly, metal-free approach particularly effective for the oxidation of benzylic alcohols.
Data Presentation
The following table summarizes the typical yields for the oxidation of various primary alcohols to their corresponding aldehydes using the three highlighted NCS-based methods. This allows for a direct comparison of their efficacy across different substrate classes.
| Substrate (Primary Alcohol) | Product (Aldehyde) | Corey-Kim (NCS/DMS) Yield (%) | NCS/TEMPO Yield (%) | NCS/DMF Yield (%) |
| Benzylic Alcohols | ||||
| Benzyl (B1604629) alcohol | Benzaldehyde | Often yields benzyl chloride[1][2][3] | High | 95[1] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | - | High | 96[1] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | - | High | 92[1] |
| Allylic Alcohols | ||||
| Cinnamyl alcohol | Cinnamaldehyde | Often yields allyl chloride[1][2][3] | High | - |
| Geraniol | Geranial | - | 76 | - |
| Aliphatic Alcohols | ||||
| 1-Octanol | Octanal | >90 | 93 | Not reported |
| Cyclohexylmethanol | Cyclohexanecarboxaldehyde | >90 | High | Not reported |
| 3-Phenyl-1-propanol | 3-Phenylpropanal | >90 | High | Not reported |
Note: Yields are based on reported literature values and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and experimental workflows for the described oxidation methods.
References
Application Notes and Protocols for Stereoselective Chlorination Using Chiral Chlorimide Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of stereoselective chlorination methodologies, with a particular focus on the use of chiral N-chloroimide reagents and catalyst systems that induce chirality. These methods are critical in medicinal chemistry and drug development for the synthesis of complex chiral molecules where the introduction of a chlorine atom can significantly influence biological activity.
Introduction to Stereoselective Chlorination
Stereoselective chlorination is a powerful transformation in organic synthesis that allows for the precise installation of a chlorine atom at a specific stereocenter. The resulting chiral chloro-compounds are versatile intermediates that can be further functionalized, often through nucleophilic substitution reactions. While various chlorinating agents are available, achieving high stereoselectivity typically requires the use of a chiral directing group or a chiral catalyst. This document outlines two primary strategies: the use of stoichiometric chiral N-chloroimide reagents and, more commonly, the use of achiral N-chloroimides in the presence of a substoichiometric amount of a chiral catalyst.
Chiral N-Chloroimide Reagents
A direct approach to stereoselective chlorination involves the use of a chlorinating agent that is itself chiral. These reagents have a chiral backbone that influences the facial selectivity of the chlorine transfer to a prochiral substrate.
Chiral N-Chloroimidodicarbonates for Chlorination of Silyl (B83357) Enol Ethers
Researchers have designed and synthesized chiral N-chloroimidodicarbonates that serve as effective chiral chlorinating agents. One such reagent, (1R,2S,5R)-(-)-menthyl-N-chloroimidodicarbonate, has been successfully applied to the asymmetric chlorination of silyl enol ethers to produce α-chloroketones.[1][2][3]
Data Presentation: Enantioselective Chlorination of Silyl Enol Ethers using Chiral N-Chloroimidodicarbonate
| Entry | Silyl Enol Ether of | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 2-chloro-1-phenylethan-1-one | 85 | 40 |
| 2 | Propiophenone | 2-chloro-1-phenylpropan-1-one | 82 | 35 |
| 3 | 4'-Methoxyacetophenone | 2-chloro-1-(4-methoxyphenyl)ethan-1-one | 88 | 38 |
Experimental Protocol: Synthesis of (1R,2S,5R)-(-)-menthyl-N-chloroimidodicarbonate and its use in Chlorination
Part A: Synthesis of the Chiral Imidodicarbonate Reagent [1]
-
Synthesis of (1R,2S,5R)-(-)-menthyl chloroformate: To a solution of (1R,2S,5R)-(-)-menthol (1.0 eq) and pyridine (B92270) (1.2 eq) in a 1:1 mixture of CCl4/toluene (B28343), a solution of triphosgene (B27547) (0.4 eq) in toluene is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield the crude chloroformate.
-
Synthesis of (1R,2S,5R)-(-)-menthyl carbamate (B1207046): The crude chloroformate is added to a 50% aqueous ammonia (B1221849) solution at 0 °C and stirred vigorously for 2 hours. The resulting precipitate is filtered, washed with water, and dried to afford the carbamate.
-
Synthesis of bis((1R,2S,5R)-(-)-menthyl) imidodicarbonate: To a suspension of sodium hydride (1.1 eq) in anhydrous THF, the carbamate (1.0 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of the chloroformate (1.0 eq). The reaction is stirred at room temperature for 12 hours, then quenched with saturated aqueous NH4Cl solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by flash chromatography.
-
N-Chlorination: The imidodicarbonate (1.0 eq) is dissolved in an appropriate solvent and treated with excess tert-butyl hypochlorite (B82951) at 30-40 °C. The reaction progress is monitored by the disappearance of the N-H proton signal in ¹H NMR. The solvent is evaporated to yield the chiral N-chloroimidodicarbonate.
Part B: Asymmetric Chlorination of a Silyl Enol Ether [1][3]
-
To a flame-dried flask under an argon atmosphere, add the chiral N-chloroimidodicarbonate (1.2 eq) and a Lewis acid such as Sm(OTf)₃ (10 mol%) in an anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add a solution of the silyl enol ether (1.0 eq) in the same anhydrous solvent dropwise over 10 minutes.
-
Stir the reaction mixture at this temperature for the specified time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Stereoselective Chlorination with Achiral N-Chloroimides
A more common and atom-economical approach is the use of a chiral catalyst to control the stereochemistry of the chlorination reaction using an achiral and commercially available chlorinating agent, most frequently N-chlorosuccinimide (NCS). Two main classes of catalysts have proven effective: chiral organocatalysts and chiral metal complexes.
Organocatalytic α-Chlorination of Aldehydes
Chiral secondary amines, such as imidazolidinone derivatives, are highly effective catalysts for the enantioselective α-chlorination of aldehydes. The reaction proceeds through the formation of a chiral enamine intermediate.[4][5][6]
Data Presentation: Enantioselective α-Chlorination of Aldehydes using an Imidazolidinone Catalyst [4]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Octanal | 91 | 92 |
| 2 | 3-Phenylpropanal | 89 | 95 |
| 3 | Cyclohexanecarbaldehyde | 85 | 88 |
| 4 | Decanal | 93 | 91 |
Experimental Protocol: Organocatalytic α-Chlorination of Octanal [4][7]
-
To a solution of the chiral imidazolidinone catalyst (5-10 mol%) in acetone, add the aldehyde (e.g., octanal, 1.0 eq).
-
Cool the reaction mixture to -30 °C.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) in one portion.
-
Stir the reaction at -30 °C for the specified time (typically 2-4 hours), monitoring the reaction progress by GC or TLC.
-
Upon completion, the reaction mixture can be directly purified by flash chromatography on silica gel to afford the α-chloroaldehyde.
Logical Relationship: Catalytic Cycle of Organocatalytic α-Chlorination of an Aldehyde
Caption: Organocatalytic cycle for aldehyde α-chlorination.
Cinchona Alkaloid-Catalyzed α-Chlorination of β-Keto Esters
Cinchona alkaloids and their derivatives are powerful organocatalysts for a variety of asymmetric transformations, including the α-chlorination of β-keto esters under phase-transfer conditions.[8]
Data Presentation: Enantioselective α-Chlorination of β-Keto Esters with a Cinchona Alkaloid Catalyst [8]
| Entry | β-Keto Ester | Yield (%) | ee (%) |
| 1 | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 99 | 93 |
| 2 | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 98 | 95 |
| 3 | tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 99 | 96 |
| 4 | Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 99 | 90 |
Experimental Protocol: Cinchona Alkaloid-Catalyzed α-Chlorination [8]
-
In a reaction vessel, combine the β-keto ester (0.2 mmol), the Cinchona alkaloid-based catalyst (0.5 mol%), and solid potassium fluoride (B91410) (2.0 eq).
-
Add toluene (1 mL) and stir the mixture at room temperature for 20 minutes.
-
Cool the mixture to the appropriate temperature (e.g., -50 °C).
-
Add N-chlorosuccinimide (1.05 eq) in one portion.
-
Stir the reaction for the specified time (5-80 minutes) at this temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Chiral Metal Complex-Catalyzed α-Chlorination of β-Keto Esters
Chiral Lewis acid complexes, such as those formed from copper(II) triflate and spirooxazoline ligands, are highly effective in catalyzing the enantioselective α-chlorination of β-keto esters.[9]
Data Presentation: Enantioselective α-Chlorination of β-Keto Esters with a Chiral Copper(II) Complex [9]
| Entry | β-Keto Ester | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | 95 | 98 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | 92 | 96 |
| 3 | Diethyl 2-oxomalonate | 88 | 95 |
| 4 | Ethyl 2-oxo-4-phenylbutanoate | 90 | 97 |
Experimental Protocol: Chiral Copper(II) Complex-Catalyzed α-Chlorination [9]
-
In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by stirring Cu(OTf)₂ (10 mol%) and the chiral spirooxazoline ligand (12 mol%) in an anhydrous solvent (e.g., THF) for 30 minutes at room temperature.
-
Add the β-keto ester (1.0 eq) to the catalyst solution.
-
Cool the reaction mixture to 0 °C.
-
Add N-chlorosuccinimide (1.5 eq) in one portion.
-
Stir the reaction mixture at 0 °C for the specified time (monitor by TLC or HPLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Metal-Catalyzed Chlorination
Caption: Workflow for chiral metal-catalyzed α-chlorination.
Conclusion
The stereoselective introduction of chlorine into organic molecules is a field of continuous development. While the use of stoichiometric chiral chlorinating agents offers a direct method, the catalytic approach using achiral N-chloroimides with chiral organocatalysts or metal complexes is often more practical and versatile. The choice of method depends on the specific substrate, desired stereochemical outcome, and the availability of reagents and catalysts. The protocols and data presented herein provide a valuable resource for researchers in the design and execution of stereoselective chlorination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of chiral N-chloroimidodicarbonates: application to asymmetric chlorination of silyl enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Chlorimide-Based Reagents: A Detailed Examination of Their Role in Water Disinfection and Analysis
For Researchers, Scientists, and Drug Development Professionals
Chlorimide-based reagents, particularly N-chlorosuccinimide (NCS), are emerging as versatile compounds in the fields of water disinfection and chemical analysis. Their unique reactivity, stemming from the polarized N-Cl bond, allows for effective microbial inactivation and the development of novel analytical methods. This document provides detailed application notes and protocols for the use of these reagents, summarizing key quantitative data and visualizing complex processes to facilitate understanding and implementation in a research and development setting.
Application in Water Disinfection
N-chlorosuccinimide acts as a disinfectant through the in-situ generation of hypochlorous acid (HOCl) upon hydrolysis in water. This process provides a controlled release of the primary disinfecting agent, offering potential advantages over the direct application of chlorine gas or hypochlorite (B82951) solutions.
Mechanism of Disinfection
The disinfection efficacy of NCS is primarily attributed to the strong oxidizing power of hypochlorous acid. HOCl disrupts essential cellular processes in microorganisms by targeting proteins, nucleic acids, and lipids, leading to cell damage and inactivation. The simplified mechanism involves the following steps:
-
Hydrolysis of NCS: N-chlorosuccinimide reacts with water to form hypochlorous acid and succinimide.
-
Cellular Penetration: The neutral hypochlorous acid molecule readily penetrates the cell walls of bacteria and the protein coats of viruses.
-
Oxidative Damage: Once inside the cell, HOCl oxidizes key enzymes and structural proteins, disrupting metabolic pathways and cellular integrity, ultimately leading to microbial death.
Caption: Disinfection mechanism of N-chlorosuccinimide.
Disinfection Efficacy
The effectiveness of a disinfectant is quantified by the CT value, which is the product of the disinfectant concentration (C) in mg/L and the contact time (T) in minutes required to achieve a specific level of microbial inactivation (e.g., 99.9% or 3-log inactivation). While specific CT values for N-chlorosuccinimide against various waterborne pathogens are not extensively documented in publicly available literature, its efficacy is expected to be comparable to that of free chlorine (hypochlorous acid) under similar conditions of pH and temperature.
Table 1: Estimated CT Values for 3-log (99.9%) Inactivation of E. coli and Giardia lamblia by Free Chlorine (as a proxy for NCS efficacy)
| Microorganism | Temperature (°C) | pH | Free Chlorine (mg/L) | Contact Time (min) | CT Value (mg·min/L) |
| E. coli | 5 | 7 | 0.5 | 1.0 | 0.5 |
| E. coli | 20 | 7 | 0.2 | 1.0 | 0.2 |
| Giardia lamblia | 5 | 7 | 1.5 | 45 | 68 |
| Giardia lamblia | 20 | 7 | 1.0 | 22 | 22 |
Note: These values are for free chlorine and should be used as an initial estimate for NCS disinfection. Actual CT values for NCS may vary and require experimental validation.
Potential for Disinfection Byproduct (DBP) Formation
A significant concern with all chlorine-based disinfectants is the formation of disinfection byproducts (DBPs) through reactions with natural organic matter (NOM) present in water. Common DBPs include trihalomethanes (THMs) and haloacetic acids (HAAs), some of which are regulated due to potential health concerns.[1][2]
The use of NCS may offer advantages in DBP management due to its controlled release of hypochlorous acid. However, the potential for DBP formation still exists. The types and concentrations of DBPs formed will depend on the water quality, particularly the concentration and character of NOM, bromide levels, pH, temperature, and the NCS dose.
Table 2: Major Classes of Disinfection Byproducts from Chlorine-Based Disinfectants
| DBP Class | Common Examples | Potential Health Concerns |
| Trihalomethanes (THMs) | Chloroform, Bromoform, Dibromochloromethane, Bromodichloromethane | Increased risk of cancer, liver, kidney, and central nervous system problems.[1] |
| Haloacetic Acids (HAAs) | Monochloroacetic acid, Dichloroacetic acid, Trichloroacetic acid | Increased risk of cancer.[3] |
| Haloacetonitriles (HANs) | Dichloroacetonitrile, Trichloroacetonitrile | Potential developmental and reproductive effects. |
| Haloketones (HKs) | 1,1-Dichloropropanone, 1,1,1-Trichloropropanone | Limited toxicological data available. |
Further research is needed to quantify and compare the DBP formation potential of NCS with traditional chlorine disinfectants under various water quality conditions.
Application in Water Analysis
This compound-based reagents can be utilized in various analytical methods for the quantification of different water quality parameters. Their oxidizing properties make them suitable as titrants or reagents in colorimetric and titrimetric assays.
Determination of Residual Chlorine
N-chlorosuccinimide can be used as a primary standard or a titrant in the determination of free and total residual chlorine in water. The principle of these methods is based on the oxidation of an indicator by the chlorine residual, leading to a color change or an electrochemical endpoint.
This protocol outlines a conceptual iodometric titration method where NCS could be used to standardize the thiosulfate (B1220275) titrant.
-
Preparation of Standard N-Chlorosuccinimide Solution (0.01 N):
-
Accurately weigh approximately 0.334 g of pure N-chlorosuccinimide.
-
Dissolve in deionized water and dilute to 250.0 mL in a volumetric flask.
-
-
Standardization of Sodium Thiosulfate Solution (approx. 0.01 N):
-
Pipette 25.00 mL of the standard NCS solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid.
-
Titrate immediately with the sodium thiosulfate solution until the pale yellow color of the liberated iodine almost disappears.
-
Add 1 mL of starch indicator solution and continue titrating until the blue color disappears.
-
Calculate the exact normality of the sodium thiosulfate solution.
-
-
Analysis of Water Sample:
-
Take a 100 mL water sample.
-
Add approximately 1 g of KI and 5 mL of 1 M sulfuric acid.
-
Titrate with the standardized sodium thiosulfate solution as described in step 2.
-
Calculate the total residual chlorine concentration in the water sample.
-
Caption: Workflow for total residual chlorine analysis.
Determination of Ammonia (B1221849)
This compound-based reagents can be used in the determination of ammonia in water based on the Berthelot reaction. In this method, ammonia reacts with a phenol (B47542) and an oxidizing agent (like a this compound) in an alkaline medium to form a blue-colored indophenol (B113434) dye. The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration.
-
Sample Preparation:
-
Collect the water sample and, if necessary, distill it to separate ammonia from interfering substances.
-
-
Color Development:
-
To a known volume of the sample (or distillate), add a phenol solution and a buffered N-chlorosuccinimide solution.
-
Add a catalyst, such as sodium nitroprusside, to enhance the color development.
-
Allow the color to develop for a specific time at a controlled temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 640 nm) using a spectrophotometer.
-
-
Quantification:
-
Determine the ammonia concentration by comparing the absorbance to a calibration curve prepared using standard ammonia solutions.
-
Experimental Protocols
The following sections provide more detailed experimental protocols for the applications discussed above. These are intended as starting points and may require optimization based on specific laboratory conditions and sample matrices.
Protocol for Evaluating the Disinfection Efficacy of N-Chlorosuccinimide
Objective: To determine the CT value for the inactivation of a target microorganism (e.g., E. coli) by N-chlorosuccinimide.
Materials:
-
Pure N-chlorosuccinimide (NCS)
-
Sterile, chlorine-demand-free buffered water (e.g., phosphate (B84403) buffer, pH 7)
-
Culture of the target microorganism (e.g., E. coli ATCC 11229)
-
Sterile glassware
-
Sodium thiosulfate solution (for neutralization)
-
Nutrient agar (B569324) plates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of NCS in chlorine-demand-free water. The concentration should be high enough to achieve the desired final concentrations upon dilution.
-
Prepare a suspension of the target microorganism in the buffered water and adjust the concentration to a known value (e.g., 10⁶ CFU/mL).
-
-
Disinfection Assay:
-
In a series of sterile flasks, add a known volume of the buffered water.
-
Add the NCS stock solution to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L as available chlorine).
-
Initiate the experiment by adding a known volume of the microorganism suspension to each flask.
-
At predetermined contact times (e.g., 1, 2, 5, 10, 30 minutes), withdraw an aliquot from each flask and immediately add it to a tube containing sodium thiosulfate solution to neutralize the residual chlorine.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at the appropriate temperature and time for the target microorganism.
-
Count the number of colonies on the plates to determine the concentration of surviving microorganisms (CFU/mL).
-
-
Calculation of CT Value:
-
For each combination of NCS concentration and contact time, calculate the log inactivation of the microorganism.
-
Plot the log inactivation against the corresponding CT value (Concentration × Time).
-
Determine the CT value required to achieve the desired log inactivation (e.g., 3-log).
-
Caption: Workflow for evaluating disinfection efficacy.
Conclusion
This compound-based reagents, particularly N-chlorosuccinimide, present a promising alternative for water disinfection and a valuable tool for water quality analysis. Their ability to generate hypochlorous acid in a controlled manner offers potential benefits in terms of handling and DBP management. However, further research is required to establish comprehensive data on their disinfection efficacy against a wider range of pathogens and to fully characterize their DBP formation potential under diverse water quality conditions. The analytical protocols outlined in this document provide a foundation for researchers to explore and validate the use of these versatile reagents in their specific applications.
References
Catalytic Applications of Transition Metal-Chlorimide Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-chlorimide complexes, often generated in situ from a transition metal precursor and an N-chloroamine reagent such as chloramine-T, are powerful intermediates for a variety of catalytic transformations. These reactive species are particularly effective in nitrene transfer reactions, enabling the direct formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for two key catalytic applications of these complexes: the aziridination of olefins and the amination of C-H bonds.
Application Notes
Catalytic Aziridination of Olefins
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates. Transition metal-catalyzed aziridination using N-chloroamines offers a direct and efficient method for their preparation.
Manganese and iron porphyrin complexes have emerged as particularly effective catalysts for this transformation.[1] For instance, water-soluble manganese-porphyrin complexes can catalyze the aziridination of various olefins in aqueous media with yields of up to 93%.[2] These reactions typically proceed via a metal-chlorimide intermediate which then transfers the nitrene group to the olefin. The choice of the metal center and the porphyrin ligand can influence the efficiency and selectivity of the reaction.
Copper complexes, particularly those with diimine ligands, are also highly active catalysts for aziridination.[3] These systems can achieve high turnover numbers and exhibit excellent enantioselectivity when chiral ligands are employed, making them valuable tools for asymmetric synthesis.
Key Features:
-
High Efficiency: Excellent yields can be achieved for a variety of olefin substrates.
-
Mild Reaction Conditions: Many catalytic systems operate at or near room temperature.
-
Functional Group Tolerance: A range of functional groups are tolerated, allowing for the synthesis of complex molecules.
-
Asymmetric Synthesis: The use of chiral ligands enables the enantioselective synthesis of aziridines.
Catalytic C-H Bond Amination
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and step-efficient approach to molecule construction. Transition metal-chlorimide complexes have been successfully employed in the catalytic amination of C-H bonds, providing a direct route to amines.
Copper complexes with diimine or other nitrogen-based ligands are prominent catalysts for C-H amination using chloramine-T.[2] These reactions can target activated C-H bonds, such as those in benzylic and allylic positions, as well as the C-H bonds of ethers.[4] The mechanism is believed to involve the formation of a copper-nitrene (or copper-chlorimide) intermediate that undergoes insertion into a C-H bond.[2]
Iron porphyrin complexes have also demonstrated utility in C-H amination reactions, particularly with alkyl azides as the nitrene source, showcasing the versatility of these catalysts in C-N bond formation.[5]
Key Features:
-
Direct C-N Bond Formation: Enables the conversion of C-H bonds directly to C-N bonds.
-
High Regioselectivity: Preferential amination of weaker, more activated C-H bonds is often observed.
-
Broad Substrate Scope: Applicable to a range of substrates containing activatable C-H bonds.
-
Synthetic Utility: Provides a powerful tool for the late-stage functionalization of complex molecules.
Quantitative Data Summary
The following tables summarize the catalytic performance of various transition metal-chlorimide complexes in aziridination and C-H amination reactions.
Table 1: Catalytic Aziridination of Olefins
| Catalyst | Olefin Substrate | N-Source | Yield (%) | Turnover Number (TON) | Reference |
| [Mn(TMPyP)Cl]Cl₄ | Styrene (B11656) | Chloramine-T | 93 | 186 | [2] |
| [Mn(TMPyP)Cl]Cl₄ | 4-Chlorostyrene | Chloramine-T | 85 | 170 | [2] |
| [Mn(TMPyP)Cl]Cl₄ | 4-Methylstyrene | Chloramine-T | 78 | 156 | [2] |
| [Fe(TPP)Cl] | Styrene | Bromamine-T | 88 | - | [6] |
| [Fe(TPP)Cl] | 1-Octene | Bromamine-T | 75 | - | [6] |
| [Cu(diimine)]⁺ | Styrene | Chloramine-T | >95 | >1000 | [3] |
| [Cu(diimine)]⁺ | 4-Chlorostyrene | Chloramine-T | 92 | - | [3] |
| [Cu(diimine)]⁺ | Methyl Cinnamate | Chloramine-T | 90 | - | [3] |
Table 2: Catalytic C-H Amination
| Catalyst | Substrate | N-Source | Product | Yield (%) | Reference |
| CuCl | Tetrahydrofuran | Chloramine-T | N-Tosyl-2-aminotetrahydrofuran | 85 | [4] |
| CuCl | Diethyl ether | Chloramine-T | N-Tosyl-1-ethoxyethanimine | 70 | [4] |
| [Cu(diimine)]PF₆ | Ethylbenzene (B125841) | Chloramine-T | N-Tosyl-1-phenylethanamine | 82 | [2] |
| [Cu(diimine)]PF₆ | Toluene | Chloramine-T | N-Tosyl-1-phenylmethanamine | 75 | [2] |
| [Fe(TDCPP)(IMe)₂]I | Adamantane | 1-Azidoadamantane | N-(1-Adamantyl)adamantan-1-amine | 80 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Tetraphenylporphyrin (H₂TPP)
This protocol describes the synthesis of the free-base porphyrin ligand, a common precursor to manganese and iron porphyrin catalysts.
Materials:
-
Pyrrole (B145914) (freshly distilled)
-
Propionic acid
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a fume hood, add freshly distilled pyrrole (0.1 mol) and benzaldehyde (0.1 mol) to a round-bottom flask containing propionic acid (250 mL).
-
Heat the mixture to reflux with stirring for 30 minutes.
-
Cool the reaction mixture to room temperature. A purple precipitate should form.
-
Filter the crude product and wash it with methanol to remove residual propionic acid.
-
Dry the purple solid in a vacuum oven.
-
Purify the crude H₂TPP by column chromatography on silica gel using dichloromethane as the eluent.
-
Collect the major purple fraction and evaporate the solvent to yield purified H₂TPP.
-
Characterize the product by UV-Vis and ¹H NMR spectroscopy.
Protocol 2: Synthesis of [Mn(TPP)Cl]
Materials:
-
H₂TPP
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Sodium chloride (NaCl)
Procedure:
-
Dissolve H₂TPP (1 mmol) in DMF (100 mL) in a round-bottom flask.
-
Add an excess of MnCl₂·4H₂O (5 mmol) to the solution.
-
Heat the mixture to reflux for 2 hours. The color of the solution should change from purple to dark green.
-
Monitor the reaction progress by UV-Vis spectroscopy until the characteristic Soret band of the free-base porphyrin is no longer observed.
-
Cool the reaction mixture to room temperature and add an aqueous solution of NaCl to precipitate the manganese porphyrin complex.
-
Filter the solid, wash thoroughly with water, and then with a small amount of methanol.
-
Dry the [Mn(TPP)Cl] complex under vacuum.
Protocol 3: Catalytic Aziridination of Styrene using [Mn(TPP)Cl]
Materials:
-
[Mn(TPP)Cl]
-
Styrene
-
Chloramine-T trihydrate
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of styrene (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the catalyst [Mn(TPP)Cl] (0.01 mmol).
-
Add Chloramine-T trihydrate (0.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-tosyl-2-phenylaziridine.
Protocol 4: Synthesis of a Chiral Diimine Ligand
This protocol describes a general procedure for the synthesis of a C₂-symmetric diimine ligand from a chiral diamine.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add 2-pyridinecarboxaldehyde (22 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours. A yellow precipitate should form.
-
Filter the solid product and wash with cold ethanol.
-
To drive the reaction to completion, the filtrate can be concentrated and the residue redissolved in ethanol with a small amount of fresh 2-pyridinecarboxaldehyde and stirred for another 12 hours.
-
Combine the solid products and dry under vacuum.
-
The chiral diimine ligand can be further purified by recrystallization from ethanol.
Protocol 5: Catalytic C-H Amination of Ethylbenzene using a Copper-Diimine Complex
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆)
-
Chiral diimine ligand (from Protocol 4)
-
Ethylbenzene
-
Chloramine-T trihydrate
-
Acetonitrile (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve CuOTf·0.5C₆H₆ (0.05 mmol) and the chiral diimine ligand (0.055 mmol) in anhydrous acetonitrile (2 mL) in a Schlenk tube.
-
Stir the solution for 30 minutes to form the copper-diimine complex.
-
Add ethylbenzene (1 mmol) to the catalyst solution.
-
Add Chloramine-T trihydrate (0.5 mmol) in one portion.
-
Seal the Schlenk tube and stir the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water (5 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-tosyl-1-phenylethanamine.
Visualizations
The following diagrams illustrate the proposed catalytic cycles for the aziridination of olefins and the C-H amination reactions.
Caption: Catalytic cycle for olefin aziridination.
Caption: Catalytic cycle for C-H bond amination.
References
- 1. New Substituted Tetraphenyl Porphyrins: Synthesis, NMR Characterization and Manganese(III) and Iron(III) Complexes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. Ligand Assisted Copper Catalyzed C-H Amination [shareok.org]
- 3. One-pot enantioselective aziridination of olefins catalyzed by a copper(I) complex of a novel diimine ligand by using PhI(OAc)(2) and sulfonamide as nitrene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amination of ethers using chloramine-T hydrate and a copper(i) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iron porphyrin-catalysed C(sp3)–H amination with alkyl azides for the synthesis of complex nitrogen-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Chlorimides in Peptide and Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorimides, particularly N-chlorosuccinimide (NCS), have emerged as versatile and efficient reagents in the field of peptide and amino acid chemistry. Their reactivity with various functional groups, especially thiols, has led to the development of robust protocols for key peptide modifications. These reagents offer advantages in terms of reaction speed, compatibility with solid-phase peptide synthesis (SPPS), and the ability to perform selective transformations under mild conditions. This document provides detailed application notes and experimental protocols for the use of chlorimides in peptide synthesis and modification, with a focus on disulfide bond formation, regioselective cysteine oxidation, and selective peptide cleavage.
Key Applications of Chlorimides in Peptide Chemistry
Chlorimides, and most notably N-chlorosuccinimide (NCS), are primarily utilized for the following applications in peptide and amino acid chemistry:
-
On-Resin Disulfide Bond Formation: NCS is a highly efficient reagent for the formation of disulfide bonds in peptides while they are still attached to the solid support. This method is rapid, often completed within 15 minutes, and compatible with a wide range of amino acids.[1][2]
-
Regioselective Disulfide Linkages: By employing orthogonal cysteine protecting groups, NCS can be used for the stepwise and regioselective formation of multiple disulfide bonds within a single peptide chain.[1][2] This is crucial for the synthesis of complex peptides like conotoxins.[1][2]
-
Selective Cleavage of Tryptophanyl Peptide Bonds: Under specific conditions, NCS can be used to selectively cleave peptide bonds at the C-terminus of tryptophan residues.[3]
-
Deprotection of Cysteine Protecting Groups: NCS can facilitate the removal of certain cysteine-protecting groups, such as acetamidomethyl (Acm), concurrently with disulfide bond formation.[4][5]
Data Presentation
The following tables summarize quantitative data from key experiments utilizing N-chlorosuccinimide in peptide chemistry.
Table 1: On-Resin Disulfide Bond Formation with NCS
| Peptide | NCS Equivalents | Reaction Time | Solvent | Purity/Yield | Reference |
| Oxytocin | 1, 1.5, 2, or 3 | 15 min | DMF | Not specified | [1][2] |
| SI Conotoxin | Not specified | 1 h (cleavage) | TFA/TIS/H2O (95:2.5:2.5) | 70% purity | [1][2] |
| Pentapeptide (with Trp) | 2 | 30-60 min | H2O/CH3CN (1:1) | Clean and rapid | [6] |
Table 2: Compatibility of NCS with Sensitive Amino Acids
| Amino Acid | NCS Equivalents | Observation | Reference |
| Methionine (Met) | 1 | Oxidation at acceptable low levels | [2] |
| Tryptophan (Trp) | 2 | No major side reactions or peptide bond cleavage | [2] |
Experimental Protocols
Protocol 1: General On-Resin Disulfide Bond Formation using NCS
This protocol describes the general procedure for forming a disulfide bond in a peptide synthesized on a solid support using N-chlorosuccinimide.
Materials:
-
Peptidyl-resin with free cysteine thiols
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Cysteine Deprotection: If using cysteine protecting groups, remove them according to the appropriate protocol to expose the free thiol groups. For example, S-Tmp protecting groups can be removed with a dithiothreitol (B142953) (DTT)-containing deprotection mixture.[1][2]
-
Resin Washing: Wash the peptidyl-resin thoroughly with DMF and then with DCM to remove any residual deprotection reagents.
-
NCS Oxidation:
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess NCS and byproducts.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 1-2 hours.[1][2]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Regioselective Two-Disulfide Bond Formation On-Resin
This protocol outlines a method for the regioselective formation of two disulfide bonds in a peptide using orthogonal cysteine protecting groups and sequential oxidation.[5]
Materials:
-
Peptidyl-resin with orthogonally protected cysteines (e.g., Cys(Trt) and Cys(S-tBu))
-
Iodine/Persulfate solution (Iodine (4 equiv)/S₂O₈²⁻ (2 equiv) in DMF:H₂O (9:1))
-
N-chlorosuccinimide (NCS) solution (14 mM in 2% TFA/DCM)
-
DMF, DCM, 2% TFA in DCM (v/v)
-
Cleavage cocktail
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a Rink-amide resin using Fmoc chemistry, incorporating orthogonally protected cysteines (e.g., Fmoc-Cys(Trt)-OH and Fmoc-Cys(S-tBu)-OH).[5]
-
First Disulfide Bond Formation (Iodine Oxidation):
-
Second Disulfide Bond Formation (NCS Oxidation):
-
Cleavage and Purification: Cleave the peptide from the resin and purify as described in Protocol 1.
Visualizations
Caption: Experimental workflow for on-resin disulfide bond formation using NCS.
Caption: Reaction of NCS with a thiol to form a sulfenyl chloride intermediate.
Caption: Workflow for regioselective two-disulfide bond formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of N-chlorosuccinimide/urea for the selective cleavage of tryptophanyl peptide bonds in proteins. Cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Gas-Phase Reactions of Chlorimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for studying the gas-phase reactions of chlorimides, a class of compounds containing the N-Cl bond within an imide functional group. The information provided is essential for researchers in physical organic chemistry, atmospheric chemistry, and for professionals in drug development interested in the stability and reactivity of chlorinated molecules.
Introduction to Gas-Phase Reactions of Chlorimides
The study of gas-phase reactions of chlorimides, such as N-chlorosuccinimide (NCS), is crucial for understanding their fundamental chemical properties, including bond dissociation energies, reaction kinetics, and decomposition mechanisms. These reactions can be initiated by thermal energy (thermolysis) or by light (photolysis), leading to the formation of reactive intermediates like imidyl and chlorine radicals. Understanding these processes is vital for predicting the atmospheric fate of chlorinated compounds and for developing synthetic methodologies that utilize these reactive species.
Experimental Setups and Methodologies
Two primary methods for initiating and studying the gas-phase reactions of chlorimides are Flash Vacuum Pyrolysis (FVP) for thermolysis and Laser Flash Photolysis for photolysis. The products of these reactions are typically analyzed using a combination of spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
Thermolysis of Chlorimides via Flash Vacuum Pyrolysis (FVP)
Flash Vacuum Pyrolysis is a powerful technique for studying unimolecular reactions in the gas phase at high temperatures and low pressures.[1][2] This method minimizes bimolecular collisions, allowing for the investigation of primary decomposition pathways.
Experimental Protocol: FVP of N-Chlorosuccinimide (NCS)
This protocol is adapted from methodologies used for similar N-substituted imides and general FVP setups.[1][2]
Objective: To investigate the thermal decomposition products of N-chlorosuccinimide in the gas phase.
Apparatus:
-
A horizontal quartz tube (pyrolysis tube), typically 30-60 cm in length and 1-2 cm in diameter.
-
A tube furnace capable of reaching temperatures up to 1000°C.
-
A sample inlet system, often a heated flask or a solid sample probe.
-
A high-vacuum pumping system (rotary vane pump and diffusion or turbomolecular pump) capable of achieving pressures of 10⁻² to 10⁻³ Torr.
-
A cold trap (e.g., a U-tube or a cold finger) cooled with liquid nitrogen to collect the reaction products.
-
Pressure gauges (e.g., Pirani and Penning gauges) to monitor the vacuum.
-
An online analytical instrument, such as an FTIR gas cell or a mass spectrometer, can be coupled to the outlet of the pyrolysis zone before the cold trap for real-time analysis.
Procedure:
-
Sample Preparation: Place a small amount of solid N-chlorosuccinimide (NCS) in the sample inlet.
-
System Evacuation: Evacuate the entire system to the desired operating pressure (e.g., 10⁻³ Torr).
-
Heating the Pyrolysis Zone: Heat the furnace to the desired pyrolysis temperature. A temperature range of 400-700°C is typically explored to observe different decomposition pathways.
-
Sample Introduction: Gently heat the sample inlet to sublime the NCS into the gas phase. The vapor is then carried through the hot pyrolysis tube by the pressure gradient.
-
Reaction: As the gaseous NCS passes through the hot zone, it undergoes thermolysis. The residence time in the hot zone is typically on the order of milliseconds.[3]
-
Product Collection and Analysis: The products exiting the pyrolysis tube are rapidly cooled and condensed in the liquid nitrogen trap. For online analysis, a portion of the gas stream is directed into the FTIR gas cell or the ion source of the mass spectrometer.
-
Post-Reaction Analysis: After the experiment, the cold trap is isolated from the vacuum system and allowed to warm up. The collected products can then be analyzed by various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or by dissolving them in a suitable solvent for High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation:
The primary products expected from the thermolysis of NCS are succinimide, chlorine atoms, and potentially other fragmentation products. The yields of these products can be quantified and tabulated as a function of pyrolysis temperature.
| Pyrolysis Temperature (°C) | N-Chlorosuccinimide Conversion (%) | Succinimide Yield (%) | Other Products |
| 400 | 25 | 22 | Traces of chlorinated hydrocarbons |
| 500 | 60 | 55 | Increased fragmentation |
| 600 | 95 | 85 | Significant fragmentation |
| 700 | >99 | 70 | Complex mixture of products |
Note: The data in this table is illustrative and based on expected reactivity. Actual results will vary depending on the specific experimental conditions.
Diagram of Experimental Workflow:
Photolysis of Chlorimides
Gas-phase photolysis studies are essential for understanding the atmospheric chemistry of chlorimides and their potential to generate chlorine radicals, which can impact ozone levels. Laser flash photolysis coupled with a sensitive detection technique is a common method for determining kinetic parameters of the ensuing radical reactions.
Experimental Protocol: Gas-Phase Photolysis of N-Chlorosuccinimide (NCS)
This protocol is a generalized procedure based on established methods for gas-phase photolysis and kinetic studies.[4][5]
Objective: To study the photolytic decomposition of N-chlorosuccinimide and measure the kinetics of subsequent reactions of the generated radicals.
Apparatus:
-
A temperature-controlled reaction cell (photolysis cell) made of quartz or other UV-transparent material.
-
A pulsed laser system (e.g., an excimer laser) to provide the photolysis radiation at a specific wavelength (e.g., 248 nm or 308 nm).
-
A system for preparing and introducing known concentrations of NCS and other reactants (e.g., a radical scavenger or a reaction partner) into the cell, often using mass flow controllers.
-
A detection system to monitor the concentration of reactants or products in real-time. Common techniques include:
-
Time-Resolved UV-Visible Absorption Spectroscopy: To monitor the concentration of transient species.
-
Laser-Induced Fluorescence (LIF): For sensitive detection of specific radical species.
-
Cavity Ring-Down Spectroscopy (CRDS): For highly sensitive absorption measurements.[6]
-
-
A data acquisition system to record the time-resolved signals.
Procedure:
-
Sample Preparation: A gaseous mixture of NCS in a buffer gas (e.g., N₂ or Ar) is prepared in a reservoir. The concentration of NCS is determined by its vapor pressure at a known temperature or by UV absorption.
-
Introduction of Reactants: The NCS/buffer gas mixture is flowed through the reaction cell at a controlled rate. Other reactants can be introduced through separate mass flow controllers.
-
Photolysis: The gas mixture in the cell is irradiated with a short pulse from the laser. The laser pulse initiates the photolysis of NCS, typically cleaving the N-Cl bond to produce a succinimidyl radical and a chlorine atom.
-
Kinetic Measurement: The subsequent decay of a reactant or the formation of a product is monitored in real-time using the chosen detection technique. By varying the concentration of a reaction partner, the rate constant for the reaction can be determined.
-
Data Analysis: The time-resolved data is fitted to appropriate kinetic models to extract rate coefficients.
Data Presentation:
The primary photolysis quantum yield and the rate constants for the reactions of the generated radicals are the key quantitative data obtained from these experiments.
| Reaction | Wavelength (nm) | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| NCS + hν → Products | 248 | 298 | - |
| Cl + CH₄ → HCl + CH₃ | 248 | 298 | 1.0 x 10⁻¹³ |
| Succinimidyl + O₂ → Products | 248 | 298 | (To be determined) |
Note: The rate constant for Cl + CH₄ is a well-known value for comparison. The other values are illustrative.
Diagram of Signaling Pathway (Reaction Mechanism):
Analytical Protocols
Accurate identification and quantification of the products of gas-phase reactions are critical. The following are detailed protocols for the two most common analytical techniques.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a versatile technique for identifying and quantifying gaseous molecules based on their unique vibrational spectra.[7]
Protocol for Online FTIR Analysis of Gas-Phase Reaction Products:
-
System Setup: Couple a gas cell (with a path length appropriate for the expected product concentrations) to the outlet of the reaction zone (FVP or photolysis cell).
-
Background Spectrum: Record a background spectrum of the empty gas cell or the cell filled with the inert buffer gas.
-
Sample Spectrum: Flow the reaction mixture through the gas cell and record the infrared spectrum.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the products.
-
Identification: Compare the observed absorption bands with reference spectra from spectral libraries (e.g., NIST) to identify the products.
-
Quantification: Use Beer's Law and calibrated reference spectra to determine the concentration of each product.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for identifying molecules based on their mass-to-charge ratio. For gas-phase studies, it is often coupled with Gas Chromatography (GC-MS) for separation and identification of complex mixtures, or used directly for online monitoring.[8]
Protocol for GC-MS Analysis of Collected Products:
-
Sample Preparation: Dissolve the products collected in the cold trap in a suitable volatile solvent.
-
Injection: Inject a small aliquot of the sample solution into the GC-MS instrument.
-
Separation: The different components of the mixture are separated based on their boiling points and interactions with the GC column.
-
Ionization and Mass Analysis: As each component elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio in the mass spectrometer.
-
Identification: The retention time from the GC and the mass spectrum are used to identify the compounds by comparison with mass spectral libraries and known standards.
-
Quantification: The peak area in the chromatogram can be used for quantification by calibrating with standard solutions of the identified compounds.
Protocol for Online Mass Spectrometry:
-
System Setup: Interface the outlet of the reaction zone to the ion source of a mass spectrometer, often through a differentially pumped system to manage the pressure difference.
-
Data Acquisition: Continuously monitor the mass spectrum of the gas stream during the reaction.
-
Analysis: Changes in the mass spectrum over time can be used to identify reaction intermediates and products and to study reaction kinetics.
Safety Considerations
-
Chlorimides: N-chlorosuccinimide and other chlorimides are oxidizing agents and can be irritating to the skin, eyes, and respiratory system. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Vacuum: High vacuum systems can implode if not handled correctly. Inspect all glassware for cracks or defects before use.
-
High Temperatures: The furnaces used in FVP reach very high temperatures and should be handled with care to avoid burns.
-
Laser Radiation: Laser systems used for photolysis can cause severe eye damage. Always wear appropriate laser safety goggles and follow all laser safety protocols.
-
Gaseous Products: The products of these reactions may be toxic or flammable. Ensure that the exhaust from the vacuum pump and any vented gases are properly handled, for example, by passing them through a scrubber or venting them into a fume hood.
By following these detailed application notes and protocols, researchers can safely and effectively investigate the gas-phase reactions of chlorimides, contributing to a deeper understanding of their fundamental chemistry and potential applications.
References
- 1. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. technoprocur.cz [technoprocur.cz]
- 4. An experimental and theoretical study of the gas phase kinetics of atomic chlorine reactions with CH3NH2, (CH3)2NH, and (CH3)3N - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. gas phase photolysis: Topics by Science.gov [science.gov]
- 7. N-Chlorosuccinimide [webbook.nist.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols: Chlorimide Derivatives in the Synthesis of Agrochemicals and Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorimide and its derivatives, particularly N-chlorosuccinimide (NCS) and Chloramine-T, are versatile and powerful reagents in organic synthesis. Their utility as efficient chlorinating and oxidizing agents has made them indispensable tools in the construction of complex molecular architectures, including those found in a wide array of agrochemicals and pesticides. These reagents offer mild reaction conditions, high selectivity, and cost-effectiveness, making them attractive for both laboratory-scale research and industrial production.
This document provides detailed application notes and experimental protocols for the use of N-chlorosuccinimide and Chloramine-T in the synthesis of fungicides, insecticides, and herbicides. The information presented is intended to guide researchers and professionals in the development of synthetic strategies for novel and existing agrochemical compounds.
Key Applications of this compound Derivatives in Agrochemical Synthesis
N-chlorosuccinimide and Chloramine-T serve as key reagents in a variety of reactions crucial for the synthesis of agrochemical active ingredients and their intermediates. These reactions primarily include:
-
Electrophilic Chlorination: The introduction of chlorine atoms onto aromatic and heterocyclic rings, as well as activated methylene (B1212753) groups, is a common strategy in the design of potent agrochemicals. NCS is a widely used reagent for such transformations.
-
Oxidation: Both NCS and Chloramine-T are effective oxidizing agents for a range of functional groups, enabling key steps in synthetic pathways.
-
Cyclization Reactions: Chloramine-T is particularly useful in promoting cyclization reactions to form heterocyclic structures that are prevalent in many pesticides. This includes the synthesis of pyrazolines, a class of compounds with significant insecticidal activity.
Application Note 1: Synthesis of Dicarboximide Fungicides using N-Chlorosuccinimide
Featured Agrochemical: Folpet
Background: Folpet is a broad-spectrum protective fungicide belonging to the dicarboximide class. It is used to control a wide range of fungal diseases on fruits, vegetables, and ornamental plants. The synthesis of Folpet can be achieved through the chlorination of a phthalimide (B116566) derivative, a reaction for which N-chlorosuccinimide is an excellent reagent.
Reaction Scheme:
Caption: Synthetic pathway for the fungicide Folpet using NCS.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | N-(methylthio)phthalimide | [1] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |
| Molar Ratio (Substrate:NCS) | 1:3 | [1] |
| Solvent | Dichloroethane | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | >97% | [1] |
Experimental Protocol: Synthesis of Folpet using N-Chlorosuccinimide[1]
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-(methylthio)phthalimide (73g, 0.38 mol), N-chlorosuccinimide (153g, 1.14 mol), and dichloroethane (400g).
-
Reaction: Heat the mixture to reflux and maintain for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Adjust the pH of the reaction mixture to ≥13 with a 10% aqueous sodium carbonate solution. Separate the aqueous layer. Wash the organic layer with water until neutral.
-
Isolation: Remove the solvent under reduced pressure to obtain the Folpet product.
Application Note 2: Synthesis of Pyrazoline Insecticides using Chloramine-T
Featured Agrochemical Class: Pyrazolines
Background: Pyrazoline derivatives are an important class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including insecticidal properties. A convenient method for the synthesis of pyrazolines involves the [3+2] cycloaddition of in-situ generated nitrilimines with alkenes. Chloramine-T is an effective reagent for the generation of nitrilimines from aldehyde hydrazones.
Reaction Scheme:
Caption: General scheme for pyrazoline synthesis using Chloramine-T.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Aldehyde Hydrazone, Alkene | [2][3] |
| Reagent | Chloramine-T | [2][3] |
| Molar Ratio (Hydrazone:Alkene:CAT) | Equimolar | [3] |
| Solvent | Ethanol | [2][3] |
| Reaction Temperature | Reflux | [2][3] |
| Reaction Time | ~3 hours | [3] |
| Yield | 70-90% | [2][3] |
Experimental Protocol: Synthesis of Pyrazolines[3]
-
Reaction Mixture: In a round-bottom flask, prepare an equimolar mixture of the aldehyde hydrazone, the alkene, and Chloramine-T in ethanol.
-
Reaction: Gently warm the reaction mixture and then reflux for approximately 3 hours. Monitor the progress of the reaction by thin-layer chromatography.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Application Note 3: Synthesis of a Triazine Herbicide Intermediate using N-Chlorosuccinimide
Featured Agrochemical Class: Triazine Herbicides
Background: Triazine herbicides, such as atrazine (B1667683) and simazine, are widely used for broadleaf and grassy weed control in various crops. The synthesis of these herbicides involves the sequential substitution of chlorine atoms on a cyanuric chloride core with different amines. While NCS is not directly used in the final step of commercial triazine herbicide synthesis, it is a valuable laboratory reagent for the chlorination of various heterocyclic precursors that can be further elaborated into herbicidal compounds. This protocol outlines a general procedure for the chlorination of an amino-substituted triazine intermediate.
Reaction Scheme:
Caption: Chlorination of a triazine intermediate using NCS.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Amino-substituted Triazine | General Procedure |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | General Procedure |
| Molar Ratio | 1:1.1 (Substrate:NCS) | General Procedure |
| Solvent | Acetonitrile | General Procedure |
| Reaction Temperature | Room Temperature | General Procedure |
| Reaction Time | 2-4 hours | General Procedure |
| Yield | Variable (typically moderate to good) | General Procedure |
Experimental Protocol: General Procedure for Chlorination of an Amino-Triazine Intermediate
-
Reaction Setup: To a solution of the amino-substituted triazine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-chlorosuccinimide (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chloro-amino-substituted triazine intermediate.
Conclusion
N-chlorosuccinimide and Chloramine-T are highly effective and versatile reagents for the synthesis of a diverse range of agrochemicals, including fungicides, insecticides, and herbicides. The protocols outlined in these application notes demonstrate their utility in key synthetic transformations, often providing high yields under mild conditions. Researchers and professionals in the field of agrochemical development are encouraged to explore the potential of these this compound derivatives in the design and synthesis of next-generation crop protection agents.
References
Application Notes and Protocols for the Detection of N-Chlorimides in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-chlorimides, more broadly known as N-chloramines or N-halamines, are a class of compounds containing one or more nitrogen-chlorine (N-Cl) covalent bonds. These compounds are of growing environmental concern as they can be formed as disinfection byproducts (DBPs) during water treatment processes that utilize chlorine-based disinfectants. The reaction of chlorine with organic nitrogen precursors present in natural waters, such as amino acids and proteins, can lead to the formation of N-chloramines. Their presence in environmental samples, including drinking water and soil, is of interest due to their potential toxicity and contribution to the total organic halogen (TOX) content.
The analysis of N-chloramines in environmental matrices presents several challenges. These compounds are often present at trace concentrations (ng/L to µg/L levels), can be unstable, and exist in complex sample matrices. Therefore, sensitive and selective analytical methods are required for their accurate detection and quantification. This document provides detailed application notes and protocols for the analysis of N-chlorimides in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The two primary analytical techniques for the determination of N-chlorimides in environmental samples are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For many N-chloramines, derivatization is necessary to improve their volatility and thermal stability for GC analysis. GC-MS offers high chromatographic resolution and is a robust technique for routine monitoring.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of polar, non-volatile, and thermally labile compounds, which is characteristic of many N-chloramines. LC-MS/MS provides high sensitivity and selectivity, often without the need for derivatization, making it ideal for the direct analysis of these compounds in complex matrices.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for the detection of N-chlorimides and related compounds in environmental samples.
| Analyte Class | Matrix | Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference(s) |
| N-Nitrosamines | Wastewater Effluent | HS-SPME-GC-MS/MS | Headspace Solid-Phase Microextraction | 1 - 5 ng/L | - | - | [1] |
| N-Nitrosamines | Water | SPE-GC-QToF-MS | Solid-Phase Extraction | 0.2 - 1.3 ng/L | 0.6 - 3.9 ng/L | - | [2] |
| Trichloramine (NCl3) | Drinking Water | HS-GC/MS | Headspace | - | 15 µg-Cl2/L | - | [3] |
| Chlorinated Pesticides | Soil | MSPD-GC-ECD/NPD | Matrix Solid-Phase Dispersion | - | 0.005 - 2.5 mg/kg | 72.4 - 120% | [4] |
| Chlorophenols | Soil | SPE-HPLC-UV | Alkaline Extraction, Solid-Phase Extraction | 2 - 2.5 µg/kg | - | 65 - 83% | [5] |
| N-chloropiperidine (derivatized) | Water | HPLC-Fluorescence | Derivatization with DANSO2H | 10⁻⁹ M | - | - | [6] |
Experimental Protocols
Protocol 1: Analysis of N-Chlorimides in Water Samples by LC-MS/MS
This protocol is adapted from methods for the analysis of N-chlorinated dipeptides in drinking water and is suitable for a broad range of polar N-chloramines.[6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent).
-
Methanol (B129727) (LC-MS grade).
-
Ultrapure water (LC-MS grade).
-
Formic acid.
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and highly polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Instrumental Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Precursor and product ion pairs for each target analyte must be optimized.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
-
Protocol 2: Analysis of N-Chlorimides in Soil Samples by GC-MS after Derivatization
This protocol is a generalized procedure based on extraction methods for other chlorinated organic compounds from soil, followed by a derivatization step to make the N-chloramines amenable to GC-MS analysis.[4][7]
1. Sample Preparation: Extraction
-
Materials:
-
Ethyl acetate-acetone-water mixture (e.g., 1:1:0.5 v/v/v).[7]
-
Anhydrous sodium sulfate.
-
Centrifuge.
-
Rotary evaporator or nitrogen evaporator.
-
-
Procedure:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of the ethyl acetate-acetone-water extraction solvent.
-
Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction (steps 2-5) two more times and combine the supernatants.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
2. Derivatization
For N-chloramines, derivatization is often required to improve their stability and volatility for GC analysis. A common approach is the reduction of the N-Cl bond followed by derivatization of the resulting amine. Another approach is derivatization with a reagent that reacts with the N-Cl moiety. One such method involves reaction with 5-(dimethylamino)naphthalene-1-sulfinic acid (DANSO2H) to form highly fluorescent dansyl derivatives, although this is more commonly used with HPLC.[8] For GC-MS, silylation of the parent amine after reduction is a viable option.
-
Derivatization with a Silylating Agent (e.g., BSTFA with 1% TMCS):
-
To the 1 mL concentrated extract, add 100 µL of the silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
-
3. GC-MS Instrumental Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 5°C/min (hold for 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification of unknowns or Selected Ion Monitoring (SIM) for targeted analysis and improved sensitivity.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Experimental Workflow for N-Chlorimide Analysis
Caption: General experimental workflow for the analysis of N-chlorimides in environmental samples.
Logical Relationship of Analytical Techniques
Caption: Selection of analytical technique based on analyte properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and application of a method for analysis of N-chloramines - ProQuest [proquest.com]
- 7. Solvent extraction of chlorinated compounds from soils and hydrodechlorination of the extract phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
Flow Chemistry Applications of N-Chloroimide Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of N-chloroimides, such as N-chlorosuccinimide (NCS), in continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. This document provides detailed application notes and experimental protocols for key reactions involving N-chloroimides in a flow chemistry setting. The protocols and data presented are compiled from literature sources and are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Application Note 1: Continuous Flow Photochemical Cyclization for the Synthesis of Heterocycles
Photochemical reactions, particularly those involving radical intermediates, are well-suited for flow chemistry. The high surface-area-to-volume ratio in microreactors allows for uniform irradiation, leading to shorter reaction times and higher yields compared to batch processes. This application note details the synthesis of phenanthridinones via an intramolecular photochemical cyclization of 2-chloroanilides, a reaction analogous to radical cyclizations involving N-chloroimides.
Data Presentation
| Entry | Substrate | Product | Residence Time (min) | Yield (%) | Reference |
| 1 | N-(2-chlorophenyl)benzamide | 6(5H)-Phenanthridinone | 50 | 99 | [1] |
| 2 | N-(2-chloro-4-fluorophenyl)benzamide | 2-Fluoro-6(5H)-phenanthridinone | 50 | 85 | [1] |
| 3 | N-(2-chlorophenyl)-4-methoxybenzamide | 3-Methoxy-6(5H)-phenanthridinone | 50 | 95 | [1] |
| 4 | N-(2-chlorophenyl)-3-fluorobenzamide | 2-Fluoro-6(5H)-phenanthridinone | 50 | 75 | [1] |
Experimental Protocol
Synthesis of 6(5H)-Phenanthridinone (Table 1, Entry 1)
1. Reagent Preparation:
-
Prepare a 0.01 M solution of N-(2-chlorophenyl)benzamide in a suitable solvent such as acetonitrile (B52724). Degas the solution by sparging with nitrogen for 15-20 minutes.
2. Flow System Setup:
-
A Vapourtec R2C/R4 flow chemistry system equipped with a UV-150 photochemical reactor is used. The reactor is fitted with a 10 mL fluorinated ethylene (B1197577) propylene (B89431) (FEP) tube coil and a medium-pressure mercury lamp.
-
Prime the system with the solvent to be used in the reaction.
3. Reaction Execution:
-
Set the reactor temperature to 25 °C.
-
Pump the degassed substrate solution through the photochemical reactor at a flow rate of 0.2 mL/min, corresponding to a residence time of 50 minutes.
-
Irradiate the reaction mixture using the medium-pressure mercury lamp.
-
Collect the output from the reactor after the initial volume of the reactor has been displaced.
4. Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 6(5H)-phenanthridinone.
-
The yield is determined by weighing the isolated product.[1]
Logical Relationship: Photochemical Cyclization Workflow
Caption: Workflow for the continuous flow photochemical synthesis of phenanthridinones.
Application Note 2: Continuous Flow Hofmann-Löffler-Freytag (HLF) Type Reaction for Pyrrolidine Synthesis
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the synthesis of pyrrolidines and other nitrogen-containing heterocycles through the intramolecular C-H amination of N-haloamines.[2] The reaction proceeds via a nitrogen-centered radical and is typically initiated by heat or UV light, making it highly suitable for a continuous flow setup. This application note provides a generalized protocol for performing an HLF-type reaction in flow, based on established principles of photochemical radical reactions in microreactors.
Reaction Mechanism: Hofmann-Löffler-Freytag Reaction
Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction.
Proposed Experimental Protocol
Synthesis of a Pyrrolidine Derivative
1. Reagent Preparation:
-
Prepare a solution of the starting amine in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
In a separate container, prepare a solution of the chlorinating agent, such as N-chlorosuccinimide (NCS), in the same solvent. The in-situ formation of the N-chloroamine is often preferred for safety and stability reasons.
-
For reactions requiring acidic conditions, a solution of an acid (e.g., trifluoroacetic acid) can be prepared.
2. Flow System Setup:
-
A photochemical flow reactor, such as the Vapourtec UV-150 or a similar system, is assembled with a PFA or FEP tube reactor of appropriate volume (e.g., 10 mL).
-
Two or three syringe pumps are used to introduce the reagent solutions into the system.
-
The reagent streams are combined in a T-mixer before entering the photoreactor.
-
A back-pressure regulator is installed at the outlet of the system to maintain a constant pressure and prevent solvent boiling if the reaction is heated.
3. Reaction Execution:
-
The system is first flushed with the solvent.
-
The reagent pumps are started at the desired flow rates to achieve the target residence time within the reactor.
-
The light source (e.g., a medium-pressure mercury lamp or a specific wavelength LED) is turned on to initiate the reaction. If thermal initiation is used, the reactor is heated to the desired temperature.
-
The reaction is allowed to reach a steady state, and the product stream is collected.
4. Work-up and Analysis:
-
The collected reaction mixture is quenched, for example, with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted halogenating agent.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by chromatography or crystallization.
-
The structure and purity of the product are confirmed by spectroscopic methods (NMR, MS), and the yield is determined.
Application Note 3: α-Chlorination of Ketones using NCS in Continuous Flow
The α-chlorination of ketones is a fundamental transformation in organic synthesis, providing valuable building blocks. Performing this reaction in a continuous flow system can offer better control over the reaction stoichiometry and temperature, potentially reducing the formation of di- and poly-chlorinated byproducts.
Data Presentation
| Entry | Substrate | Product | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetophenone (B1666503) | 2-Chloro-1-phenylethanone | 5 | 25 | >95 (conversion) | Adapted from[3] |
| 2 | Cyclohexanone | 2-Chlorocyclohexanone | 10 | 25 | High | Adapted from[3] |
| 3 | Propiophenone | 2-Chloro-1-phenyl-1-propanone | 5 | 25 | >95 (conversion) | Adapted from[3] |
Note: The data in this table is illustrative and based on the high efficiency of similar batch reactions, adapted for a conceptual flow process.
Experimental Protocol
Synthesis of 2-Chloro-1-phenylethanone (Table 3, Entry 1)
1. Reagent Preparation:
-
Prepare a 0.5 M solution of acetophenone in a suitable solvent, such as dichloromethane.
-
Prepare a 0.55 M solution of N-chlorosuccinimide (NCS) in the same solvent.
-
For catalyzed reactions, a solution of the catalyst (e.g., an organocatalyst or an acid) can be prepared separately.
2. Flow System Setup:
-
A simple continuous flow setup with two syringe pumps, a T-mixer, and a tube reactor (e.g., PFA or stainless steel) is used.
-
The reactor volume is chosen to provide the desired residence time at the intended flow rates. For example, a 5 mL reactor with a total flow rate of 1 mL/min gives a 5-minute residence time.
-
The reactor can be placed in a temperature-controlled bath or a dedicated reactor heater/cooler module.
3. Reaction Execution:
-
The system is primed with the solvent.
-
The solutions of acetophenone and NCS are pumped at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer and then through the reactor coil maintained at 25 °C.
-
After the system reaches a steady state, the product stream is collected.
4. Work-up and Analysis:
-
The collected reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any unreacted NCS, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The conversion and yield can be determined by ¹H NMR analysis of the crude product using an internal standard. Further purification can be performed if necessary.
Logical Relationship: α-Chlorination of Ketones Workflow
Caption: Workflow for the continuous flow α-chlorination of ketones using NCS.
References
Application Notes and Protocols: Chlorimides as Precursors for Nitrogen-Centered Radicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorimides, including N-chlorosuccinimide (NCS) and various N-chloroamides, as versatile precursors for the generation of nitrogen-centered radicals. These highly reactive intermediates have garnered significant attention in modern organic synthesis due to their ability to participate in a wide range of transformations, including C-H functionalization, alkene and arene amination, and cyclization reactions. The protocols detailed herein are particularly relevant for applications in drug discovery and development, where the efficient construction of complex nitrogen-containing molecules is paramount.
Introduction to Chlorimides in N-Centered Radical Chemistry
Nitrogen-centered radicals are potent intermediates for the formation of carbon-nitrogen bonds.[1][2] Historically, their generation required harsh conditions, limiting their widespread application.[1] The advent of modern synthetic methods, particularly visible-light photoredox catalysis, has enabled the generation of these radicals under mild conditions from readily accessible precursors like chlorimides.[1][2] The relatively weak N-Cl bond in these compounds can be homolytically cleaved through various initiation methods to produce the corresponding nitrogen-centered radical.[1]
This document outlines key applications of chlorimide-derived N-centered radicals, provides quantitative data for representative transformations, and details experimental protocols for their generation and use.
Applications in Organic Synthesis
The utility of N-centered radicals generated from chlorimides is extensive. Key applications include:
-
Site-Selective C-H Chlorination: N-chloroamides can serve as precursors to amidyl radicals that facilitate site-selective chlorination of aliphatic C-H bonds. This method offers a valuable tool for late-stage functionalization of complex molecules.[3][4]
-
Arene and Heteroarene Chlorination: N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds, often activated by photocatalysis.[5][6]
-
Intermolecular C-H Amination: N-centered radicals generated from chlorimides can undergo intermolecular addition to arenes and heteroarenes, providing a direct method for the synthesis of arylamines.
-
Alkene Difunctionalization: The addition of N-centered radicals to alkenes, followed by trapping of the resulting carbon-centered radical, allows for various difunctionalization reactions, such as chloroamination.
-
Intramolecular Cyclization (Amidyl Radical Cyclization): Amidyl radicals generated from N-chloroamides containing a tethered alkene or alkyne can undergo intramolecular cyclization to construct various nitrogen-containing heterocyclic scaffolds.[7]
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions utilizing chlorimides as N-centered radical precursors.
Table 1: Photocatalytic Chlorination of Arenes using N-Chlorosuccinimide (NCS)
| Entry | Arene Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Anisole | Methylene Green (1) | CH₃CN | 18 | 95 | [5] |
| 2 | 1,3-Dimethoxybenzene | Methylene Green (1) | CH₃CN | 18 | 99 | [5] |
| 3 | Indole | Methylene Green (1) | CH₃CN | 18 | 93 | [5] |
| 4 | Toluene | Acr⁺-Mes (1) | CH₂Cl₂ | 4 | 85 | [6] |
| 5 | Anisole | Iron(III) chloride (5) / [BMIM]NTf₂ | THF | 18 | >95 | [8][9] |
Table 2: Site-Selective Aliphatic C-H Chlorination with N-Chloroamides
| Entry | Substrate | N-Chloroamide | Initiator | Solvent | Yield (%) | Selectivity (site) | Reference |
| 1 | Cyclohexane | N-chloro-2,2,2-trifluoroacetamide | AIBN, 80 °C | Benzene | 75 | N/A | [4] |
| 2 | Methyl Hexanoate | N-chloro-2,2,2-trifluoroacetamide | AIBN, 80 °C | Benzene | 68 | 81% (δ) | [4] |
| 3 | Sclareolide | N-chloro-2,2,2-trifluoroacetamide | AIBN, 80 °C | Benzene | 85 | >95% (C2) | [3][4] |
| 4 | Adamantane | N-chloro-2,2,2-trifluoroacetamide | AIBN, 80 °C | Benzene | 90 | >95% (tertiary) | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Chlorobenzamide
This protocol describes the synthesis of a representative N-chloroamide precursor.
Materials:
-
Benzamide (B126) (99.5% pure)
-
Chlorine gas
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Buchner funnel and filter paper
Procedure: [6]
-
Suspend 111 g (0.91 mol) of benzamide in 700 mL of water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 15-20 °C.
-
Introduce a stream of chlorine gas into the suspension at a rate of approximately 33 g/h.
-
Continue the chlorine addition for approximately 2 hours and 15 minutes, until about 75 g (1.05 mol) of chlorine has been absorbed.
-
Stir the mixture for an additional 15 minutes at 20 °C.
-
Filter the solid product using a Buchner funnel and wash with water until the filtrate is free of hydrochloric acid (as indicated by pH paper).
-
Dry the solid to obtain N-chlorobenzamide. The expected yield is approximately 140 g (98.9%).
Protocol 2: General Procedure for Photocatalytic Arene Chlorination with NCS
This protocol provides a general method for the chlorination of activated arenes using NCS and a photocatalyst.[8][9]
Materials:
-
Arene substrate (1.00 mmol)
-
N-Chlorosuccinimide (NCS) (1.05 mmol)
-
Iron(III) chloride (0.0500 mmol)
-
1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂) (0.3 mL)
-
Acetonitrile (B52724) (0.1 mL)
-
Schlenk tube or vial with a magnetic stir bar
-
LED light source (e.g., blue LED)
-
Standard laboratory glassware for workup and purification
Procedure: [9]
-
To a Schlenk tube, add iron(III) chloride (0.0500 mmol) and [BMIM]NTf₂ (0.3 mL) under an air atmosphere.
-
Add N-chlorosuccinimide (1.05 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the arene substrate (1.00 mmol) in acetonitrile (0.1 mL).
-
Seal the tube and heat the reaction mixture to 70 °C while irradiating with a blue LED.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with 5% ethyl acetate (B1210297) in hexane (B92381) (3 x 50 mL), using sonication to aid extraction.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CS264402B1 - Process for preparing o-chlorobenzamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthetic Preparation of N-Chloroimides from Imides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of N-chloroimides from their corresponding imide precursors. N-chloroimides are valuable reagents in organic synthesis, acting as sources of electrophilic chlorine and as potent oxidizing agents. The selection of an appropriate synthetic method depends on factors such as the desired scale, substrate scope, cost, and safety considerations of the chlorinating agent.
Introduction
The N-chlorination of imides is a fundamental transformation that provides access to a class of versatile reagents, most notably N-chlorosuccinimide (B42832) (NCS) and N-chlorophthalimide (B1359871) (NCP). These compounds are utilized in a wide array of chemical reactions, including the chlorination of arenes, oxidation of alcohols and sulfides, and in the synthesis of nitrogen-containing heterocycles. Common methods for their preparation involve the reaction of an imide with a chlorinating agent such as trichloroisocyanuric acid (TCCA), hypochlorites, or molecular chlorine.[1][2][3] The protocols outlined below offer a range of conditions, from environmentally benign aqueous systems to non-aqueous methods designed to prevent product degradation.[1][2]
Comparative Data of Synthetic Protocols
The following table summarizes various methods for the N-chlorination of common imides, providing a direct comparison of reagents, conditions, and reported yields.
| Imide | Chlorinating Agent | Solvent / Conditions | Time | Yield (%) | Reference |
| Succinimide (B58015) | Trichloroisocyanuric Acid (TCCA) | H₂O / Acetic Acid (2:1) | 1 h | 95% | [2] |
| Phthalimide (B116566) | Trichloroisocyanuric Acid (TCCA) | H₂O, Room Temp. | 1 h | 98% | [2] |
| Succinimide | Sodium Hypochlorite (B82951) (NaOCl) | Glacial Acetic Acid / H₂O, <0°C | 0.5-1.5 h | High | [4] |
| Phthalimide | tert-Butyl Hypochlorite | t-BuOH / H₂O | - | 74.6% | [2] |
| Phthalimide | Chlorine (Cl₂) / Alkali Metal Salt | Halogenated Hydrocarbon, -10 to 40°C | - | High | [1] |
| Succinimide | Chlorine (Cl₂) | Aqueous Solution, 15-25°C | 3-5 h | 81% | [5] |
| Various Lactams | Calcium Hypochlorite / Alumina (B75360) | Dichloromethane, Room Temp. | 15 min | 95-98% | [6][7] |
Experimental Protocols
Protocol 1: N-Chlorination using Trichloroisocyanuric Acid (TCCA)
This method is highlighted for its simplicity, speed, efficiency, and use of water as a green solvent at room temperature.[2][8] TCCA is a stable, solid source of chlorine that is easy to handle.
A. Preparation of N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend succinimide (6.0 mmol, 0.59 g) in a mixture of 4 mL of water and 2 mL of glacial acetic acid.
-
Addition of TCCA: To the stirring suspension, add trichloroisocyanuric acid (2.0 mmol, 0.468 g) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour. A precipitate of cyanuric acid will form.
-
Work-up: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum to yield N-chlorosuccinimide. The reported yield is 95%.[2]
B. Preparation of N-Chlorophthalimide (NCP)
-
Reaction Setup: Suspend phthalimide (1.0 mmol, 0.185 g) in 10 mL of water in a round-bottom flask with a magnetic stirrer.
-
Addition of TCCA: Add TCCA (0.33 mmol, 0.078 g) to the suspension.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with water and dry to afford N-chlorophthalimide as a white solid. The reported yield is 98%.[2]
Protocol 2: N-Chlorination using Calcium Hypochlorite on Alumina
This protocol is advantageous due to the low cost, stability, and safety of calcium hypochlorite compared to other chlorinating agents.[6] The use of moist alumina as a solid support facilitates a smooth and efficient reaction.[7][9]
-
Reagent Preparation: Prepare "moist alumina" by mixing 10 g of activated alumina with 2 mL of water.
-
Reaction Setup: In a flask, add the starting imide or lactam (e.g., pyrrolidin-2-one, 1.0 mmol) and 1.5 g of the prepared moist alumina to 10 mL of dichloromethane.
-
Addition of Chlorinating Agent: Add calcium hypochlorite (Ca(OCl)₂, ~65% available chlorine, 1.5 mmol) to the stirring mixture.
-
Reaction: Stir the suspension at room temperature and monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the alumina and inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the N-chloroimide product. For 1-chloropyrrolidin-2-one, the yield is reported to be 98%.[6]
Protocol 3: N-Chlorination using Molecular Chlorine (Non-Aqueous)
This method avoids aqueous conditions, which can lead to the hydrolysis of the N-chloroimide product.[1][3] It utilizes the imide directly in the presence of a polymeric HCl acceptor.[10]
-
Reaction Setup: To a solution of the imide (e.g., phthalimide, 1.0 eq) in a suitable non-aqueous, inert organic solvent (e.g., dichloromethane), add a cross-linked polyvinylpyridine copolymer (as an HCl acceptor).[10]
-
Chlorination: Cool the mixture to a temperature between -5°C and 25°C. Bubble molecular chlorine (Cl₂) gas (at least 1.0 molar equivalent) through the solution.
-
Reaction: Stir the mixture for a period of 3 to 15 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: Once the reaction is complete, filter the mixture to remove the polyvinylpyridine hydrochloride salt.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-chloroimide. The product can be further purified by recrystallization if necessary.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of N-chloroimides.
Caption: A generalized workflow for the synthesis of N-chloroimides.
Caption: A decision tree for selecting an appropriate N-chlorination protocol.
References
- 1. US4082766A - Process for preparing n-chlorophthalimide - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. EP0015345B1 - Process for preparing n-chloroimides - Google Patents [patents.google.com]
- 4. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]
- 5. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]
- 6. New Protocol for Efficient N-Chlorinations of Amides and Carbamates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0015345A1 - Process for preparing N-chloroimides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of N-Chlorimide Solutions
Welcome to the technical support center for N-chlorimide solutions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are N-chlorimides and why is their stability a concern? A1: N-chlorimides, such as N-chlorosuccinimide (NCS), are chemical reagents commonly used as chlorinating agents and mild oxidants in organic synthesis.[1][2] Their stability is a critical concern because the N-Cl bond is highly reactive and susceptible to degradation, which can lead to a loss of reagent potency, inconsistent reaction outcomes, and the formation of impurities.[3]
Q2: What is the primary cause of N-chlorimide solution degradation? A2: The most common degradation pathway for N-chlorimides in aqueous media is hydrolysis. The N-chlorimide molecule reacts with water to form succinimide (B58015) (or the corresponding imide) and hypochlorous acid (HOCl).[3] This process is often catalyzed by acidic conditions.
Q3: How should I prepare and store N-chlorimide stock solutions? A3: Due to their inherent instability in solution, it is highly recommended to prepare N-chlorimide solutions fresh before each use. If a stock solution must be prepared, use a dry, aprotic solvent and store it in a cool, dark, and dry place, tightly sealed to protect from atmospheric moisture.[4] Avoid aqueous solvents for storage. For solid NCS, store it in a well-ventilated, cool, and dry place away from incompatible materials like strong acids and oxidizing agents.[4]
Q4: Are there any known stabilizers for N-chlorimide solutions? A4: While some specific reaction protocols may mention additives that can influence stability, there are no universal stabilizers for general-purpose N-chlorimide solutions. The most effective strategy to ensure potency and purity is the use of freshly prepared solutions for experiments.
Troubleshooting Guide
Problem 1: My N-chlorimide solution has lost its oxidizing/chlorinating activity.
-
Question: I prepared an aqueous N-chlorimide solution, but my reaction is sluggish or incomplete. What could be the cause?
-
Answer: A loss of activity indicates that the N-chlorimide has likely degraded. The primary cause is hydrolysis, where the active N-Cl bond is broken down by water.[3] The rate of this degradation is significantly influenced by pH and temperature.
-
Acidic Conditions: In the presence of acid, N-chlorimide can be protonated or react to form molecular chlorine (Cl₂), both of which are highly reactive and can be consumed or lost from the solution.[3][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and general decomposition.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prepare your N-chlorimide solution immediately before use.
-
Control pH: If your reaction medium is aqueous, be aware that the pH will affect stability. N-chlorimide is more stable at a neutral pH than in acidic conditions.
-
Control Temperature: Perform your reaction at the lowest feasible temperature to minimize thermal degradation.
-
Verify Reagent Quality: Ensure the solid N-chlorimide used to make the solution has not degraded during storage. It should be a white crystalline solid.
-
-
Problem 2: I observe a white precipitate in my N-chlorimide solution.
-
Question: After preparing an N-chlorimide solution in an organic solvent, a white solid has precipitated. What is it?
-
Answer: The most likely precipitate is succinimide, the primary degradation product of N-chlorosuccinimide (NCS). Succinimide has different solubility characteristics than NCS and can precipitate out of solution, especially in non-polar organic solvents like dichloromethane (B109758) or benzene (B151609) where it is almost insoluble.[6] This indicates that your starting material may have contained succinimide as an impurity or that the solution has degraded upon storage.
-
Troubleshooting Steps:
-
Purify the Reagent: If you suspect the solid reagent is impure, it can be recrystallized from glacial acetic acid or benzene to remove succinimide.[6]
-
Use Dry Solvents: Ensure your organic solvents are anhydrous, as trace amounts of water can cause hydrolysis, leading to the formation of succinimide.
-
Filter Before Use: If a small amount of precipitate is present, you may be able to filter the solution just before use, but it is preferable to start with pure material and a fresh solution.
-
-
Problem 3: My HPLC analysis shows new, unexpected peaks over time.
-
Question: When analyzing my reaction mixture containing an N-chlorimide, I see new peaks in the chromatogram that were not there initially. What do they represent?
-
Answer: The appearance of new peaks in an HPLC chromatogram is a clear indication of degradation. For N-chlorimide solutions, these new peaks typically represent degradation products. The primary product is succinimide (from NCS hydrolysis), but secondary products can also form depending on the solvent and other reagents present.
-
Troubleshooting Steps:
-
Develop a Stability-Indicating Method: Use an HPLC method specifically designed to separate the parent N-chlorimide from its potential degradation products. A forced degradation study can help you identify these peaks.
-
Analyze a Blank: Inject your solvent and any other reaction components (without the N-chlorimide) to rule out contamination.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of your N-chlorimide peak. A non-homogenous peak suggests a co-eluting impurity.
-
LC-MS Analysis: To definitively identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique to determine the molecular weights of the degradation products.
-
-
Data Presentation
The stability of N-chlorimide solutions is highly dependent on environmental conditions. The following tables summarize the key factors influencing degradation and provide representative data on how these factors can impact solution half-life.
Table 1: Factors Affecting N-Chlorimide Solution Stability
| Factor | Effect on Stability | Rationale | Mitigation Strategy |
| Water | Decreases | Causes hydrolysis of the N-Cl bond to form inactive succinimide and HOCl.[3] | Use dry, aprotic solvents for stock solutions. Prepare aqueous solutions fresh. |
| Low pH (Acid) | Decreases | Catalyzes hydrolysis and can lead to the formation of highly reactive Cl₂.[4][5] | Maintain neutral pH if possible. Avoid strong acidic conditions during storage. |
| High Temperature | Decreases | Increases the rate of all degradation reactions.[7] | Prepare and store solutions at low temperatures. Keep reactions cooled. |
| Light | Potentially Decreases | N-halo compounds are often susceptible to photolytic cleavage of the N-X bond. | Store solutions in amber vials or protect from light with aluminum foil. |
Table 2: Representative Half-Life of N-Chlorosuccinimide (NCS) in Aqueous Buffer*
| pH | Temperature (°C) | Estimated Half-Life (Hours) |
| 7.0 | 25 | > 24 |
| 5.0 | 25 | ~ 8 - 12 |
| 3.0 | 25 | < 4 |
| 7.0 | 40 | ~ 10 - 15 |
| 5.0 | 40 | < 2 |
*This table provides illustrative data based on established chemical principles that N-chlorimide stability decreases with lower pH and higher temperature. Actual values should be determined experimentally for specific buffer systems and concentrations.
Experimental Protocols
Protocol 1: Forced Degradation Study for N-Chlorimide
A forced degradation study is crucial for understanding the intrinsic stability of an N-chlorimide and for developing a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the active compound.[10]
Objective: To identify potential degradation products and pathways under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the N-chlorimide in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.
-
Incubate one sample at room temperature and another at 60°C.
-
Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Incubate at room temperature (basic hydrolysis is often rapid).
-
Withdraw aliquots at shorter time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Photolytic Degradation:
-
Place the stock solution in a transparent vial and expose it to a calibrated light source (e.g., UV-A and visible light as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze samples after a defined exposure period.
-
-
Thermal Degradation:
-
Store the stock solution in a sealed vial in an oven at a controlled temperature (e.g., 70°C).
-
Analyze at various time points.
-
-
Analysis: Analyze all stressed and control samples by a suitable HPLC-UV method to determine the percentage of N-chlorimide remaining and to profile the degradation products formed.
Protocol 2: Stability-Indicating HPLC Method for N-Chlorosuccinimide (NCS)
Objective: To quantify NCS and separate it from its primary degradant, succinimide.
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[11]
-
Mobile Phase:
-
A simple isocratic mobile phase can be effective.[12]
-
Example: Acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting ratio would be 30:70 (Acetonitrile:Water).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[11]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Procedure:
-
Standard Preparation: Prepare a standard solution of NCS (e.g., 100 µg/mL) in the diluent. Prepare a separate standard for succinimide to confirm its retention time.
-
Sample Preparation: Dilute the N-chlorimide solution under investigation to a suitable concentration within the linear range of the method using the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the chromatograms of the aged or stressed samples to a freshly prepared standard. The appearance of a peak at the retention time of the succinimide standard confirms hydrolysis. Quantify the decrease in the NCS peak area to determine the extent of degradation.
Visualizations
Diagrams are provided below to illustrate key degradation pathways and experimental workflows.
Caption: Primary hydrolysis pathway for N-Chlorosuccinimide (NCS) in aqueous solution.
Caption: Experimental workflow for a forced degradation study of an N-chlorimide.
Caption: Troubleshooting flowchart for N-chlorimide solution instability issues.
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Chlorosuccinimide | High-Purity Reagent | Supplier [benchchem.com]
- 4. isca.me [isca.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Separation of N-Chlorosuccinimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
side reactions and byproducts in chlorimide-mediated chlorinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chlorimide reagents such as N-Chlorosuccinimide (NCS) and N-Chlorosaccharin in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound reagents used in organic synthesis?
A1: The most common this compound reagents include N-Chlorosuccinimide (NCS), N-Chlorosaccharin (NCSA), and Trichloroisocyanuric acid (TCCA). NCS is widely used due to its solid form, making it easier to handle than gaseous chlorine.[1] TCCA is also a stable, safe, and inexpensive solid chlorinating agent.[2]
Q2: What is the primary byproduct of NCS and TCCA reactions, and how can it be removed?
A2: The primary byproduct of NCS reactions is succinimide, while TCCA produces cyanuric acid.[2][3] Both are solids and can often be removed by aqueous workup and filtration, as they have different solubility profiles than many organic products. For less polar products, recrystallization or column chromatography are effective purification methods.
Q3: Can NCS act as an oxidizing agent?
A3: Yes, NCS is a versatile reagent that can function as both a chlorinating agent and a mild oxidant.[4][5] This dual reactivity can sometimes lead to undesired side products, such as the oxidation of alcohols to aldehydes or ketones.[5]
Q4: How can I favor ionic versus radical chlorination pathways with NCS?
A4: The reaction pathway can be influenced by the reaction conditions.
-
Ionic Chlorination: This pathway is generally favored in polar solvents and in the presence of acid catalysts. The absence of light also promotes the ionic mechanism.
-
Radical Chlorination: This pathway is initiated by light (photolysis) or radical initiators (e.g., AIBN, benzoyl peroxide) and is more favorable in nonpolar solvents.[6]
Q5: Are there any safety concerns when using NCS?
A5: Yes, caution is advised. Reactions with NCS can be exothermic, and in some cases, can lead to runaway reactions, particularly with reactive substrates like thiols under concentrated conditions.[7] It is recommended to use appropriate temperature control and consider slow addition of the reagent. When heated to decomposition, NCS can emit toxic fumes of chloride and nitrogen oxides.[8]
Troubleshooting Guides
Issue 1: Low Yield of Monochlorinated Product and Formation of Dichlorinated Byproducts
Possible Causes:
-
Excess Chlorinating Reagent: Using a stoichiometric excess of the this compound can lead to over-chlorination.
-
High Reaction Temperature: Higher temperatures can increase reaction rates indiscriminately, leading to multiple chlorinations.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the chlorination of the desired product.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the this compound reagent. Start with a 1:1 molar ratio of substrate to chlorinating agent and adjust as needed based on reaction monitoring.
-
Temperature Management: Run the reaction at a lower temperature to improve selectivity. Consider starting at 0 °C or even lower.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the starting material is consumed and before significant formation of the dichlorinated product occurs.
-
Slow Addition: Add the this compound reagent portion-wise or as a solution via an addition funnel to maintain a low concentration of the chlorinating agent in the reaction mixture.
Issue 2: Formation of Oxidized Byproducts (e.g., Aldehydes, Ketones from Alcohols)
Possible Causes:
-
Inherent Oxidizing Nature of the Reagent: NCS and other N-chloroimides can act as oxidants, especially for sensitive substrates like alcohols.[5] The Corey-Kim oxidation, for instance, intentionally uses NCS with dimethyl sulfide (B99878) to oxidize alcohols.[9]
-
Presence of Water: Water can hydrolyze N-chloroimides to form hypochlorous acid, a stronger oxidizing agent.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the formation of hypochlorous acid.
-
Select a Milder Reagent: If oxidation is a persistent issue, consider using a less reactive chlorinating agent or a different synthetic route.
-
Protect Sensitive Functional Groups: If the substrate contains functional groups prone to oxidation (e.g., alcohols, thiols), consider protecting them before the chlorination step.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of oxidation relative to chlorination.
Issue 3: Poor Regioselectivity in Aromatic Chlorination
Possible Causes:
-
Competing Directive Effects: The substrate may have multiple activating or deactivating groups that lead to a mixture of constitutional isomers.
-
Radical Pathway Interference: Unintended initiation of a radical pathway can lead to different regioselectivity than the desired electrophilic aromatic substitution.
Troubleshooting Steps:
-
Use a Lewis Acid Catalyst: For electrophilic aromatic chlorination, the addition of a Lewis acid (e.g., AlCl₃, FeCl₃) can enhance the electrophilicity of the chlorine and improve regioselectivity for activated aromatic rings.
-
Control Reaction Conditions to Favor Ionic Pathway: As mentioned in the FAQs, use a polar solvent and run the reaction in the dark to suppress radical formation.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Experiment with different solvents to optimize the isomeric ratio.
-
Blocking Groups: In complex syntheses, it may be necessary to use a blocking group to temporarily occupy a reactive site and direct the chlorination to the desired position.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the chlorination of various substrates with N-Chlorosuccinimide (NCS). Note that yields and byproduct formation are highly substrate and condition dependent.
| Substrate Type | Reagent | Typical Conditions | Desired Product Yield | Common Side Products | Reference |
| Aromatic (activated) | NCS | Acetic Acid, rt | Good to Excellent | Dichlorinated aromatics, oxidized impurities | [10] |
| Ketone (α-chlorination) | NCS | Acid or base catalysis | Good | Dichlorinated ketones, aldol (B89426) condensation products | [11] |
| Alcohol (allylic/benzylic) | NCS | No base | Moderate to Good (as chlorides) | Aldehydes, ketones | [9] |
| Thiol | NCS | Dichloromethane, rt | Variable | Disulfides, sulfenyl chlorides, sulfonyl chlorides | [12] |
Key Experimental Protocols
Protocol 1: General Procedure for the Monochlorination of an Activated Aromatic Compound
-
To a solution of the aromatic substrate (1.0 eq) in a suitable solvent (e.g., acetic acid or DMF) in a round-bottom flask protected from light, add N-Chlorosuccinimide (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water and stir.
-
If a precipitate forms, filter the solid, wash with water, and dry. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Mitigation of Side Reactions in the Chlorination of a Thiol
Safety Note: The reaction of thiols with NCS can be highly exothermic.[7]
-
Dissolve the thiol (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a dropping funnel and a thermometer, and cool the flask in an ice bath to 0 °C.
-
Dissolve N-Chlorosuccinimide (1.0 eq) in the same solvent and add it to the dropping funnel.
-
Add the NCS solution dropwise to the cooled thiol solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress.
-
Upon completion, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product, likely a sulfenyl chloride or disulfide depending on the stoichiometry and workup, by appropriate methods.
Visualized Workflows and Mechanisms
Below are diagrams generated using Graphviz to illustrate key concepts.
References
- 1. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Me2S/NCS Corey – Kim oxidation - Wordpress [reagents.acsgcipr.org]
- 4. nbinno.com [nbinno.com]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 10. isca.me [isca.me]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Chlorimide Synthesis
Welcome to the technical support center for chlorimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired this compound product. What are the possible reasons, and how can I improve the yield?
Answer: Low or no product yield is a common issue in this compound synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Ring Closure (Imidization) | The conversion of the intermediate amic acid to the final imide requires significant energy. For thermal imidization , ensure the reaction temperature is high enough (typically 180-250°C) and the reaction time is sufficient for complete cyclization.[1] Prolonged heating may be necessary. For chemical imidization using dehydrating agents like acetic anhydride (B1165640) with a catalyst (e.g., sodium acetate), ensure reagents are fresh and used in the correct stoichiometry.[1] |
| Decomposition of Starting Materials or Product | Chlorinated compounds can be susceptible to decomposition at very high temperatures.[1] Carefully monitor the reaction temperature to avoid exceeding the decomposition point of your specific reactants and product. Consider using a milder chemical imidization method if thermal decomposition is suspected.[1] |
| Poor Quality of Starting Materials | Impurities in the anhydride or the amine can interfere with the reaction.[1] Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Suboptimal Molar Ratio of Reactants | An incorrect ratio of the amine to the chlorinating agent can lead to an incomplete reaction or the formation of side products.[2] An optimized molar ratio is crucial for high yields.[2] |
| Presence of Moisture | Water can hydrolyze the anhydride starting material and the this compound product. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient Mixing | Inadequate mixing can lead to localized concentrations of reagents, resulting in incomplete reactions or side product formation.[3] Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Product Decomposition
Question: I am observing significant decomposition of my this compound product during or after the synthesis. How can I minimize this?
Answer: Product decomposition can be a significant challenge, especially with sensitive N-chloro compounds. Several factors can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Strategies to Minimize Decomposition |
| Light and Heat Exposure | N-chloro compounds can be sensitive to light and elevated temperatures, leading to decomposition.[3] Store the product in a cool, dark place. Perform the reaction and workup at low temperatures whenever possible.[3] |
| Presence of Nucleophiles | Residual starting amine/amide or other nucleophiles can react with the N-chloro product, causing it to decompose.[3] Ensure complete conversion of the starting material and thorough purification of the product. |
| Inappropriate pH | The pH of the reaction medium and during workup can significantly impact the stability of the N-chloro product.[3] Maintain the optimal pH for the stability of your specific compound throughout the synthesis and purification process.[3] |
| Violent Decomposition During Drying | Some chloroimides can decompose violently upon heating.[4] Exercise caution during the drying process and avoid high temperatures. Drying in a vacuum desiccator at a controlled, lower temperature is often a safer alternative.[4] |
Issue 3: Incomplete or Non-Selective Chlorination
Question: My reaction shows incomplete conversion of the starting material, or I am observing a mixture of chlorinated products. How can I improve the conversion and selectivity?
Answer: Achieving complete and selective chlorination is crucial for obtaining a pure product. Several factors can influence the outcome of the chlorination step.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Stoichiometry of Chlorinating Agent | Using an insufficient amount of the chlorinating agent will result in an incomplete reaction. Conversely, a large excess can lead to over-chlorination.[3] Carefully control the stoichiometry of the chlorinating agent; a slight excess may be necessary to drive the reaction to completion.[3] |
| Choice of Chlorinating Agent | Different chlorinating agents have varying reactivity and selectivity. For example, N-Chlorosuccinimide (NCS) is known for its high selectivity.[2] Trichloroisocyanuric Acid (TCCA) is a stable solid with a high chlorine content.[3] Consider screening different chlorinating agents to find the one best suited for your substrate. |
| Suboptimal Reaction Temperature | Temperature control is critical. Some N-chlorination reactions are exothermic and can lead to runaway reactions and decomposition if not properly cooled.[2][3] Other reactions may require heating to proceed at a reasonable rate.[3] Closely monitor and control the reaction temperature. |
| Inappropriate pH | The pH can affect the reactivity of the chlorinating agent and the stability of the product.[3] Optimize the pH of the reaction mixture to favor the desired chlorination pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this compound synthesis? A1: The optimal temperature depends on the specific method used. For thermal imidization, temperatures between 180-250°C are typical.[1] For chemical imidization using agents like acetic anhydride, moderate heating, such as refluxing in a suitable solvent, may be sufficient.[1] N-chlorination reactions are often conducted at low temperatures, for instance, between -15°C to 5°C, due to their exothermic nature.[2]
Q2: Can I use a secondary amine for this reaction? A2: No, for the formation of a neutral imide, a primary amine (R-NH₂) is required. The nitrogen in the primary amine has two hydrogen atoms that are replaced to form the two bonds to the carbonyl carbons of the imide ring.[1]
Q3: How should I monitor the progress of the reaction? A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy.[1] You should observe the disappearance of the starting materials and the appearance of the product spot (TLC) or characteristic imide carbonyl peaks (IR).
Q4: What are some common chlorinating agents used in this compound synthesis? A4: A variety of chlorinating agents can be used, each with its own advantages and disadvantages. Common choices include N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), calcium hypochlorite, and sodium hypochlorite.[3] The choice of agent will depend on the specific substrate and desired reaction conditions.
Q5: Is a continuous flow process suitable for this compound synthesis? A5: Yes, a continuous flow process can be an advantageous method for the synthesis of N-chloro compounds.[2] Flow reactors offer precise control over reaction parameters like temperature and residence time, which can lead to improved safety, efficiency, and consistent product quality, especially for managing exothermic reactions.[2]
Experimental Protocols
Protocol 1: General Procedure for Thermal Synthesis of Chlorendic Imide
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve Chlorendic anhydride in a suitable high-boiling inert solvent (e.g., DMF, NMP).
-
Addition of Amine: Add the primary amine (1.0 - 1.1 equivalents) to the solution.[1]
-
Heating: Heat the reaction mixture to 180-220°C and maintain this temperature for 4-8 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or IR spectroscopy, looking for the disappearance of the intermediate amic acid and the appearance of the imide product.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.[1]
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent.
Protocol 2: General Procedure for N-Chlorination using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a cooling system, dissolve the imide or amine substrate in a suitable solvent, such as dichloromethane.
-
Cooling: Cool the solution to a low temperature, typically between -15°C and 5°C.[2]
-
Addition of NCS: Slowly add a solution or suspension of N-Chlorosuccinimide (NCS) in the same solvent to the cooled substrate solution.
-
Reaction: Maintain the low temperature and stir the reaction mixture for the required time, monitoring the progress by TLC.
-
Workup: After completion, the reaction mixture may be filtered to remove succinimide. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment and perform a thorough risk assessment.[4] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound synthesis yield.
References
Technical Support Center: Purification of Crude Chlorimide Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude chlorimide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: Common impurities in crude this compound products typically include:
-
Unreacted Starting Imide: The original imide that was not chlorinated during the synthesis.
-
Hydrolysis Products: The corresponding imide formed by the hydrolysis of the N-chloroimide, which can occur during the reaction workup or purification if exposed to moisture.[1][2]
-
Byproducts from the Chlorinating Agent: For example, if trichloroisocyanuric acid (TCCA) is used, its reduced byproducts can be present.[2]
-
Colored Impurities: Often, crude chlorimides may have a yellow or brown color due to trace impurities or degradation products.[3]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: My N-chloroimide product seems to be degrading during purification. What are the common causes?
A2: N-chloroimides can be sensitive to several factors that may lead to degradation during purification:
-
Hydrolysis: The N-Cl bond is susceptible to hydrolysis, especially in the presence of moisture and under basic or acidic conditions. The stability of the N-Cl bond can vary, with imide N-halamines being generally less stable than amide or amine N-halamines.
-
Thermal Decomposition: Prolonged exposure to elevated temperatures during techniques like recrystallization or distillation can cause decomposition.
-
Photodegradation: Some N-chloroimides are sensitive to light and should be handled and stored accordingly.[4][5]
-
Incompatible Solvents: Certain solvents can react with or promote the decomposition of N-chloroimides. It is crucial to choose purification solvents that are inert to the product.
Q3: Which purification technique is most suitable for my crude this compound product?
A3: The choice of purification method depends on the specific properties of your this compound, the nature of the impurities, and the desired scale of purification.
-
Recrystallization is a highly effective method for purifying solid N-chloroimides, especially for removing small amounts of impurities.[1][2][6]
-
Column Chromatography is useful for separating mixtures with components of different polarities, such as separating the desired N-chloroimide from less polar or more polar impurities.[2] However, some N-chloroimides may be unstable on silica (B1680970) gel.
-
Solvent Extraction can be used to remove water-soluble impurities or to separate the product from a reaction mixture based on its solubility in immiscible solvents.[7][8]
Q4: How can I assess the purity of my final this compound product?
A4: Several analytical techniques can be used to determine the purity of your this compound product:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for quantitative purity analysis and detecting trace impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the number of components in a mixture.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize. | The solution is not sufficiently saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Oiling out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent system.[10][11] |
| Low recovery of purified product. | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.[12] |
| Colored impurities remain in the crystals. | The colored impurities co-crystallize with the product. | In some cases, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use with caution as it may also adsorb some of the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution may be necessary. |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). | |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of a more polar solvent like methanol (B129727) may be necessary. |
| Product appears to be degrading on the column. | The N-chloroimide is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase like neutral alumina. |
| Streaking or tailing of bands. | The sample was not loaded properly in a concentrated band. | Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column. For less soluble compounds, a "dry loading" technique can be used. |
Experimental Protocols
Protocol 1: Recrystallization of N-Chlorosuccinimide (NCS)
-
Dissolution: In a fume hood, dissolve the crude N-chlorosuccinimide in a minimal amount of hot glacial acetic acid (e.g., at 65-70 °C).[3]
-
Cooling: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold glacial acetic acid, followed by a cold, non-polar solvent like hexane (B92381) to remove the acetic acid.[3]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvents.
Protocol 2: Column Chromatography of a Crude this compound Product
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point for many chlorimides is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a moderately polar solvent (e.g., ethyl acetate). The ideal eluent should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent. Ensure the column is packed uniformly without any cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of the eluent or a more volatile solvent in which it is soluble. Carefully apply the solution to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification of N-Chlorophthalimide (B1359871) by Filtration and Washing
This protocol is suitable when the main impurity is a water-soluble salt, such as an alkali metal chloride byproduct from the synthesis.[6]
-
Slurry Formation: Concentrate the reaction mixture to form a slurry containing the N-chlorophthalimide product and the salt byproduct.[6]
-
Aqueous Wash: Add water to the slurry to selectively dissolve the water-soluble salt.[6]
-
Filtration: Filter the mixture to collect the solid N-chlorophthalimide.
-
Washing: Wash the collected solid with water to remove any remaining salt.
-
Drying: Dry the purified N-chlorophthalimide under vacuum.
Quantitative Data Summary
Table 1: Solubility of N-Chlorosuccinimide (NCS) in Various Solvents at Different Temperatures
| Temperature (°C) | n-Butanol ( g/100g ) | Ethyl Acetate ( g/100g ) | Acetone ( g/100g ) | Isopropanol ( g/100g ) | Tetrahydrofuran ( g/100g ) | Acetonitrile ( g/100g ) | Acetic Anhydride ( g/100g ) |
| 5 | 0.58 | 2.15 | 10.21 | 0.95 | 8.95 | 4.12 | 1.89 |
| 10 | 0.72 | 2.68 | 12.35 | 1.18 | 10.87 | 5.01 | 2.32 |
| 15 | 0.89 | 3.32 | 14.89 | 1.45 | 13.12 | 6.05 | 2.83 |
| 20 | 1.10 | 4.09 | 17.89 | 1.78 | 15.76 | 7.28 | 3.43 |
| 25 | 1.35 | 5.02 | 21.45 | 2.18 | 18.87 | 8.74 | 4.15 |
| 30 | 1.66 | 6.16 | 25.68 | 2.67 | 22.52 | 10.46 | 5.01 |
| 35 | 2.04 | 7.55 | 30.71 | 3.28 | 26.81 | 12.48 | 6.03 |
| 40 | 2.50 | 9.24 | 36.69 | 4.01 | 31.84 | 14.85 | 7.25 |
| 45 | 3.06 | 11.29 | 43.81 | 4.91 | 37.75 | 17.62 | 8.70 |
| 50 | 3.74 | 13.78 | 52.28 | 6.02 | 44.69 | 20.85 | 10.42 |
| 55 | 4.58 | 16.80 | 62.37 | 7.37 | 52.82 | 24.63 | 12.45 |
| 60 | 5.61 | 20.48 | 74.40 | 9.03 | 62.35 | 29.04 | 14.85 |
Data adapted from a study on the solubility of N-chlorosuccinimide. This data is useful for selecting appropriate solvents for recrystallization.[1]
Visualizations
Caption: A general workflow for the purification of crude this compound products.
References
- 1. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-CHLORO-P-TOLUENESULFONAMIDE - Ataman Kimya [atamanchemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. N-Chlorosaccharin - Enamine [enamine.net]
- 6. US4082766A - Process for preparing n-chlorophthalimide - Google Patents [patents.google.com]
- 7. Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. N-CHLOROSACCHARIN CAS#: 14070-51-0 [m.chemicalbook.com]
- 10. Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. | Semantic Scholar [semanticscholar.org]
- 11. Buy N-Chlorosaccharin | 14070-51-0 [smolecule.com]
- 12. EP0015345A1 - Process for preparing N-chloroimides - Google Patents [patents.google.com]
Technical Support Center: N-Chlorosuccinimide (NCS) Storage and Handling
Welcome to the technical support center for N-Chlorosuccinimide (NCS). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of NCS during storage and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause N-Chlorosuccinimide (NCS) to decompose?
A1: The primary factors that lead to the decomposition of NCS are exposure to moisture, light, and high temperatures.[1][2] NCS is particularly sensitive to hydrolysis.[1]
Q2: How can I visually assess the quality of my NCS?
A2: High-purity NCS is a white crystalline solid.[3] A yellow coloration can indicate the presence of impurities, possibly due to decomposition. If your NCS is discolored, purification by recrystallization may be necessary before use.[4]
Q3: What is the main decomposition product of NCS?
A3: The primary decomposition product of NCS upon hydrolysis is succinimide (B58015).[5][6]
Q4: Is it necessary to purify commercial NCS before use?
A4: While many suppliers provide high-purity NCS, for sensitive reactions, it is often recommended to recrystallize commercial NCS, especially if it has been stored for an extended period or shows any signs of discoloration.[4][7]
Troubleshooting Guide: NCS Decomposition
This guide will help you troubleshoot common issues related to NCS decomposition.
Issue 1: Inconsistent or poor yields in chlorination reactions.
-
Possible Cause: Your NCS may have partially decomposed, leading to a lower active chlorine content.
-
Troubleshooting Steps:
-
Assess Purity: Check the appearance of your NCS. If it is not a pure white crystalline solid, recrystallization is recommended.
-
Verify Storage Conditions: Ensure that your NCS is stored in a tightly sealed container in a cool, dark, and dry place. Refer to the storage conditions table below.
-
Perform Purity Analysis: For quantitative assessment, determine the active chlorine content using iodometric titration.
-
Issue 2: NCS appears clumpy or has a yellowish tint.
-
Possible Cause: This indicates moisture absorption and potential decomposition.
-
Troubleshooting Steps:
-
Purification: Recrystallize the NCS to remove impurities and decomposition products. A detailed protocol is provided in this guide.
-
Improve Storage: After purification, store the NCS in a desiccator or a glovebox to strictly exclude moisture.
-
Summary of Recommended Storage Conditions for N-Chlorosuccinimide
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment. Specific recommendations vary, with some sources suggesting <15°C and others +2°C to +8°C. | To minimize thermal decomposition.[2] |
| Light | Store in a dark or amber container, protected from light.[1] | To prevent photochemical decomposition. |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). | To protect against hydrolysis from atmospheric moisture.[1] |
| Container | Use glass or other non-metallic, corrosion-resistant containers. | NCS can be corrosive to metals. |
Experimental Protocols
Protocol 1: Recrystallization of N-Chlorosuccinimide
This protocol describes the purification of NCS by recrystallization from glacial acetic acid.[4][7]
Materials:
-
N-Chlorosuccinimide (impure)
-
Glacial acetic acid
-
Hexanes
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice-water bath
Procedure:
-
In a fume hood, dissolve the impure NCS in a minimal amount of warm glacial acetic acid (e.g., 25 g of NCS in 125 mL of acetic acid) by gently heating to 60-65°C.[7]
-
Once the NCS has completely dissolved, remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the flask in an ice-water bath to induce crystallization. White crystals of pure NCS should precipitate.[7]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold glacial acetic acid, followed by two washes with cold hexanes to remove residual acetic acid.[7]
-
Dry the purified NCS crystals under vacuum to remove all traces of solvent.
-
Store the purified, dry NCS in a tightly sealed container in a cool, dark, and dry place.[1][7]
Protocol 2: Purity Determination by Iodometric Titration (Conceptual Workflow)
The purity of NCS can be determined by measuring its active chlorine content. This is a common quality control method for N-halo reagents.
Principle:
NCS reacts with iodide ions (I⁻) in an acidic solution to liberate iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using starch as an indicator.
Reaction Scheme:
-
C₄H₄O₂NCl (NCS) + 2I⁻ + 2H⁺ → C₄H₅O₂N (Succinimide) + I₂ + Cl⁻ + H⁺
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Visualizations
Decomposition Pathway of N-Chlorosuccinimide
The primary decomposition pathway for NCS in the presence of water is hydrolysis, which yields succinimide and hypochlorous acid.
Caption: Hydrolysis of N-Chlorosuccinimide.
Troubleshooting Workflow for NCS Storage Issues
This workflow provides a logical sequence of steps to diagnose and resolve issues related to NCS decomposition.
References
- 1. Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yields in Chlorimide-Based Syntheses
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing chlorimide-based syntheses, with a particular focus on reactions involving N-Chlorosuccinimide (NCS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions using N-Chlorosuccinimide (NCS)?
A1: Low yields in NCS-based chlorinations can often be attributed to several key factors:
-
Reagent Purity: The purity of commercial NCS can vary, and it may decompose over time, especially when exposed to moisture or light. For reactions sensitive to impurities, recrystallization of NCS may be necessary.[1]
-
Starting Material Impurities: Impurities in your substrate can consume the chlorinating agent or interfere with the reaction, leading to lower yields.[1]
-
Reaction Conditions:
-
Temperature: Many NCS chlorinations are exothermic. Poor temperature control can lead to runaway reactions and decomposition of both the reagent and the product.[1] Conversely, some reactions may require heating to proceed at a sufficient rate.
-
Solvent: The presence of water or other nucleophilic impurities in the solvent can decompose the chlorinating agent and the desired N-chloro product.[1]
-
pH: The pH of the reaction medium can significantly influence the reaction's kinetics and selectivity.
-
-
Side Reactions: The formation of byproducts, such as dichlorinated compounds, can reduce the yield of the desired monosubstituted product.
-
Product Instability: The N-chloro product itself may be unstable under the reaction or workup conditions, leading to degradation.
Q2: How can I improve the purity of my commercial N-Chlorosuccinimide (NCS)?
A2: If you suspect that the purity of your NCS is affecting your reaction, you can recrystallize it. A common and effective method is recrystallization from glacial acetic acid.[2][3][4]
Q3: My reaction is producing a significant amount of dichlorinated byproduct. How can I improve the selectivity for the monochlorinated product?
A3: The formation of dichlorinated products is a common side reaction. To favor monochlorination, you can try the following strategies:
-
Slow Addition of NCS: Adding the NCS solution slowly to the reaction mixture helps to maintain a low concentration of the chlorinating agent, which can significantly improve selectivity.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of NCS relative to the substrate.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.
Q4: The succinimide (B58015) byproduct is difficult to remove from my product. What are the best purification strategies?
A4: Succinimide is a common byproduct in NCS reactions and can sometimes be challenging to remove due to its polarity. Here are some effective purification techniques:
-
Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert succinimide to its more water-soluble sodium salt, facilitating its removal into the aqueous phase. Multiple washes may be necessary.
-
Column Chromatography: If the polarity of your product and succinimide are significantly different, silica (B1680970) gel chromatography can be an effective purification method.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing succinimide.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired N-chloro compound, follow this systematic troubleshooting guide.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yields.
Question: My N-chlorination reaction is giving a low yield. What should I check first?
Answer:
-
Reagent Quality:
-
NCS: Ensure your NCS is fresh and has been stored correctly in a cool, dark, and dry place.[1] If the reagent is old or appears discolored, consider recrystallizing it.[2][3][4]
-
Substrate: Verify the purity of your starting material. Impurities can consume NCS or inhibit the reaction.[1]
-
Solvent: Use dry, high-purity solvents. Water can decompose NCS and your N-chloro product.[1]
-
-
Reaction Conditions:
-
Temperature: Monitor the internal reaction temperature. Many chlorinations with NCS are exothermic.[1] If the reaction is too vigorous, consider cooling the reaction mixture and adding the NCS more slowly. For some less reactive substrates, gentle heating may be required.[5]
-
Rate of Addition: Adding the NCS reagent slowly can prevent a rapid exotherm and improve selectivity, thus increasing the yield of the desired product.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents.[1]
-
-
Workup and Purification:
-
Quenching: Ensure that any unreacted NCS is fully quenched during the workup, for example, with a solution of sodium thiosulfate.
-
Extraction: Optimize your extraction procedure to ensure your product is efficiently transferred to the organic phase.
-
Succinimide Removal: If succinimide is co-eluting with your product, consider an aqueous wash with sodium bicarbonate to remove it.
-
Issue 2: Reaction with Acid- or Base-Sensitive Substrates
Question: My substrate contains an acid-sensitive functional group, and the yield is low. What can I do?
Answer:
NCS reactions can sometimes be promoted by acid.[1] If your substrate is acid-sensitive, the reaction conditions may be causing degradation.
-
Use a Non-Acidic Solvent: Avoid acidic solvents like acetic acid. Opt for neutral solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF).
-
Add a Proton Sponge: Consider adding a non-nucleophilic base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), to scavenge any acidic byproducts.
-
Buffer the Reaction: In some cases, buffering the reaction mixture can help to maintain a neutral pH.
Question: I am working with a base-sensitive substrate, and my yield is poor. How should I adjust my protocol?
Answer:
-
Avoid Basic Conditions: Be mindful of any added bases or basic workup procedures.
-
Neutral Workup: During the workup, use neutral washes (e.g., deionized water, brine) instead of basic solutions like sodium bicarbonate.
-
Alternative Purification: If succinimide removal is an issue and you cannot use a basic wash, consider alternative purification methods such as column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Chlorination of 4-Chloroacetanilide with NCS
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water/HCl | 25 | 2.5 | 94 | [6] |
| 2 | Acetonitrile | Reflux | 1 | 85 | Fictionalized Data |
| 3 | Dichloromethane | 25 | 3 | 78 | Fictionalized Data |
| 4 | Dichloromethane | 0 | 5 | 85 | Fictionalized Data |
Table 2: Chlorination of Various Aromatic Substrates with NCS in Aqueous Media
| Substrate | Time (h) | Yield (%) |
| 4-Chloroacetanilide | 2.5 | 94 |
| Acetanilide | 2.0 | 96 |
| Aniline | 1.5 | 92 |
| Phenol | 1.5 | 95 |
| Anisole | 3.0 | 85 |
| Benzoic Acid | 3.0 | 75 |
| Data sourced from[6] |
Experimental Protocols
Protocol 1: Recrystallization of N-Chlorosuccinimide (NCS)
This protocol is adapted from a literature procedure.[2]
-
Dissolution: In a 250-mL Erlenmeyer flask, dissolve 25 g of NCS in 125 mL of glacial acetic acid by heating to 60-65 °C.
-
Cooling: Allow the solution to cool to room temperature.
-
Precipitation: Place the flask in an ice-water bath (15-20 °C). White crystals of NCS should precipitate.
-
Filtration: Collect the crystals by filtration on a Buchner funnel.
-
Washing: Wash the crystals with 20 mL of glacial acetic acid, followed by two 20-mL portions of hexanes.
-
Drying: Dry the purified NCS under vacuum (e.g., 0.5 mm Hg) for 6 hours.
-
Storage: Store the recrystallized NCS in a dark, dry place.
Protocol 2: General Procedure for Aromatic Chlorination with NCS
This protocol is based on a general method for the chlorination of aromatic compounds in an aqueous medium.[6][7]
-
Reaction Setup: In a suitable reaction flask equipped with a magnetic stir bar, add the aromatic substrate (0.01 mol).
-
Addition of NCS: Add an aqueous solution of NCS (0.005 mol in 10-15 mL of water) to the flask at room temperature (25 °C).
-
Acid Addition: Slowly add hydrochloric acid (2 mL) dropwise over 15 minutes with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining NCS with a saturated solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 3: Synthesis of N-Chlorosuccinimide (NCS)
This protocol describes the synthesis of NCS from succinimide.[1][8]
-
Reaction Setup: In a flask equipped with a stirrer, dissolve succinimide in an aqueous solution of glacial acetic acid.
-
Cooling: Cool the mixture to below 0 °C in an ice-salt bath.
-
Addition of Chlorinating Agent: While maintaining the low temperature and with vigorous stirring, slowly add a solution of sodium hypochlorite (B82951) over a period of 0.5-1.5 hours.
-
Isolation: Filter the resulting mixture and wash the solid with water until the washings are neutral.
-
Drying: Dry the white solid powder to obtain the N-chlorosuccinimide product.
Mandatory Visualizations
DOT Script for General NCS Reaction Workflow
Caption: General experimental workflow for NCS chlorination.
DOT Script for Decision Making in Purification
Caption: Decision tree for product purification.
References
Technical Support Center: Managing Exotherms in Large-Scale Chlorimide Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic events during large-scale chlorimide reactions, particularly those involving N-Chlorosuccinimide (NCS) and similar reagents.
Frequently Asked Questions (FAQs)
Q1: Why are large-scale this compound reactions, especially with N-Chlorosuccinimide (NCS), a significant thermal hazard?
A1: N-Chlorosuccinimide (NCS) reactions can be highly exothermic. The reaction mechanism often involves the in-situ generation of molecular chlorine (Cl₂), which reacts rapidly and exothermically with the substrate.[1] This process can be catalyzed by hydrogen chloride (HCl), which is also generated during the reaction, leading to a dangerous auto-accelerating feedback loop.[1] At high concentrations or on a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a thermal runaway.[1][2] The decreased surface-area-to-volume ratio in large reactors makes heat dissipation significantly more challenging than in a laboratory setting.[2]
Q2: What are the primary control strategies for managing the heat generated during a large-scale this compound reaction?
A2: A multi-layered approach is crucial for effective heat management:
-
Semi-Batch Operation: Instead of charging all reactants at once, add the chlorinating agent (e.g., NCS) or the substrate in a controlled, gradual manner. This allows the reaction rate, and thus heat generation, to be controlled by the addition rate.
-
Efficient Cooling: Utilize high-performance cooling systems such as reactor jackets, internal cooling coils, or external heat exchangers. Ensure the coolant is at the appropriate temperature and flow rate.
-
Solvent Selection and Dilution: Choose a solvent with a high heat capacity to act as a heat sink. Using a sufficient volume of solvent can help moderate temperature changes.
-
Process Control Systems: Implement automated control systems with real-time monitoring of temperature and pressure. These systems can automatically adjust the reactant feed rate or cooling to maintain the desired reaction temperature.
Q3: What is a "thermal runaway" and what are the signs to watch for?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation surpasses the rate of heat removal, causing the temperature and pressure inside the reactor to rise uncontrollably. This can lead to boiling of the solvent, over-pressurization, and potentially, a reactor rupture or explosion.[3]
Key warning signs include:
-
A rapid, accelerating increase in the internal reactor temperature that does not respond to cooling adjustments.
-
A sudden and sharp rise in reactor pressure.
-
Localized boiling or fuming from the reaction mixture.
-
Changes in the color or viscosity of the reaction mixture.
Q4: What is an emergency "quenching" procedure and when should it be implemented?
A4: Quenching is an emergency procedure to rapidly stop an uncontrolled exothermic reaction. It typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to the reactor to halt the reaction and absorb the excess heat. This is a last resort to be used when primary control measures have failed and there is an imminent risk of thermal runaway. Many industrial reactors are equipped with a quench valve that allows for the rapid discharge of the reactor contents into a containment vessel containing the quenching agent.
Q5: Are there safer, alternative technologies for conducting large-scale exothermic this compound reactions?
A5: Yes, continuous flow reactors (also known as microreactors or plug flow reactors) offer a significantly safer alternative to traditional batch reactors for highly exothermic reactions. Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, minimizing the risk of hot spots and thermal runaway.[1] Continuous flow processing also reduces the volume of hazardous material being reacted at any given time.
Troubleshooting Guide
| Issue | Immediate Actions | Possible Causes | Long-Term Solutions |
| Rapid, Uncontrolled Temperature Increase (Temperature Excursion) | 1. Immediately stop all reactant feeds. 2. Maximize cooling: Ensure coolant is at maximum flow and lowest possible temperature.3. Monitor reactor pressure closely. 4. If temperature continues to rise, initiate emergency shutdown and prepare for quenching. | 1. Reactant addition rate is too high.2. Cooling system failure (pump, valve, or chiller malfunction).3. Incorrectly charged reactants (wrong concentration or amount).4. Loss of agitation leading to poor heat transfer and localized hot spots. | 1. Re-evaluate and validate the safe reactant addition profile based on calorimetric data.2. Implement a robust preventative maintenance schedule for the cooling system.3. Use a checklist and verification system for all reactant charging steps.4. Install a backup power supply for the agitator and an alarm for agitation failure. |
| Reaction Stalls (Temperature Not Increasing as Expected) | 1. STOP reactant addition immediately. This is critical to prevent the accumulation of unreacted reagents.2. Do NOT increase the reactor temperature until the cause is understood. | 1. The reaction has not reached its activation temperature.2. Impurities in the starting materials are inhibiting the reaction.3. Accumulation of unreacted reagents, which is a highly dangerous situation. If the reaction suddenly initiates, the accumulated material can react rapidly, leading to a violent thermal runaway. | 1. Verify the initial temperature of the reactor and reactants.2. Ensure the purity of all starting materials through rigorous quality control.3. Develop a clear understanding of the reaction kinetics and potential induction periods. |
| Sudden Pressure Increase | 1. Follow all steps for a rapid temperature increase. 2. Verify the pressure reading with a secondary gauge if available.3. Prepare for emergency pressure relief. | 1. Gas evolution from the reaction (e.g., HCl).2. Boiling of the solvent due to a hot spot or general overheating.3. Onset of a thermal runaway. | 1. Ensure the emergency relief system is correctly sized and regularly inspected.2. Consider a process modification to control gas evolution, such as sparging with an inert gas. |
Quantitative Data for Thermal Hazard Assessment
The following tables provide representative quantitative data for use in thermal hazard assessments of large-scale this compound reactions. Note that these are typical values and should be confirmed experimentally for your specific process.
Table 1: Thermochemical Data
| Parameter | Typical Value | Significance |
| Enthalpy of Reaction (ΔHr) for N-chlorination | -200 to -400 kJ/mol | Indicates the total amount of heat that will be released by the reaction. |
| Heat Capacity (Cp) of Reaction Mixture | 1.5 - 2.5 J/g·K | Represents the ability of the reaction mixture to absorb heat. A higher heat capacity will result in a smaller temperature rise for a given amount of heat released. |
| Adiabatic Temperature Rise (ΔTad) | > 100 °C | The theoretical temperature increase if no heat is removed from the system. A high value indicates a significant thermal hazard. |
Note: The enthalpy of reaction for the reaction of N-chlorosuccinimide with aqueous hydrazine (B178648) has been reported as -283.6 ± 0.3 kJ/mol.[4] This can be used as an estimate in the absence of specific data for your reaction.
Table 2: Heat Transfer Parameters for Industrial Reactors
| Parameter | Typical Value (Glass-Lined Reactor) | Significance |
| Overall Heat Transfer Coefficient (U) | 200 - 600 W/m²·K | A measure of the overall ability of the reactor to transfer heat from the reaction mixture to the cooling medium. A higher U-value indicates better heat transfer.[5] |
| Heat Transfer Area (A) | Varies with reactor size | The surface area available for heat exchange. |
| Maximum Heat Removal Rate (Qmax) | U · A · ΔTlm | The maximum rate at which heat can be removed from the reactor. The rate of heat generation from the reaction should not exceed this value. |
Experimental Protocols
Key Experiment: Protocol for a Controlled Large-Scale N-Chlorination Reaction
This protocol outlines a general procedure for the safe execution of a large-scale exothermic N-chlorination reaction in a jacketed reactor. This is a generalized procedure and must be adapted and rigorously tested at a smaller scale before implementation at a large scale.
1. Pre-Reaction Safety and Equipment Checks:
- Conduct a full hazard and operability (HAZOP) study for the process.
- Ensure all safety systems are functional, including the emergency cooling system, quench system, and pressure relief valve.
- Verify that all temperature and pressure sensors are calibrated and connected to the process control system and alarms.
- Confirm the reactor's cooling jacket is filled with the appropriate coolant and the circulation system is operational.
- Inert the reactor with a dry, inert gas such as nitrogen.
2. Reactant Charging:
- Charge the imide substrate and solvent to the reactor.
- Begin agitation and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).
3. Controlled Addition of N-Chlorosuccinimide (NCS):
- Prepare a slurry of NCS in a suitable solvent in a separate addition vessel.
- Begin the slow, controlled addition of the NCS slurry to the reactor at a pre-determined rate. This rate must be based on reaction calorimetry data to ensure the rate of heat generation does not exceed the reactor's cooling capacity.
- Continuously monitor the internal temperature of the reactor. The temperature of the cooling jacket fluid should also be monitored to ensure the cooling system is effectively removing heat.
4. In-Process Monitoring and Control:
- If the internal temperature rises above the setpoint, immediately stop the addition of the NCS slurry.
- Only resume addition at a slower rate once the temperature is back within the desired range.
- Maintain a constant watch on the pressure within the reactor.
- After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
5. Reaction Quenching and Work-up:
- Once the reaction is complete (as determined by in-process controls), the reaction can be quenched by the addition of a suitable reagent (e.g., sodium sulfite (B76179) solution) to destroy any excess NCS.
- Cool the reactor contents to a safe temperature before proceeding with downstream processing.
6. Emergency Shutdown Procedure:
- Step 1: Stop Reactant Feed. Immediately halt the addition of all reactants.
- Step 2: Activate Emergency Cooling/Quench. Introduce a pre-determined quench agent or activate a secondary, high-capacity cooling system.
- Step 3: Alert Personnel and Prepare for Evacuation. Follow the facility's emergency response plan.
Visualizations
Logical Relationship for Thermal Runaway Prevention
Caption: Key factors leading to a thermal runaway in exothermic this compound reactions.
Experimental Workflow for Safe Large-Scale this compound Synthesis
References
Technical Support Center: Refinement of Workup Procedures for Chlorimide Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on refining workup procedures for chlorimide reactions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound reagents and their primary applications?
A1: N-Chlorosuccinimide (NCS) is a versatile reagent widely used for chlorinations of various organic compounds, including alkenes, aromatics, and carbonyl compounds, as well as in oxidation reactions.[1][2][3] Sodium dichloroisocyanurate (NaDCC) is another common chlorinating agent, often used as a disinfectant and for environmental sterilization, but also finds application in organic synthesis as a stable source of chlorine.[4][5][6][7]
Q2: What is the primary byproduct in reactions using N-chlorosuccinimide (NCS) and why is its removal important?
A2: The primary byproduct of reactions involving NCS is succinimide (B58015).[8] Its removal is crucial as it can interfere with the purification of the desired product, potentially co-eluting during chromatography or co-precipitating during crystallization. Residual succinimide can also complicate product characterization and may affect the outcome of subsequent reactions.
Q3: How can I quench excess chlorinating agent after the reaction is complete?
A3: Excess chlorinating agents like NCS can be quenched by adding a reducing agent. A common and effective method is to wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) or sodium metabisulfite.[9] These reagents react with the active chlorine to form less reactive species that can be easily removed in the aqueous phase.
Q4: What are the main strategies for removing the succinimide byproduct?
A4: The primary strategies for removing the water-soluble succinimide byproduct include:
-
Aqueous Extraction: Washing the organic reaction mixture with water or a slightly basic solution (e.g., dilute sodium bicarbonate) can effectively partition the succinimide into the aqueous layer.[8]
-
Precipitation/Filtration: In some cases, succinimide may precipitate from the reaction mixture, especially in non-polar solvents, and can be removed by filtration.
-
Silica (B1680970) Gel Chromatography: While succinimide can sometimes co-elute with polar products, careful selection of the eluent can achieve good separation.
Q5: What safety precautions should be taken when working with this compound reagents?
A5: this compound reagents can be hazardous and should be handled with care. N-Chlorosuccinimide is an irritant and can cause severe skin and eye irritation or burns.[6][10][11][12][13] Sodium dichloroisocyanurate is also harmful if swallowed and can cause serious eye irritation.[4][5][7][14] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.[4][10][11][12][14] Avoid inhalation of dust and contact with skin and eyes.[4][10][11][12][14]
Troubleshooting Guides
Issue 1: Succinimide byproduct is co-eluting with my product during column chromatography.
-
Possible Cause: The polarity of your product and succinimide are too similar in the chosen solvent system.
-
Solution 1 (Aqueous Wash): Before chromatography, perform a thorough aqueous workup. Wash the organic layer multiple times with water or a dilute basic solution like sodium bicarbonate to remove the majority of the succinimide.
-
Solution 2 (Solvent System Modification): Adjust the polarity of your chromatography eluent. A less polar solvent system may increase the retention of your product on the silica gel while allowing the more polar succinimide to elute faster.
-
Solution 3 (Reverse-Phase Chromatography): If your product is sufficiently non-polar, consider using reverse-phase chromatography where succinimide will elute more quickly.
Issue 2: The reaction mixture forms a persistent emulsion during aqueous workup.
-
Possible Cause: High concentrations of salts or polar byproducts can lead to the formation of stable emulsions.
-
Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Solution 2 (Filtration through Celite): Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and separate the layers.
-
Solution 3 (Solvent Addition): Add more of the organic solvent to dilute the reaction mixture, which can sometimes destabilize the emulsion.
Issue 3: Low or no yield of the chlorinated product.
-
Possible Cause 1 (Reagent Quality): The chlorinating agent may have decomposed due to improper storage (exposure to moisture or light).[15]
-
Solution 1: Use a fresh bottle of the chlorinating agent or purify the existing stock. For example, NCS can be recrystallized from acetic acid.[16]
-
Possible Cause 2 (Reaction Conditions): The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution 2: Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Possible Cause 3 (Side Reactions): The chlorinating agent may be consumed by side reactions with the solvent or impurities.[15]
-
Solution 3: Ensure that the solvent is dry and free of reactive impurities. Verify the purity of your starting material.[15]
Data Presentation
Table 1: Solubility of Succinimide in Various Solvents
| Solvent | Solubility ( g/100 mL) at 25°C |
| Water | ~33 |
| Ethanol | Soluble |
| Methanol | Soluble |
| Diethyl Ether | Insoluble |
| Chloroform | Insoluble |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Aqueous Workup for N-Chlorosuccinimide (NCS) Reactions
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If a significant amount of NCS is expected to be unreacted, add a saturated aqueous solution of sodium thiosulfate and stir vigorously for 10-15 minutes to quench the excess NCS.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (3 x volume of the organic layer).
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x volume of the organic layer) to remove succinimide.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer) to remove residual water.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Alpha-Chlorination of a Ketone using NCS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and follow the general aqueous workup procedure described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: General workflow for a this compound reaction and subsequent workup.
References
- 1. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. earcarecentre.com [earcarecentre.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. News - Is sodium dichloroisocyanurate safe for humans? [yuncangchemical.com]
- 8. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Catalyst Deactivation in Chlorimide-Mediated Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chlorimide-mediated processes.
Troubleshooting Guides
Issue 1: Decreasing Reaction Rate or Stagnation
Q: My reaction starts well but the rate slows down significantly over time, or has stopped completely. What are the potential causes related to the catalyst?
A: A declining reaction rate is a classic symptom of catalyst deactivation. In the context of this compound-mediated processes, several mechanisms could be at play:
-
Poisoning by Nitrogen-Containing Compounds: The succinimide (B58015) byproduct of N-Chlorosuccinimide (NCS), or the this compound itself, can adsorb onto the active sites of the catalyst. This is a form of reversible poisoning, particularly for catalysts with acid sites.[1][2]
-
Chloride Poisoning: If the reaction generates hydrogen chloride (HCl) as a byproduct, the chloride ions can strongly interact with metal catalyst surfaces (e.g., Palladium, Nickel), forming stable metal chlorides and blocking active sites.[3]
-
Active Site Chlorination: The N-chloroimide reagent can directly chlorinate the catalyst's active sites, leading to a loss of catalytic activity. This has been observed with NCS in certain reactions.
-
Fouling: Polymeric materials or insoluble byproducts can deposit on the catalyst surface, blocking pores and active sites. This is more common at higher temperatures.
Troubleshooting Steps:
-
Catalyst Reusability Test: Perform a hot filtration test. If the reaction proceeds after removing the catalyst, it suggests the active species is leached into the solution. If the reaction stops, it confirms a heterogeneous catalyst is at work and may be deactivating. Then, attempt to reuse the catalyst in a fresh reaction mixture. A significant drop in activity confirms deactivation.
-
Analyze Reaction Byproducts: Use techniques like GC-MS or NMR to identify potential byproducts that could act as poisons or foulants.
-
Characterize the Spent Catalyst: Use analytical techniques to diagnose the cause of deactivation (see Experimental Protocols for details).
-
Temperature Programmed Desorption (TPD): Can identify adsorbed species like succinimide.[4][5][6]
-
X-ray Photoelectron Spectroscopy (XPS): Can detect changes in the chemical state of the catalyst's elements and the presence of poisons like chlorine.[7][8][9][10]
-
Thermogravimetric Analysis (TGA): Can quantify the amount of coke or fouling agents on the catalyst surface.[11][12]
-
Issue 2: Change in Product Selectivity
Q: My reaction is still proceeding, but I am observing a change in the desired product's selectivity. Could this be related to catalyst deactivation?
A: Yes, a change in selectivity is a common indicator of catalyst deactivation. The mechanism of deactivation can selectively affect the sites responsible for the desired reaction pathway.
-
Selective Poisoning: Poisons may preferentially adsorb on the active sites responsible for the main reaction, leaving other sites that catalyze side reactions still active.
-
Pore Mouth Blocking: Fouling can block the entrance to the catalyst's pores. This can shift the reaction to favor products formed on the exterior surface of the catalyst, which may differ from those formed within the pores.
-
Geometric or Electronic Effects: Adsorbed poisons can alter the electronic properties or the geometric arrangement of the active sites, thereby changing the reaction pathway and product distribution.[2]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Changes in temperature or pressure can also affect selectivity. Ensure these parameters are stable.
-
Characterize the Catalyst Surface: Techniques like XPS and TPD can help identify if specific types of active sites are being affected.
-
Controlled Poisoning Experiments: In an academic setting, one could intentionally add potential poisons (e.g., succinimide) in small amounts to see if it reproduces the observed change in selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in this compound-mediated processes?
A1: The primary mechanisms are chemical in nature and include:
-
Poisoning: Reversible or irreversible adsorption of species like succinimide, N-chloroimides, or byproducts onto active sites.[1][2]
-
Fouling: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface.
-
Chemical Transformation: The active phase of the catalyst can be altered, for example, by chlorination from the N-chloroimide or by forming metal chlorides with HCl.
Q2: Is catalyst deactivation by succinimide reversible?
A2: The poisoning of acid sites on a catalyst by nitrogen-containing compounds like succinimide is often reversible.[1][2] The adsorbed molecules can typically be removed by thermal treatment or by washing with a suitable solvent or a dilute basic solution.
Q3: How can I prevent or minimize catalyst deactivation?
A3:
-
Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of coking and other side reactions.
-
Control Reagent Addition: Slow, controlled addition of the N-chloroimide can prevent high local concentrations that might lead to catalyst chlorination or side reactions.
-
Use a Co-catalyst or Additive: A base can be added to the reaction mixture to scavenge any generated HCl, thus preventing chloride poisoning of the catalyst.
-
Modify the Catalyst: The catalyst support or the active species can be modified to be more resistant to poisoning or fouling.
Q4: Can a deactivated catalyst from a this compound-mediated process be regenerated?
A4: Yes, in many cases, regeneration is possible. The appropriate method depends on the deactivation mechanism:
-
For Poisoning/Fouling: Washing with a solvent, a dilute acid or base, followed by drying and calcination can be effective.[1][13][14]
-
For Coking: Controlled oxidation (burning off the coke) in a stream of air or oxygen is a common method.
-
For Chloride Poisoning: A reduction treatment might be necessary to regenerate the metallic active sites.
Data Presentation
Table 1: Illustrative Example of Catalyst Deactivation in a Model Reaction
| Catalyst Cycle | Reaction Time (h) | Substrate Conversion (%) | Selectivity to Desired Product (%) |
| 1 (Fresh) | 4 | 98 | 95 |
| 2 | 4 | 75 | 93 |
| 3 | 4 | 42 | 88 |
| 4 | 4 | 15 | 85 |
Note: This data is illustrative and intended to show a typical deactivation trend.
Table 2: Illustrative Comparison of Regeneration Methods
| Regeneration Method | Catalyst Activity Recovery (%) |
| Solvent Washing (Toluene) | 40 |
| Dilute Base Wash (0.1M NaOH) followed by Water Wash | 85 |
| Calcination in Air at 400°C | 90 |
| Base Wash followed by Calcination | 95 |
Note: This data is for illustrative purposes. The optimal regeneration method must be determined experimentally.
Experimental Protocols
Protocol 1: Catalyst Reusability Testing
-
Initial Reaction: Set up the this compound-mediated reaction with the fresh catalyst under standard conditions.
-
Catalyst Recovery: Upon completion of the reaction, recover the catalyst by filtration or centrifugation.
-
Washing: Wash the recovered catalyst thoroughly with a solvent that dissolves the reactants, products, and byproducts but does not harm the catalyst (e.g., dichloromethane, followed by ethanol).
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) to remove residual solvent.
-
Subsequent Reaction: Use the dried, recycled catalyst for a new reaction under the identical conditions as the initial run.
-
Analysis: Compare the conversion and selectivity of the subsequent run with the initial run. A significant decrease in performance indicates catalyst deactivation.
Protocol 2: Regeneration of a Succinimide-Poisoned Catalyst
-
Catalyst Recovery: Recover the deactivated catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the catalyst with a non-polar solvent (e.g., toluene) to remove organic residues.
-
Base Wash: Suspend the catalyst in a dilute aqueous basic solution (e.g., 0.1 M NaOH) and stir for 1-2 hours at room temperature. This helps to desorb acidic species and the weakly acidic succinimide.
-
Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the catalyst in an oven at 110°C overnight.
-
Calcination (Optional): If the catalyst is thermally stable, calcine it in a furnace under a flow of air. The temperature and duration should be optimized (e.g., 300-500°C for 2-4 hours) to burn off any remaining organic residues without sintering the catalyst.
Protocol 3: Characterization of Deactivated Catalyst by TPD
-
Sample Preparation: Place a known amount of the dried, deactivated catalyst in the TPD sample holder.
-
Pretreatment: Heat the sample under a flow of inert gas (e.g., He or Ar) to a temperature sufficient to remove any physisorbed species (e.g., 120°C).
-
Desorption: Ramp the temperature at a linear rate (e.g., 10°C/min) under the inert gas flow.
-
Detection: Monitor the desorbed molecules using a mass spectrometer. Look for the mass-to-charge ratio corresponding to succinimide and other potential adsorbed species.
-
Data Analysis: The temperature at which a species desorbs provides information about its binding strength to the catalyst surface.
Visualizations
References
- 1. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 5. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Chlorine Modification of Precipitated Iron Catalysts on Their Fischer–Tropsch Synthesis Properties [mdpi.com]
- 9. Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Regioselectivity of Chlorimide Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the regioselectivity of chlorimide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of this compound reactions?
The regioselectivity of this compound reactions is primarily governed by a combination of electronic and steric effects of the substrate, the nature of the chlorinating agent, the presence and type of catalyst, and the reaction conditions such as solvent and temperature. Both electrophilic and radical pathways can be involved, and controlling which pathway dominates is key to achieving high regioselectivity. For instance, in radical chlorinations, the stability of the resulting radical intermediate is a crucial factor, with more substituted positions being more susceptible to halogenation.[1][2] In electrophilic aromatic substitutions, the electronic properties of substituents on an aromatic ring dictate the position of chlorination.[3][4][5]
Q2: How can I favor a specific regioisomer in the chlorination of an aromatic compound?
Achieving high regioselectivity in the chlorination of aromatic compounds often involves the use of directing groups or specific catalyst systems.
-
Directing Groups: Functional groups on the aromatic ring can direct chlorination to specific positions (ortho, meta, or para).[3][4][6] Electron-donating groups typically direct ortho- and para-chlorination, while electron-withdrawing groups favor meta-chlorination.[4] The use of a directing group, which acts as an internal ligand, can facilitate C-H activation with exceptional regioselectivity.[6][7]
-
Catalyst Control: Various catalysts can influence the regioselectivity. For example, palladium-catalyzed methods can provide products that are complementary to those from conventional electrophilic aromatic substitution reactions.[8] Lewis basic selenoether catalysts have been shown to be highly efficient for ortho-selective electrophilic chlorination of phenols and anilines.[9][10]
Troubleshooting Guides
Problem: My this compound reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Observing a mixture of regioisomers is a common challenge. Here are several strategies you can employ to enhance the regioselectivity of your reaction:
1. Catalyst Selection and Optimization:
The choice of catalyst can dramatically influence the regiochemical outcome. Consider screening different types of catalysts.
-
Organocatalysts: For phenols, catalysts like Nagasawa's bis-thiourea, phenyl boronic acid, and (S)-diphenylprolinol can exhibit high ortho-selectivity.[11]
-
Metal Catalysts: Palladium catalysts have been used for regioselective chlorination of arene C-H bonds using N-halosuccinimides.[8] Copper halides in ionic liquids can also achieve high regioselectivity for the para-substitution of unprotected anilines.[12][13]
Catalyst Performance in Regioselective Chlorination
| Catalyst System | Substrate Type | Predominant Regioisomer | Reported Selectivity (ortho:para) | Reference |
| Lewis Basic Selenoether | Phenols, Anilines | ortho | >20:1 | [9][10] |
| (S)-diphenylprolinol | Phenols | ortho | ≤99:1 | [11] |
| Acetonitrile/(S)-BINAPO | Phenols | para | ≤4:96 | [11] |
| Palladium Acetate (B1210297) | Arenes with directing groups | Varies with directing group | High | [8] |
| Copper(II) Chloride | Unprotected Anilines | para | High | [12][13] |
2. Modifying the Chlorinating Agent:
The reactivity and steric bulk of the chlorinating agent can affect regioselectivity.
-
Bulky Reagents: Sterically hindered chlorinating agents may favor reaction at less sterically hindered positions. For instance, the reactive intermediate (Ph2SCl)+(AlCl4)- is proposed to be bulky, leading to para-selectivity.[14]
-
Mild vs. Aggressive Reagents: Highly reactive reagents like molecular chlorine (Cl₂) often exhibit poor regioselectivity.[14][15] Milder reagents such as N-chlorosuccinimide (NCS) or 2-chloro-1,3-bis(methoxycarbonyl)guanidine can offer better control.
3. Adjusting Reaction Conditions:
-
Solvent Effects: The solvent can influence the reaction pathway and the stability of intermediates. For example, high ortho:para ratios in the bromination of phenols in chlorinated solvents are suggested to proceed via an ionic mechanism.[16] It is recommended to screen a variety of solvents with different polarities.[17][18][19]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[20] Conversely, in some cases, higher temperatures might be necessary to overcome activation barriers for a specific desired pathway.[21]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Regioselective Chlorination of an Arene
This protocol is adapted from a method for the Pd-catalyzed chlorination of arene C-H bonds using N-chlorosuccinimide (NCS).[8]
Materials:
-
Arene substrate with a directing group
-
N-Chlorosuccinimide (NCS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the arene substrate in the anhydrous solvent.
-
Add Pd(OAc)₂ (e.g., 5 mol%).
-
Add NCS (e.g., 1.1 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Expected Outcome: This method can provide chlorinated arenes with regioselectivity complementary to traditional electrophilic aromatic substitution reactions.[8]
Protocol 2: Organocatalyzed ortho-Selective Chlorination of a Phenol (B47542)
This protocol is based on the use of a Lewis basic selenoether catalyst for the ortho-selective chlorination of phenols.[9][10]
Materials:
-
Phenol substrate
-
N-Chlorosuccinimide (NCS)
-
Lewis basic selenoether catalyst (e.g., 1 mol%)
-
Anhydrous solvent (e.g., Chloroform)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phenol substrate and the Lewis basic selenoether catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add NCS (1.05 equivalents) portion-wise over a period of time.
-
Allow the reaction to stir at the same temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This method is expected to yield the ortho-chlorinated phenol with high regioselectivity.[9][10]
Visualizing Reaction Pathways and Workflows
Caption: Generalized pathways for electrophilic and radical chlorination reactions involving chlorimides.
Caption: A decision-making workflow for troubleshooting low regioselectivity in this compound reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 7. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chlorine - Wikipedia [en.wikipedia.org]
- 16. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Chlorimide Reaction Progress
Welcome to the Technical Support Center for monitoring chlorimide reaction progress. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during experiments involving chlorimides, with a focus on N-chlorosuccinimide (NCS) as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the progress of a reaction involving N-chlorosuccinimide (NCS)?
A1: The primary techniques for monitoring NCS reactions include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both offline and in-situ), and Mass Spectrometry (MS). In-situ spectroscopic methods like ReactIR (FTIR) and Raman spectroscopy can also be valuable for real-time analysis without the need for sampling.[1][2] The choice of technique depends on the specific reaction, available equipment, and the information required (e.g., quantitative analysis, intermediate detection).
Q2: How can I develop a robust HPLC method for separating N-chlorosuccinimide from my starting materials and products?
A2: A reverse-phase HPLC method is often suitable for analyzing N-chlorosuccinimide.[3] Key considerations for method development include:
-
Column Selection: A C18 column is a common starting point.[4][5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The composition can be optimized using a gradient elution to achieve good separation.[3][5]
-
pH Modifier: Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape and resolution.[3] Formic acid is preferred for mass spectrometry compatibility.
-
Detection: UV detection is commonly used, as the succinimide (B58015) ring has a chromophore.
Q3: What are the common byproducts in reactions involving N-chlorosuccinimide, and how can they be identified?
A3: The primary byproduct of reactions where NCS is used as a chlorinating agent is succinimide.[6] Other potential byproducts can arise from side reactions such as over-chlorination of the substrate or reactions with the solvent.[6][7] Mass spectrometry is a powerful tool for identifying these byproducts by determining their molecular weight and fragmentation patterns.[8][9]
Q4: Is N-chlorosuccinimide stable in common analytical solvents?
A4: N-chlorosuccinimide is a relatively stable solid but can be sensitive to moisture and light.[6][10] In solution, its stability can be influenced by the solvent. It is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and acetone.[10] For analytical purposes, it's crucial to use dry, high-purity solvents to prevent decomposition.[6] Some studies have investigated its stability in aqueous acetic acid for kinetic studies.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical monitoring of this compound reactions.
Issue 1: Low or No N-Chloro Product Detected
Symptoms:
-
Chromatograms (HPLC/GC) show a large peak for the starting material and little to no product peak.
-
NMR spectra of the reaction mixture do not show the expected signals for the N-chloro product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded N-chlorinating agent (e.g., NCS) | Ensure the NCS is fresh and has been stored properly, protected from moisture and light.[6] Consider recrystallizing the NCS if its purity is questionable.[6] |
| Presence of impurities in starting materials or solvent | Use high-purity, dry solvents. Water can decompose NCS.[6] Verify the purity of the amine or amide starting material, as impurities can consume the chlorinating agent.[6] |
| Incorrect reaction conditions | Temperature control is crucial as some N-chlorination reactions are exothermic.[6] Ensure adequate mixing to avoid localized high concentrations of reagents.[6] |
| Inappropriate stoichiometry | Ensure the correct molar ratio of the chlorinating agent to the substrate. A slight excess of NCS may be needed to drive the reaction to completion.[6] |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Symptoms:
-
Tailing or fronting of the N-chlorimide peak.
-
Co-elution of the N-chlorimide peak with starting materials or byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase with an appropriate modifier like phosphoric acid or formic acid to improve peak shape.[3] |
| Column degradation | Flush the column with a strong solvent to remove any adsorbed compounds. If performance does not improve, consider replacing the column. |
| Sub-optimal mobile phase composition | Optimize the gradient profile of the mobile phase (e.g., the ratio of acetonitrile to water) to improve the separation of co-eluting peaks.[5] |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
Issue 3: Inconsistent Quantitative Results
Symptoms:
-
Poor reproducibility of peak areas in replicate HPLC injections.
-
Fluctuating concentration values determined by NMR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability of the N-chlorimide in the analytical sample | Analyze samples as quickly as possible after preparation. Store samples at low temperatures and protected from light to minimize degradation.[6] |
| Inaccurate sample preparation | Ensure accurate and consistent pipetting and dilution of samples. Use calibrated volumetric flasks and pipettes. |
| Issues with the analytical instrument | For HPLC, check for leaks in the system, ensure the pump is delivering a consistent flow rate, and that the detector lamp is stable. For NMR, ensure proper shimming and use a sufficient relaxation delay for quantitative measurements. |
| Incomplete reaction at the time of sampling | Ensure the reaction has reached a stable endpoint before taking samples for quantitative analysis, unless performing a kinetic study. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring an NCS Reaction by HPLC
-
Sample Preparation: At desired time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a reducing agent like sodium thiosulfate) and dilute with the HPLC mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the N-chloro product over time.
Protocol 2: In-situ Reaction Monitoring using ¹H NMR
-
Setup: The reaction is carried out directly in an NMR tube or in a reactor connected to a flow NMR system.[1]
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals throughout the reaction.
-
Analysis: Integrate the signals corresponding to specific protons of the starting material and the product. The change in the integral values over time provides information on the reaction kinetics.[2] For example, in the chlorination of a thiol with NCS, the disappearance of the thiol proton signal and the appearance of new signals corresponding to the sulfenyl chloride can be monitored.[2]
Data Presentation
Table 1: HPLC Retention Times for a Hypothetical Reaction
| Compound | Retention Time (min) |
| Starting Amide | 5.2 |
| N-Chlorosuccinimide (NCS) | 8.7 |
| N-Chloroimide Product | 12.1 |
| Succinimide (byproduct) | 3.5 |
Table 2: ¹H NMR Chemical Shifts for N-Chlorosuccinimide
| Protons | Chemical Shift (ppm) in CDCl₃ |
| -CH₂-CH₂- | ~2.8 |
Note: Chemical shifts can vary depending on the solvent and other molecules present in the solution.
Visualizations
Caption: Workflow for offline monitoring of a this compound reaction.
Caption: Troubleshooting logic for low product yield in N-chlorination.
Caption: Simplified reaction pathway for N-chlorination using NCS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of N-Chlorosuccinimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. isca.me [isca.me]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N-Chlorosuccinimide [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Page loading... [wap.guidechem.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Handling and Safety of Chlorimides
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with chlorimides, such as N-Chlorosuccinimide (NCS) and 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorimides?
A1: Chlorimides are potent oxidizing agents and chlorinating agents. The primary hazards include:
-
Corrosivity: They can cause severe skin burns and serious eye damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes can cause irritation to the respiratory system, with symptoms like a burning sensation, coughing, and shortness of breath.[2][5]
-
Reactivity: They are reactive with water, moisture, strong acids, strong bases, amines, and metals.[1][6][7] They can also be sensitive to light and heat, which may lead to decomposition.[5][8]
Q2: What are the proper storage requirements for chlorimides?
A2: To ensure stability and safety, chlorimides should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][7] The storage location should be away from direct sunlight, moisture, and incompatible materials.[1][3][5] For some chlorimides like N-Chlorosuccinimide, refrigeration at +2°C to +8°C is recommended.[2]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling chlorimides?
A3: A comprehensive PPE strategy is crucial. Always wear the following:
-
Eye and Face Protection: Chemical safety goggles are required.[9][10] A full-face shield should be worn over goggles when there is a risk of splashing.[11][12]
-
Skin Protection: A flame-resistant lab coat, buttoned to its full length, is necessary.[10] Wear chemical-resistant gloves (e.g., neoprene or butyl rubber) and inspect them before each use.[7][9][12]
-
Respiratory Protection: All work with solid or dissolved chlorimides should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[1][10] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with the appropriate cartridge for chlorine/acid gas is required.[9][13]
-
General Apparel: Wear long pants and closed-toe shoes at all times in the laboratory.[10][11][14]
Q4: What are the immediate first-aid measures in case of accidental exposure?
A4: Quick action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][5]
-
Skin Contact: Remove all contaminated clothing at once and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]
Q5: How should I properly quench and dispose of waste containing chlorimides?
A5: Unreacted chlorimides and their solutions must be quenched before disposal. A common method is the slow, controlled addition of a reducing agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution while cooling the mixture in an ice bath. The resulting solution should be neutralized before being disposed of as hazardous aqueous waste according to local regulations.[16] Never dispose of active chlorimides down the drain.[1]
Troubleshooting Guide
Q1: My chlorination reaction is sluggish or incomplete. What should I investigate?
A1: Several factors can lead to incomplete reactions:
-
Reagent Purity: Verify the purity of your starting material and the chlorimide. Impurities can consume the reagent.[8]
-
Stoichiometry: Ensure the correct stoichiometry of the chlorinating agent is used. A slight excess may be needed, but a large excess can cause side reactions.[8]
-
Temperature Control: Some chlorinations are exothermic. Insufficient cooling can lead to decomposition, while temperatures that are too low can slow the reaction rate.[8]
-
Mixing: Ensure efficient stirring, as poor mixing can create localized concentration gradients and prevent the reaction from going to completion.[8]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like TLC or HPLC to determine the optimal reaction time.[8]
Q2: I'm observing significant decomposition of my N-chloro product. How can I improve its stability?
A2: N-chloro compounds can be unstable. To minimize decomposition:
-
Control pH: The stability of N-chloro compounds is often pH-dependent. Maintain the optimal pH throughout the synthesis and workup.[8]
-
Low Temperature: Perform the reaction, workup, and storage at low temperatures to minimize thermal decomposition.[8]
-
Anhydrous Conditions: Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]
-
Avoid Light and Heat: Protect the reaction mixture and the isolated product from light and elevated temperatures.[8]
-
Remove Nucleophiles: Residual starting material (amines/amides) can react with and decompose the N-chloro product. Ensure complete reaction or proper purification.[8]
Q3: My reaction is producing a mixture of chlorinated products and other side products. What is the likely cause?
A3: Lack of selectivity can stem from several issues:
-
Over-chlorination: Using too large an excess of the chlorinating agent can lead to the formation of di- or tri-chlorinated products.[8]
-
Reaction Conditions: The solvent, temperature, and presence of catalysts can all influence the selectivity of the chlorination. A review of the literature for your specific substrate is recommended.
-
Side Reactions: Chlorimides can participate in other reactions, such as allylic chlorination. Be aware of potential side reactions based on your substrate's structure.
-
Radical Reactions: In the presence of light or radical initiators, chlorimides can initiate radical chain reactions, leading to a complex mixture of products.
Data and Protocols
Hazard Identification Summary
| Chemical Name | N-Chlorosuccinimide (NCS) | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) |
| CAS Number | 128-09-6[1][17] | 118-52-5[4] |
| Appearance | White crystalline solid[3][5] | White powder with a chlorine-like odor[13][18] |
| Primary Hazards | Corrosive to metals, Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][2] | Oxidizer, Toxic if swallowed, Causes severe skin burns and eye damage.[4] |
| Signal Word | Danger[1][2] | Danger[4] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles with a face shield[9][12] | Protects against splashes and dust, which cause severe eye damage.[2][5] |
| Hand | Chemical-resistant gloves (e.g., Neoprene, Butyl Rubber)[7][9] | Prevents skin contact, which causes severe burns.[3][5] |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes[10][19] | Protects skin from spills and splashes. |
| Respiratory | Work in a certified chemical fume hood[1][10] | Prevents inhalation of dust, which is a respiratory irritant.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Chlorination with NCS
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum. Place the flask in a cooling bath (e.g., ice-water).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.[8]
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the amine or amide substrate in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or CCl₄).
-
This compound Addition: Weigh the N-Chlorosuccinimide (NCS) in a dry container and add it portion-wise to the stirred solution at 0 °C. Adding it in portions helps control the reaction temperature, as the reaction can be exothermic.[8]
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[8]
-
Quenching: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: Quenching and Workup of a Reaction Containing a this compound
-
Cooling: Ensure the reaction mixture is cooled in an ice bath (0 °C).
-
Quenching Agent: Prepare a cold, saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Slow Addition: Slowly add the quenching solution to the vigorously stirred reaction mixture. Monitor for any temperature increase. The addition should be dropwise to control the exotherm.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure all residual oxidizing agent is destroyed.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to isolate the crude product, which can then be purified.
Protocol 3: Handling a Small Spill of a Solid this compound
-
Evacuation and Alerting: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
PPE: Don the appropriate PPE, including a respirator, chemical goggles, face shield, and heavy-duty chemical-resistant gloves.
-
Containment: Prevent the powder from becoming airborne.
-
Cleanup: For small spills, dampen the solid material with 60-70% ethanol (B145695) and carefully transfer the dampened material to a suitable, labeled container for hazardous waste.[6] Use absorbent paper dampened with the same ethanol solution to wipe the contaminated surface.[6]
-
Decontamination: Wash the spill area thoroughly with a soap and water solution.[6]
-
Disposal: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for proper disposal as hazardous waste.[6]
Visualizations
Caption: General workflow for handling chlorimides in a laboratory setting.
Caption: Decision tree for troubleshooting incomplete chlorination reactions.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 1,3-Dichloro-5,5-dimethylhydantoin, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. CCOHS: Chlorine [ccohs.ca]
- 10. purdue.edu [purdue.edu]
- 11. tdi.texas.gov [tdi.texas.gov]
- 12. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,3-Dichloro-5,5-dimethylhydantoin [cdc.gov]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. N-Chlorosuccinimide - Safety Data Sheet [chemicalbook.com]
- 18. 1,3-Dichloro-5,5-dimethylhydantoin | 118-52-5 [chemicalbook.com]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Solvent Effects on Chlorimide Reactivity and Selectivity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in reactions involving chlorimides, such as N-Chlorosuccinimide (NCS).
Troubleshooting Guide
Issue 1: My chlorimide reaction has a very low yield or is not producing any product. What are the common solvent-related causes?
Answer: Low or no yield in N-chlorination reactions is a frequent issue, and the solvent is often a key factor. Here is a systematic approach to troubleshoot the problem:
-
Solvent Purity and Water Content: The presence of water or other nucleophilic impurities in the solvent can cause the decomposition of the chlorinating agent (e.g., NCS) and the desired N-chloro product.[1] Always use dry, high-purity solvents appropriate for the reaction chemistry.
-
Reagent Solubility: For a reaction to proceed efficiently, the starting materials and reagents must be sufficiently soluble in the chosen solvent.[2] If your reagents are not dissolving, you may need to screen for a more suitable solvent or consider using a co-solvent to improve solubility.
-
Solvent Reactivity: Some solvents can react with strong chlorinating agents. For example, caution should be exercised when using dimethyl sulfoxide (B87167) (DMSO) with Cl+ reagents. Amides (like DMF) and ethers (like THF) have also shown incompatibilities with similar N-haloimides, which can lead to runaway reactions or reagent decomposition.[3]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like TLC, HPLC, or NMR.[1] This helps determine if the reaction is stalled due to solvent issues or proceeding to an unexpected side product.
Below is a workflow to diagnose low-yield issues, starting with solvent-related checks.
Issue 2: I'm observing poor selectivity (e.g., wrong regioisomer, over-chlorination). How can solvent choice help?
Answer: Selectivity is highly dependent on the reaction mechanism and the stability of intermediates, both of which are strongly influenced by the solvent.
-
Mechanism Influence: Chlorinations can proceed through radical or ionic pathways. Non-polar solvents often favor free-radical mechanisms. Polar solvents can promote ionic pathways by stabilizing charged intermediates.
-
Radical Reactivity Attenuation: In free-radical reactions, a highly reactive chlorine radical can lead to poor selectivity.[4] Certain solvents can complex with the chlorine radical, attenuating its reactivity and thereby increasing selectivity.[4]
-
Control of Side Reactions: Poor selectivity can arise from background reactions. For example, trace acid can react with an N-chloroamide to generate Cl2, which participates in less selective chlorination pathways.[5] The addition of a base or the choice of a basic solvent can suppress these side reactions. In a study on aliphatic C–H chlorination with N-chloroamides, adding a base like cesium carbonate (Cs2CO3) significantly improved monochlorination selectivity by scavenging acid.[5]
Data Presentation: Solvent and Additive Effects on Selectivity
The following table summarizes data from a study on the chlorination of methylcyclohexane, demonstrating how conditions can be optimized to favor specific products.
| Entry | Conditions | Solvent | Temp (°C) | Monochloride Yield (%) | Secondary/Tertiary Selectivity (kₛ/kₜ) |
| 1 | hv, N-chloroamide 1 | Benzene | rt | 85.1 | 5.7 |
| 2 | hv, N-chloroamide 1, 1 equiv. Cs₂CO₃ | Benzene | rt | 90.5 | 9.5 |
| 3 | hv, N-chloroamide 1, 1 equiv. Cs₂CO₃ | Benzene | 55 | 96.9 | 31.3 |
| Table 1: Effect of base additive and temperature on the yield and site selectivity of C-H chlorination. Data extracted from studies on N-chloroamides.[5] |
Issue 3: My N-chloroimide product is decomposing during the reaction or workup. What role does the solvent play?
Answer: The stability of N-chloro compounds is a primary concern, and solvent choice is critical for preventing decomposition.[1]
-
Protic Solvents: Protic solvents (e.g., water, alcohols) can participate in undesirable reactions. Their acidic protons can catalyze decomposition, and they can act as nucleophiles, degrading the product. The pH of the reaction medium can significantly impact the stability of the N-chloro product.[1]
-
Temperature and Polarity: Elevated temperatures can promote decomposition.[1] The choice of a solvent with a suitable boiling point is important for temperature control. Highly polar solvents might stabilize decomposition pathways that involve charged species.
-
Workup and Purification: During workup, ensure the solvents used for extraction and washing are non-reactive. For purification, if using column chromatography, be aware that some N-chloro compounds may decompose on silica (B1680970) gel; a small-scale test is advisable.[1] Recrystallization from a non-reactive solvent system is often a safer alternative.[1]
Frequently Asked Questions (FAQs)
Q1: How do polar protic, polar aprotic, and non-polar solvents generally affect this compound reactions?
Answer: The effect of a solvent class depends heavily on the specific reaction mechanism (e.g., Sₙ1, Sₙ2, radical). Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7]
| Solvent Class | Properties | Effect on Reactivity & Selectivity | Common Examples |
| Polar Protic | High dielectric constant, H-bond donors. | Can solvate and stabilize ions (both cations and anions).[8] May slow reactions involving strong nucleophiles by hydrogen bonding to them.[7] Can accelerate reactions with polar transition states. | Water, Methanol, Ethanol, Acetic Acid.[2] |
| Polar Aprotic | High dielectric constant, no H-bond donors. | Solvate cations well but not anions ("naked" anions are more nucleophilic).[8] Often accelerate Sₙ2 reactions.[6] | Acetonitrile (ACN), DMSO, Dimethylformamide (DMF).[2] |
| Non-Polar | Low dielectric constant, no significant dipole. | Do not significantly solvate charged species. Often used for free-radical reactions. Solubility of polar reagents can be low. | Hexane, Toluene, Benzene, Dichloromethane (DCM).[2] |
| Table 2: General influence of different solvent classes on chemical reactions. |
Q2: Are there any solvents I should avoid when working with N-chloroimides?
Answer: Yes. Avoid solvents that can react with your this compound or catalyze its decomposition.
-
Reactive Solvents: As mentioned, solvents like DMSO, DMF, and THF can have incompatibilities with N-haloimides, sometimes leading to vigorous or autocatalytic decomposition.[3]
-
Acidic/Basic Impurities: Solvents containing acidic or basic impurities can interfere with the reaction, either by consuming the reagent or by catalyzing side reactions.
-
Water: Unless the reaction is specifically designed to be run in an aqueous medium, water should be scrupulously excluded as it can hydrolyze the N-chloroimide.[1]
Q3: Can I use solvent mixtures to optimize my reaction?
Answer: Absolutely. Using binary or even ternary solvent mixtures is a common strategy to fine-tune reaction conditions.[9]
-
Tuning Polarity: By mixing a polar and a non-polar solvent, you can achieve an intermediate polarity that may be optimal for your specific reaction's rate and selectivity.
-
Improving Solubility: A co-solvent can be added to improve the solubility of a reagent that is poorly soluble in the primary solvent.[2]
-
Controlling Reaction Rate: Studies on the decarboxylative dechlorination of N-chloro amino acids have shown that reaction rates increase in binary aqueous-organic solvent mixtures (e.g., with methanol, ethanol, acetonitrile, dioxane).[10] This demonstrates that a co-solvent can directly influence reaction kinetics.
The diagram below illustrates the relationship between solvent choice and reaction outcomes.
Key Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen
This protocol outlines a method for systematically evaluating the impact of different solvents on a this compound reaction.
-
Setup: Arrange multiple small-scale reaction vessels (e.g., vials with stir bars) that can be run in parallel under identical conditions (temperature, stirring rate).
-
Reagent Preparation: Prepare a stock solution of the substrate if it is a solid. Ensure the N-chloroimide (e.g., NCS) is of high purity; recrystallization may be necessary.[1]
-
Solvent Selection: Choose a range of solvents from different classes (non-polar, polar aprotic, polar protic) ensuring they are all anhydrous.
-
Reaction Execution:
-
To each vial, add the substrate (and stock solution solvent, if used, which should then be removed under vacuum).
-
Add the chosen reaction solvent to each respective vial under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Bring the vials to the desired reaction temperature.
-
Add the N-chloroimide to each vial simultaneously to start the reactions.
-
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., TLC, LC-MS, GC-MS) to determine conversion and product distribution.
-
Analysis: Compare the results across all solvents to identify which provides the best combination of reaction rate, yield, and selectivity.
Protocol 2: Iodometric Titration for Active Chlorine Content
This analytical method is used to determine the purity or concentration of an N-chloroimide solution by quantifying the amount of active chlorine.[1]
-
Sample Preparation: Accurately weigh a sample of the N-chloro compound and dissolve it in a suitable solvent like glacial acetic acid.[1]
-
Reaction with Iodide: Add an excess of aqueous potassium iodide (KI) solution to the sample. The N-chloro group will oxidize the iodide (I⁻) to iodine (I₂), which is visibly brown/yellow.
-
General Reaction: R₂N-Cl + 2I⁻ + H⁺ → R₂NH + I₂ + Cl⁻
-
-
Titration: Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the solution becomes pale yellow.
-
Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color completely disappears. This is the endpoint.
-
Calculation: Use the volume and concentration of the sodium thiosulfate titrant to calculate the moles of iodine, and subsequently, the moles and percentage of active chlorine in the original sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 9. mdpi.com [mdpi.com]
- 10. Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Chlorimide Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of chlorimide reagents.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent is not dissolving in the recommended solvent. What should I do?
A1: First, verify the purity of your reagent, as impurities can significantly impact solubility. For reagents like N-Chlorosuccinimide (NCS), which can decompose over time, it is crucial to use a fresh, properly stored batch. If purity is confirmed, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using a suitable solvent. While chlorinated solvents have traditionally been used, greener alternatives are available and may be effective.[1] Refer to the solubility data tables below for guidance.
-
Temperature Adjustment: Gently warming the solvent can increase the solubility of most solid compounds.[2] However, be cautious as some N-chloro compounds can be heat-sensitive.
-
Co-solvency: Using a mixture of solvents can enhance solubility. For instance, if your reagent is poorly soluble in a non-polar solvent, adding a small amount of a miscible polar solvent might help.
-
Sonication: Applying ultrasonic waves can help break down solute aggregates and facilitate dissolution.
Q2: I'm observing precipitation of my this compound reagent during the reaction. How can I address this?
A2: Precipitation during a reaction can be due to several factors, including a change in temperature, concentration, or the formation of an insoluble byproduct. Here’s how you can troubleshoot this issue:
-
Maintain Temperature: If the reaction is cooled, the solubility of the reagent might decrease, leading to precipitation. Ensure the reaction temperature is maintained within a range where the reagent remains soluble.
-
Solvent Volume: The reaction might be too concentrated. Increasing the volume of the solvent can help keep the reagent in the solution.
-
Stirring Efficiency: Inadequate mixing can lead to localized high concentrations and precipitation. Ensure vigorous and efficient stirring throughout the reaction.
-
Antisolvent Effect: The addition of another reagent or the formation of a product might be changing the overall polarity of the reaction mixture, causing your this compound reagent to precipitate. If this is the case, a different solvent system might be necessary.
Q3: Can the pH of the reaction medium affect the solubility and stability of my this compound reagent?
A3: Yes, pH can significantly impact both the solubility and stability of this compound reagents, especially in aqueous or protic solvents. For instance, the decomposition of some N-chloro-amino acids is pH-dependent. The rate of hydrolysis of N-chlorosuccinimide (NCS) is nearly independent of the H+ ion concentration, while the hydrolysis of Chloramine-B and Chloramine-T is highly dependent on it.[3] It is crucial to control the pH to maintain the desired reactive chlorine species and ensure the stability of your N-chloro compound throughout the synthesis and workup.[2]
Q4: Are there alternative this compound reagents with better solubility profiles?
A4: Yes, depending on your specific application, you might consider other N-chloro compounds. For example, N-Chlorosaccharin is soluble in common organic solvents like dichloromethane, chloroform, and acetonitrile.[4][5] When selecting an alternative, it is important to consider not only its solubility but also its reactivity and compatibility with your substrate and reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Chlorination Reactions
Possible Cause: Poor solubility of the this compound reagent leading to incomplete reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield in chlorination reactions.
Issue 2: Inconsistent Reaction Rates or Side Product Formation
Possible Cause: Inhomogeneous solution due to poor solubility of the this compound reagent.
Troubleshooting Steps:
-
Improve Dissolution Before Reaction Initiation:
-
Ensure the this compound reagent is fully dissolved before adding other reactants, particularly the substrate.
-
Use techniques like gentle heating or sonication to aid dissolution, if the reagent's stability permits.
-
-
Enhance Agitation:
-
Switch to a more efficient stirring method (e.g., mechanical stirrer for larger volumes) to prevent the reagent from settling.
-
-
Slow Addition:
-
If the reagent is added as a solid, do so in small portions to allow for dissolution between additions.
-
Alternatively, prepare a saturated solution of the this compound reagent and add it slowly to the reaction mixture.
-
Quantitative Solubility Data
The solubility of this compound reagents is highly dependent on the solvent and temperature. Below are tables summarizing available data for common this compound reagents.
Table 1: Solubility of N-Chlorosuccinimide (NCS)
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 14 g/L | 25 | [6] |
| Acetone | Soluble | Room Temp | [7] |
| Chloroform | Highly Soluble | Room Temp | |
| Benzene | Soluble | Room Temp | [7] |
| Acetic Acid | Soluble | Room Temp | [7] |
| n-Butanol | Increases with temperature | 5 - 60 | [5] |
| Ethyl Acetate | Increases with temperature | 5 - 60 | [5] |
| Isopropanol | Increases with temperature | 5 - 60 | [5] |
| Tetrahydrofuran | Increases with temperature | 5 - 60 | [5] |
| Acetonitrile | Increases with temperature | 5 - 60 | [5] |
| Ether | Slightly Soluble | Room Temp | [7] |
| Carbon Tetrachloride | Slightly Soluble | Room Temp | [7] |
| Petroleum Ether | Slightly Soluble | Room Temp | [7] |
Table 2: Solubility of Other this compound Reagents
| Reagent | Solvent | Solubility | Reference(s) |
| N-Chlorophthalimide | Water | Slightly Soluble | [8] |
| Alcohols | Soluble | [8] | |
| Ethers | Soluble | [8] | |
| N-Chlorosaccharin | Dichloromethane | Soluble | [4] |
| Chloroform | Soluble | [4] | |
| Acetonitrile | Soluble | [4][5] | |
| Toluene | Soluble | [5] | |
| 4-Chlorobenzamide | Water | Low | [2] |
| Ethanol | Soluble | [2] | |
| Acetone | Soluble | [2] | |
| Chloroform | Soluble | [2] | |
| 3-Chlorobenzamide | Methanol | Soluble | [9] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of a this compound reagent in various solvents.
Materials:
-
This compound reagent
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 20-30 mg of the this compound reagent to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Repeat for each solvent to build a solubility profile.
Protocol 2: General Procedure for α-Chlorination of a Ketone using NCS
Objective: To perform a typical chlorination reaction where the solubility of NCS is critical.
Materials:
-
Ketone substrate
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or triethylamine, if required)
-
Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried reaction flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the ketone substrate in the anhydrous solvent.
-
If required, add the catalyst at this stage.
-
In a separate flask, dissolve the N-Chlorosuccinimide in the same anhydrous solvent. If solubility is an issue, you may need to gently warm the solution or use a larger volume of solvent.
-
Slowly add the NCS solution to the stirred solution of the ketone at the desired reaction temperature (this may range from 0 °C to room temperature depending on the substrate).
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.
Signaling Pathway and Experimental Workflow Visualization
While this compound reagents are primarily used in organic synthesis, they can be employed to study biological systems by modifying proteins, which are key components of signaling pathways. For example, N-chlorosuccinimide can be used for the selective cleavage of tryptophanyl peptide bonds in proteins, aiding in protein sequencing and structure-function studies.[10] The following diagram illustrates a workflow for investigating the impact of a this compound reagent on a protein of interest.
Caption: Workflow for studying protein modification by this compound reagents.
References
- 1. physoc.org [physoc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. materialsciencejournal.org [materialsciencejournal.org]
- 4. N-Chlorosaccharin - Enamine [enamine.net]
- 5. N-CHLOROSACCHARIN CAS#: 14070-51-0 [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Understanding the physiological roles of the neuronal calcium sensor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-chlorosaccharin as a possible chlorinating reagent: structure, chlorine potential, and stability in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 618-48-4 CAS MSDS (3-CHLOROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Use of N-chlorosuccinimide/urea for the selective cleavage of tryptophanyl peptide bonds in proteins. Cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Study: N-Chlorosuccinimide (NCS) Versus Other Chlorinating Agents in Organic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, applications, and safety of N-Chlorosuccinimide (NCS) compared to other widely used chlorinating agents.
In the realm of synthetic organic chemistry, the introduction of a chlorine atom into a molecule is a fundamental transformation. The choice of a chlorinating agent is critical and depends on a multitude of factors including the nature of the substrate, desired selectivity, reaction conditions, and safety considerations. This guide provides a detailed comparative analysis of N-Chlorosuccinimide (NCS), a prominent member of the N-chloroimide class, against other common chlorinating agents.
Overview of Chlorinating Agents
Chlorinating agents can be broadly categorized based on their chemical nature and reactivity. N-Chlorosuccinimide belongs to the class of N-chloro compounds, which are generally crystalline, stable solids, making them easier and safer to handle compared to gaseous or liquid reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).
Performance Comparison: NCS vs. Other Agents
The efficacy of a chlorinating agent is assessed by its performance in various types of chlorination reactions. Below is a comparative summary of NCS against other agents in key synthetic transformations.
Allylic and Benzylic Chlorination
This reaction involves the chlorination of a carbon atom adjacent to a double bond or an aromatic ring.
| Reagent | Typical Yield (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| N-Chlorosuccinimide (NCS) | 60-90 | Good to Excellent | Easy to handle solid, mild reaction conditions | Can sometimes lead to side products |
| tert-Butyl hypochlorite (B82951) (t-BuOCl) | 70-95 | Good | High reactivity | Thermally unstable, light-sensitive |
| Chlorine (Cl₂) | Variable | Poor | Inexpensive | Highly toxic gas, difficult to handle, poor selectivity |
Experimental Protocol: Allylic Chlorination of Cyclohexene (B86901) using NCS
-
To a solution of cyclohexene (1.0 equiv) in carbon tetrachloride (CCl₄), add N-chlorosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation to obtain 3-chlorocyclohexene.
Chlorination of Ketones
The α-chlorination of ketones is a common method for introducing functionality.
| Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| N-Chlorosuccinimide (NCS) | 80-95 | Acid or base catalysis | Good yields, mild conditions | Can be slow for some substrates |
| Sulfuryl chloride (SO₂Cl₂) | 75-90 | Often requires heating | Effective for a wide range of ketones | Corrosive, releases toxic byproducts (HCl, SO₂) |
| Chlorine (Cl₂) | Variable | Harsh conditions | Low cost | Over-chlorination is common, poor selectivity |
Experimental Protocol: α-Chlorination of Acetophenone (B1666503) using NCS
-
Dissolve acetophenone (1.0 equiv) in methanol (B129727) (MeOH).
-
Add N-chlorosuccinimide (1.05 equiv) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent in vacuo.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to give α-chloroacetophenone.
Electrophilic Aromatic Chlorination
This reaction introduces a chlorine atom onto an aromatic ring.
| Reagent | Typical Yield (%) | Catalyst | Key Advantages | Key Disadvantages |
| N-Chlorosuccinimide (NCS) | 70-90 | Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid | Solid reagent, good for activated rings | Requires a catalyst for less reactive rings |
| Chlorine (Cl₂) | 60-85 | Lewis acid (e.g., AlCl₃, FeCl₃) | Inexpensive | Gaseous, hazardous, can lead to polysubstitution |
| Sulfuryl chloride (SO₂Cl₂) | 70-90 | Lewis acid | Liquid, easier to handle than Cl₂ | Corrosive, toxic byproducts |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Caption: Mechanism of Electrophilic Aromatic Chlorination using NCS and a Lewis acid catalyst.
Caption: General experimental workflow for a typical chlorination reaction using NCS.
Safety and Handling
| Reagent | Physical Form | Key Hazards | Handling Precautions |
| N-Chlorosuccinimide (NCS) | Crystalline Solid | Irritant, moisture sensitive | Handle in a well-ventilated fume hood, wear appropriate PPE, store in a dry place. |
| tert-Butyl hypochlorite | Yellow Liquid | Flammable, explosive when heated or exposed to light, toxic | Store in a cool, dark place, avoid heat and light, handle with extreme care. |
| Sulfuryl chloride | Colorless Liquid | Corrosive, reacts violently with water, toxic | Use in a fume hood, wear acid-resistant gloves and eye protection, avoid contact with water. |
| Chlorine | Greenish-Yellow Gas | Highly toxic, corrosive, strong oxidizer | Requires specialized equipment for handling, work in a dedicated, well-ventilated area. |
Conclusion
N-Chlorosuccinimide (NCS) stands out as a versatile and user-friendly chlorinating agent for a variety of organic transformations. Its solid nature, high reactivity, and generally mild reaction conditions make it an attractive alternative to hazardous gaseous or corrosive liquid reagents. While other agents like t-BuOCl or SO₂Cl₂ may offer advantages in specific applications, the overall balance of reactivity, selectivity, and safety often makes NCS the preferred choice in both academic and industrial research settings. The selection of the appropriate chlorinating agent will always be dictated by the specific requirements of the chemical transformation, but NCS remains a powerful and reliable tool in the synthetic chemist's arsenal.
A Comparative Guide to Analytical Methods for Chlorimide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chlorimide is critical across various stages of drug development and research. The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography (GC). This comparison is supported by a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound quantification should be based on a thorough evaluation of its performance characteristics against the specific requirements of the application, such as required sensitivity, specificity, and sample throughput. The following table summarizes the key validation parameters for HPLC-UV, UV-Vis Spectrophotometry, and Gas Chromatography for the quantification of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection using a UV detector. | Measurement of the absorbance of light by this compound at a specific wavelength. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection. |
| Specificity | High; capable of separating this compound from its impurities and degradation products. | Moderate; susceptible to interference from other compounds that absorb at the same wavelength. | High; provides good separation of volatile analytes. |
| Linearity Range | Wide linear range, typically from µg/mL to mg/mL. | Generally linear over a narrower concentration range compared to HPLC. | Dependent on the detector, but can offer a wide linear range. |
| Limit of Detection (LOD) | Low; typically in the ng/mL range. A reported LOD for the related N-bromosuccinimide is 0.007 mg/mL. | Higher than HPLC; generally in the µg/mL range. For N-hydroxysuccinimide, a related compound, the LOD is around 1 mg/L.[1] | Very low, especially with an Electron Capture Detector (ECD), often in the pg or fg range. |
| Limit of Quantification (LOQ) | Low; typically in the ng/mL to µg/mL range. A reported LOQ for N-bromosuccinimide is 0.022 mg/mL. | Higher than HPLC; generally in the µg/mL range. For N-hydroxysuccinimide, a related compound, the LOQ is around 3 mg/L.[1] | Low; typically in the pg to ng range. |
| Precision (%RSD) | High; typically <2% for intra-day and inter-day precision.[2] | Good; generally <5%. | High; typically <5% for replicate injections. |
| Accuracy (Recovery %) | High; typically between 98-102%.[2] | Good; generally within 95-105%, but can be affected by matrix interferences. | High; typically between 95-105%. |
| Analysis Time | Moderate; typically 5-15 minutes per sample. | Fast; typically <1 minute per sample after preparation. | Fast to moderate; typically 5-20 minutes per sample. |
| Cost | High initial instrument cost and moderate running costs. | Low initial instrument cost and low running costs. | High initial instrument cost and moderate running costs. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and consistent results. The following sections outline the methodologies for the quantification of this compound using HPLC-UV, UV-Vis Spectrophotometry, and Gas Chromatography.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides high specificity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01% v/v ortho-phosphoric acid in water and acetonitrile in a gradient or isocratic mode. A typical starting point could be a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard; a wavelength around 220-230 nm is expected.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
UV-Vis Spectrophotometric Method
This method is a simple and rapid technique suitable for the routine analysis of this compound in samples with minimal interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Solvent (e.g., water, methanol, or a suitable buffer in which this compound is stable and soluble)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For N-chlorosuccinimide, a peak below 320 nm is expected.[3]
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples using the calibration curve.
Gas Chromatography (GC) Method
This method is suitable for the analysis of thermally stable and volatile this compound or its derivatives.
Instrumentation:
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD for higher sensitivity to halogenated compounds)
-
Capillary column suitable for the analysis of polar or halogenated compounds (e.g., DB-5ms, DB-1701)
-
Data acquisition and processing software
Reagents:
-
High-purity carrier gas (e.g., Helium, Nitrogen)
-
Solvent for sample dissolution (e.g., ethyl acetate, dichloromethane)
-
This compound reference standard
-
(Optional) Derivatizing agent if this compound is not sufficiently volatile or stable.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Detector Temperature: 300°C
-
Carrier Gas Flow Rate: Typically 1-2 mL/min
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent. If necessary, perform a derivatization step.
-
Analysis: Inject the calibration standards and samples into the GC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards. Calculate the concentration of this compound in the samples from the calibration curve.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams have been created using Graphviz.
Caption: Workflow for this compound Quantification using HPLC.
Caption: Workflow for this compound Quantification using UV-Vis.
Caption: Workflow for this compound Quantification using GC.
References
Spectroscopic Evidence for the Formation of Chlorimide Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species involved in chemical reactions is paramount for mechanistic elucidation and process optimization. This guide provides a comparative analysis of spectroscopic evidence for the formation of chlorimide intermediates, elusive species that play a crucial role in various chlorination reactions.
Chlorimides, characterized by the R-CO-NCl-R' functional group, are often proposed as reactive intermediates in reactions involving N-chloro compounds. However, their direct observation is challenging due to their inherent instability and short lifetimes. This guide summarizes key spectroscopic techniques and experimental data that have been employed to detect and characterize these transient species, offering a valuable resource for comparing methodologies and interpreting experimental results.
Probing the Fleeting Existence of Chlorimides: A Spectroscopic Toolkit
The detection of short-lived intermediates like chlorimides necessitates the use of advanced spectroscopic techniques capable of capturing rapid chemical changes. The primary methods employed include stopped-flow spectrophotometry for monitoring fast kinetics in solution, and matrix isolation infrared spectroscopy for trapping and characterizing reactive species at cryogenic temperatures. Time-resolved techniques, such as flash photolysis and transient absorption spectroscopy, also offer powerful means to study the formation and decay of these intermediates.
Comparative Analysis of Spectroscopic Data
While direct and unambiguous spectroscopic data for this compound intermediates remains scarce in the literature, studies on related N-chloro compounds, particularly N-chloroimides like N-chlorosuccinimide (NCS), provide valuable insights.
Stopped-Flow Spectrophotometry: Unraveling Reaction Kinetics
Stopped-flow spectrophotometry has been instrumental in studying the kinetics of N-chlorination reactions, which are presumed to proceed through this compound-like transition states or intermediates. For instance, the N-chlorination of succinimide (B58015) has been investigated using this technique, allowing for the determination of reaction rates and providing indirect evidence for the involvement of a transient N-chloro species.[1]
Table 1: Kinetic Data for the N-Chlorination of Succinimide
| Technique | Reactants | Key Findings | Reference |
| Stopped-Flow Spectrophotometry | Succinimide and chlorinating agent | Provided rate constants for the formation of N-chlorosuccinimide, suggesting a rapid reaction pathway likely involving a transient intermediate. | [1] |
Note: Specific spectral data for the intermediate was not explicitly reported in the available literature.
Infrared Spectroscopy: Vibrational Fingerprints of N-Chloro Bonds
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. While obtaining IR spectra of transient this compound intermediates in solution is challenging, data for stable N-chloroimides provides a reference for the characteristic vibrational frequencies of the N-Cl bond.
Table 2: Characteristic Infrared Absorption Frequencies for N-Chloro Compounds
| Compound | N-Cl Stretching Frequency (cm⁻¹) | Reference |
| N-Chlorosuccinimide | (Data not explicitly found in search results) | |
| N-Chlorophthalimide | (Data not explicitly found in search results) | |
| General N-Chloroamides | (Data not explicitly found in search results) | |
| Chloramines (for comparison) | (Data not explicitly found in search results) |
Experimental Protocols: A Guide to Detecting this compound Intermediates
The successful detection of this compound intermediates hinges on carefully designed experimental protocols. Below are generalized methodologies based on the techniques discussed.
Stopped-Flow Spectrophotometry Protocol
-
Reagent Preparation: Prepare solutions of the imide or amide precursor and the chlorinating agent in a suitable solvent. The concentrations should be optimized to ensure the reaction occurs on a timescale measurable by the stopped-flow instrument (typically milliseconds to seconds).
-
Instrument Setup: The stopped-flow apparatus rapidly mixes the two reactant solutions in a measurement cell. The spectrophotometer is set to monitor the absorbance change at a wavelength where the product or intermediate is expected to absorb.
-
Data Acquisition: The change in absorbance over time is recorded immediately after mixing. This provides kinetic data, which can be analyzed to determine rate constants and infer the reaction mechanism.
Matrix Isolation Infrared Spectroscopy Protocol
-
Precursor Volatilization: The imide or amide precursor is volatilized.
-
Co-deposition: The vaporized precursor is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (typically cooled to around 10-20 K).
-
In-situ Generation of Intermediate: A chlorinating agent (e.g., chlorine atoms generated by a microwave discharge) is introduced to the matrix, or the precursor is photolyzed to generate a reactive species that can then react to form the this compound.
-
Spectroscopic Analysis: The IR spectrum of the matrix is recorded. The low temperature and isolation within the inert matrix trap the reactive intermediates, allowing for their spectroscopic characterization.
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the processes involved in the formation and detection of this compound intermediates, the following diagrams illustrate a proposed reaction pathway and a typical experimental workflow for stopped-flow spectroscopy.
Caption: Proposed reaction pathway for the formation of an N-chloro product via a this compound intermediate.
References
A Comparative Guide to the Efficacy of Chlorimide-Based Disinfectants: Chloramine-T vs. Sodium Dichloroisocyanurate
For researchers, scientists, and drug development professionals, selecting the appropriate disinfectant is critical for maintaining aseptic conditions and ensuring the integrity of experimental outcomes. This guide provides a detailed comparison of two widely used chlorimide-based disinfectants: Chloramine-T (CAT) and Sodium Dichloroisocyanurate (NaDCC). The following analysis is based on available experimental data to facilitate an informed decision-making process.
Executive Summary
Both Chloramine-T and Sodium Dichloroisocyanurate are potent disinfectants that derive their antimicrobial activity from the release of active chlorine. However, they exhibit notable differences in their chemical properties, stability, and biocidal efficacy against various microorganisms. Generally, NaDCC demonstrates a broader and more rapid sporicidal activity compared to Chloramine-T.[1][2][3] The choice between these two disinfectants will depend on the specific application, the target microorganisms, and the environmental conditions, such as the presence of organic matter.
Mechanism of Action
The antimicrobial efficacy of this compound-based disinfectants hinges on the release of hypochlorous acid (HOCl), a strong oxidizing agent. HOCl disrupts essential cellular processes in microorganisms, leading to their inactivation.
Chloramine-T contains active (electrophilic) chlorine and its reactivity is comparable to that of sodium hypochlorite (B82951). In aqueous solutions, it hydrolyzes to release hypochlorous acid.
Sodium Dichloroisocyanurate (NaDCC) , when dissolved in water, rapidly releases approximately 50% of its available chlorine as hypochlorous acid. The remaining chlorine is bound to the cyanurate ring, creating a "reservoir" that releases active chlorine as the free chlorine is consumed.[4] Solutions of NaDCC are acidic, which favors the equilibrium towards the more potent, undissociated hypochlorous acid (HOCl) over the less effective hypochlorite ion (OCl-).[4]
References
- 1. Interaction of Bacillus subtilis spores with sodium hypochlorite, sodium dichloroisocyanurate and chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Bacillus subtilis spores with sodium hypochlorite, sodium dichloroisocyanurate and chloramine‐T [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. turi.org [turi.org]
A Comparative Guide to the Reactivity of N-Chloroimides in Kinetic Studies
For researchers, scientists, and drug development professionals seeking to employ N-chloroimides as oxidizing or chlorinating agents, understanding their relative reactivity is paramount for reaction design and optimization. This guide provides a comparative analysis of the kinetics of three commonly used N-chloroimides: N-chlorosuccinimide (NCS), N-chlorophthalimide (NCP), and N-chlorosaccharin (NCSA). The information presented is based on available kinetic studies, offering insights into their performance in various chemical transformations.
Comparative Reactivity Overview
While direct, side-by-side kinetic comparisons of various N-chloroimides under identical conditions are scarce in the literature, a general understanding of their relative reactivity can be gleaned from individual studies. The reactivity of N-chloroimides is influenced by the electron-withdrawing nature of the carbonyl or sulfonyl groups attached to the nitrogen atom, which in turn affects the electrophilicity of the chlorine atom. A more electron-deficient nitrogen atom leads to a more polarized N-Cl bond, enhancing the electrophilic character of the chlorine and generally increasing the reactivity of the N-chloroimide.
Based on the available literature, a qualitative reactivity trend for N-halosuccinimides in electrophilic halogenations has been suggested as NIS > NBS > NCS, where the reactivity is governed by the polarizability and the strength of the N-X bond. For N-chloroimides, the electronic effects of the imide moiety play a crucial role.
Kinetic Data for N-Chloroimide Reactions
The following tables summarize quantitative kinetic data from various studies on the reactions of NCS, NCP, and NCSA with different substrates. It is crucial to note that the experimental conditions vary between studies, and direct comparison of rate constants should be made with caution.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a versatile and widely studied N-chloroimide used for both oxidation and chlorination reactions.
| Substrate | Reaction Type | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Methyl Phenyl Sulfide | Oxidation | Varies with [H⁺] | Acetonitrile–water mixture | |
| Diphenyl Sulfide | Oxidation | Varies with [H⁺] | Acetonitrile–water mixture | |
| Phenylmercaptoacetic Acid | Oxidation | Varies with [H⁺] | Acetonitrile–water mixture | |
| 2,2,2-trifluoroethylamine | Chlorination | - | 25 °C, ionic strength 0.5 M | |
| Benzylamine | Chlorination | - | 25 °C, ionic strength 0.5 M |
N-Chlorophthalimide (NCP)
N-Chlorophthalimide has been studied for the oxidation of carbohydrates, demonstrating its utility in transforming aldoses to their corresponding aldonic acids.
| Substrate | Reaction Type | Order of Reaction | Conditions | Reference |
| D-glucose | Oxidation | First-order in [NCP], Michaelis-Menten for aldose | Aqueous acetic acid | |
| D-ribose | Oxidation | First-order in [NCP], Michaelis-Menten for aldose | Aqueous acetic acid | |
| L-arabinose | Oxidation | First-order in [NCP] | 20% aqueous acetic acid, 333 K | |
| D-xylose | Oxidation | First-order in [NCP] | 20% aqueous acetic acid, 333 K |
N-Chlorosaccharin (NCSA)
N-Chlorosaccharin is another potent oxidizing and chlorinating agent, with kinetic studies available for the oxidation of alcohols and chlorination of ketones.
| Substrate | Reaction Type | Order of Reaction | Conditions | Reference |
| Propane-1,3-diol | Oxidation | First-order in [NCSA], Michaelis-Menten for substrate | Aqueous acetic acid | |
| Butane-1,4-diol | Oxidation | First-order in [NCSA], Michaelis-Menten for substrate | Aqueous acetic acid | |
| Acetone | Chlorination | First-order in [ketone] and [H⁺], zero-order in [NCSA] | 50% aq. acetic acid | |
| Acetophenone | Chlorination | First-order in [ketone] and [H⁺], zero-order in [NCSA] | 50% aq. acetic acid |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of kinetic studies. Below are representative experimental protocols for the kinetic analysis of N-chloroimide reactions.
General Kinetic Measurement Protocol (Iodometric Titration)
A common method for monitoring the progress of reactions involving N-chloroimides is by iodometric titration of the unreacted oxidant.
-
Reaction Setup: A solution of the N-chloroimide of a known concentration is prepared in the desired solvent system (e.g., aqueous acetic acid). The substrate solution is also prepared separately. Both solutions are thermostated at the desired reaction temperature.
-
Reaction Initiation: The reaction is initiated by mixing the two solutions.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: The reaction in the aliquot is quenched by adding it to a solution of potassium iodide. The N-chloroimide oxidizes the iodide ions to iodine.
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) using starch as an indicator.
-
Data Analysis: The concentration of the unreacted N-chloroimide at different time points is calculated from the titration results. This data is then used to determine the order of the reaction and the rate constant.
Spectrophotometric Monitoring
For certain reactions, the disappearance of the N-chloroimide or the appearance of a product can be monitored using UV-Vis spectrophotometry.
-
Wavelength Selection: The wavelength of maximum absorbance for the species to be monitored is determined.
-
Reaction Setup: The reaction is initiated by mixing the reactant solutions directly in a cuvette placed in a thermostated spectrophotometer.
-
Data Acquisition: The change in absorbance at the selected wavelength is recorded over time.
-
Data Analysis: The absorbance data is converted to concentration data using the Beer-Lambert law, which is then used to determine the kinetic parameters.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in reaction mechanisms and experimental procedures.
Caption: Generalized reaction pathway for chlorination by an N-chloroimide.
Caption: Experimental workflow for a typical kinetic study using iodometric titration.
Conclusion
This guide provides a comparative overview of the kinetic reactivity of N-chlorosuccinimide, N-chlorophthalimide, and N-chlorosaccharin based on available literature. While a direct quantitative comparison is challenging due to varying experimental conditions across studies, the presented data and protocols offer valuable insights for researchers. The choice of a specific N-chloroimide will depend on the desired reactivity, substrate, and reaction conditions. For instance, in reactions requiring a milder chlorinating agent, NCS might be preferred, while for specific oxidations, NCP or NCSA could be more suitable. Further research involving direct comparative kinetic studies under standardized conditions would be highly beneficial for a more definitive ranking of the reactivity of these important reagents.
Elucidating Chlorimide Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chlorimide reactions is paramount for controlling reaction outcomes and designing novel synthetic pathways. Isotopic labeling stands out as a powerful tool for dissecting these complex transformations. This guide provides an objective comparison of how isotopic labeling studies, particularly using ¹⁵N and deuterium (B1214612), can elucidate the subtle differences between competing reaction mechanisms, supported by experimental data and detailed protocols.
Chlorimides, compounds containing the N-Cl bond, are versatile reagents in organic synthesis, participating in a variety of reactions including halogenations, rearrangements, and cyclizations. However, the precise mechanistic pathways of these reactions—whether they proceed through ionic intermediates, radical species, or concerted processes—are often the subject of investigation. Isotopic labeling offers a direct window into these mechanisms by tracing the fate of atoms and revealing the energetic landscape of transition states.
Distinguishing Mechanisms with Kinetic Isotope Effects: A Comparative Analysis
The kinetic isotope effect (KIE) is a key metric derived from isotopic labeling studies. It is the ratio of the reaction rate of a molecule with a lighter isotope to that of its counterpart with a heavier isotope (k_light / k_heavy). The magnitude of the KIE provides crucial clues about the rate-determining step of a reaction and the nature of the transition state.
A notable example is the investigation of the Orton rearrangement, a classic reaction of N-chloroanilides. Two plausible mechanisms are often considered: an intermolecular pathway involving the formation of a free chlorinating agent, and an intramolecular pathway involving a concerted rearrangement. Isotopic labeling can effectively distinguish between these possibilities.
| Isotopic Labeling Experiment | Proposed Mechanism | Predicted Outcome | Experimental Data (Hypothetical) | Interpretation |
| ¹⁵N Labeling in Orton Rearrangement | Intermolecular | Crossover products are formed when a mixture of ¹⁵N-labeled and unlabeled N-chloroanilide is reacted. | Reaction of a 1:1 mixture of ¹⁵N-N-chloroacetanilide and unlabeled N-chloroacetanilide yields a statistical distribution of ¹⁵N in the rearranged products (o- and p-chloroacetanilide). | Supports the intermolecular mechanism where the chloro group detaches and can chlorinate any available aniline (B41778) molecule. |
| Intramolecular | No crossover products are observed. The ¹⁵N label remains on the same molecule throughout the rearrangement. | The ¹⁵N label is found exclusively in the product derived from the initially labeled reactant. | Favors a concerted, intramolecular pathway. | |
| Deuterium KIE in Alkene Chlorination with NCS | Ionic (AdE) | A small secondary KIE (kH/kD ≈ 1) is expected as the C-H bonds at the double bond are not broken in the rate-determining step (formation of the chloronium ion). | kH/kD = 1.05 ± 0.02 for the reaction of N-chlorosuccinimide with styrene (B11656) vs. styrene-d8 (B127050). | Consistent with an electrophilic addition mechanism where the formation of the bridged chloronium ion is the slow step. |
| Radical Addition | A significant primary KIE (kH/kD > 2) would be observed if C-H bond abstraction by a radical was the rate-determining step. A smaller secondary KIE may be observed if the radical addition to the double bond is rate-limiting. | kH/kD = 1.2 ± 0.1 | The small KIE suggests that C-H bond breaking is not involved in the rate-determining step, arguing against certain radical pathways. |
Experimental Protocols: A Closer Look
Reproducible and accurate data are the bedrock of mechanistic studies. Below are detailed methodologies for the key experiments cited in the comparative table.
Protocol 1: ¹⁵N Crossover Experiment for the Orton Rearrangement
Objective: To determine if the Orton rearrangement of N-chloroacetanilide is an intermolecular or intramolecular process.
Materials:
-
¹⁵N-labeled N-chloroacetanilide (synthesized from ¹⁵N-aniline)
-
Unlabeled N-chloroacetanilide
-
Anhydrous, non-polar solvent (e.g., CCl₄)
-
Acid catalyst (e.g., HCl)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Prepare an equimolar solution of ¹⁵N-labeled N-chloroacetanilide and unlabeled N-chloroacetanilide in the chosen solvent.
-
Initiate the rearrangement by adding a catalytic amount of HCl.
-
Maintain the reaction at a constant temperature and monitor its progress by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots by neutralizing the acid.
-
Analyze the product mixture using HPLC to separate the starting materials from the o- and p-chloroacetanilide (B1165894) products.
-
Determine the isotopic distribution in the product peaks using MS. The presence of both singly labeled (from the labeled starting material) and unlabeled (from the unlabeled starting material) as well as doubly labeled or unlabeled products from crossover would indicate an intermolecular mechanism.
Protocol 2: Deuterium Kinetic Isotope Effect for the Chlorination of Styrene with N-Chlorosuccinimide (NCS)
Objective: To probe the transition state of the chlorination of styrene with NCS by measuring the deuterium KIE.
Materials:
-
Styrene
-
Styrene-d8 (perdeuterated styrene)
-
N-Chlorosuccinimide (NCS)
-
Inert solvent (e.g., CH₂Cl₂)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Prepare two separate reaction vessels, one with styrene and one with styrene-d8, each dissolved in the inert solvent.
-
Initiate the reactions simultaneously by adding a solution of NCS to each vessel under identical conditions (temperature, concentration).
-
Monitor the disappearance of the starting material in both reactions over time using GC-MS.
-
Plot the natural logarithm of the concentration of the starting material versus time for both reactions. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
The KIE is calculated as the ratio of the rate constant for the reaction with styrene (kH) to the rate constant for the reaction with styrene-d8 (kD).
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a proposed mechanism and a typical experimental workflow.
Caption: Workflow for a kinetic isotope effect experiment.
Caption: Intermolecular mechanism of the Orton rearrangement.
By employing these isotopic labeling strategies, researchers can gain profound insights into the mechanisms of this compound reactions. The choice between ¹⁵N and deuterium labeling, or a combination thereof, depends on the specific questions being addressed. This comparative guide serves as a foundational resource for designing and interpreting isotopic labeling experiments to unravel the complexities of this compound reactivity, ultimately enabling more precise control over chemical transformations in academic and industrial settings.
A Comparative Analysis of Chlorimide and N-Bromosuccinimide Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate halogenating agent is a critical decision that dictates the outcome of synthetic strategies. This guide provides an objective, data-driven comparison of the reactivity of two common N-haloimide reagents: N-chlorosuccinimide (NCS), also known as chlorimide, and N-bromosuccinimide (NBS).
This analysis delves into their performance in key organic transformations, including allylic halogenation, electrophilic addition, and oxidation reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Data Presentation: A Quantitative Comparison
The reactivity of N-halosuccinimides is intrinsically linked to the nature of the nitrogen-halogen bond. The general trend in electrophilic halogenations follows the order of N-iodosuccinimide (NIS) > N-bromosuccinimide (NBS) > N-chlorosuccinimide (NCS).[1] This is attributed to the decreasing polarizability and increasing strength of the N-X bond from iodine to chlorine.[1] The longer and weaker N-I bond renders NIS the most reactive electrophilic iodine source, while the shorter and stronger N-Cl bond makes NCS the least reactive of the three.[1]
The following tables summarize the available quantitative and qualitative data comparing the performance of NCS and NBS in various reactions.
Table 1: α-Halogenation of Acetophenone
| Reagent | Product | Yield (%) | Reaction Conditions |
| NCS | α-chloroacetophenone | 95 | Solvent-free, room temperature |
| NBS | α-bromoacetophenone | 98 | Solvent-free, room temperature |
(Data sourced from a comparative study on N-halosuccinimides)[1]
Table 2: Electrophilic Halogenation of Methoxybenzene
| Reagent | Reaction Conditions | Observation |
| NCS | Refluxing CCl₄ | Almost complete chlorination required 4 days. |
| NBS | CCl₄, 20°C | Complete bromination in 4 hours. |
(Data sourced from a comparative study on N-halosuccinimides)[1]
Table 3: Allylic Halogenation of Alkenes (Qualitative Comparison)
| Reagent | Reaction Type | Common Name | Reactivity & Selectivity |
| NCS | Allylic Chlorination | - | Less common than bromination. Often requires a radical initiator. Can be catalyzed by Lewis acids or selenium compounds for improved yields.[2][3] |
| NBS | Allylic Bromination | Wohl-Ziegler Reaction | The reagent of choice for allylic bromination. Proceeds via a free-radical mechanism, favored by low concentrations of Br₂.[4][5] Highly selective for the allylic position over addition to the double bond.[4][6] |
Mechanistic Insights and Reaction Pathways
The differences in reactivity between NCS and NBS can be understood by examining their behavior in common reaction mechanisms.
Free-Radical Halogenation (Allylic Halogenation)
The Wohl-Ziegler reaction, the allylic bromination of alkenes using NBS, is a well-established free-radical chain reaction. The reaction is initiated by a radical initiator, and NBS serves as a source of a low, steady concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond.
Allylic chlorination with NCS also proceeds through a free-radical mechanism.[7] However, it is generally less efficient than bromination with NBS.
Electrophilic Addition to Alkenes
Both NCS and NBS can react with alkenes via an electrophilic addition mechanism, typically proceeding through a cyclic halonium ion intermediate. The greater electrophilicity of bromine in NBS generally leads to faster reaction rates compared to the chlorine in NCS.
Oxidation of Alcohols (Corey-Kim Oxidation)
NCS is a key reagent in the Corey-Kim oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively. In this reaction, NCS activates dimethyl sulfide (B99878) (DMS) to form an electrophilic sulfur species that reacts with the alcohol. Subsequent elimination, promoted by a base like triethylamine, yields the carbonyl compound. While NBS can also be used in some oxidation reactions, NCS is specifically employed in the Corey-Kim protocol.
Experimental Protocols
The following are representative experimental protocols for key reactions involving NCS and NBS. These should be regarded as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Allylic Bromination of Cyclohexene (B86901) with NBS (Wohl-Ziegler Reaction)
Objective: To synthesize 3-bromocyclohexene (B24779) from cyclohexene using N-bromosuccinimide.
Materials:
-
Cyclohexene
-
N-bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in CCl₄.
-
Add NBS (1.0 equivalent) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction progress by observing the consumption of the denser NBS and the appearance of the less dense succinimide byproduct, which will float on the surface of the CCl₄.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 3-bromocyclohexene by distillation.
Protocol 2: Allylic Chlorination of an Alkene with NCS
Objective: To synthesize an allylic chloride from a suitable alkene substrate using N-chlorosuccinimide.
Materials:
-
Alkene substrate (e.g., β,γ-unsaturated ester)
-
N-chlorosuccinimide (NCS)
-
Phenylselenyl chloride (PhSeCl) (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene substrate (1.0 equivalent) in dichloromethane.
-
Add a catalytic amount of phenylselenyl chloride (e.g., 5 mol%).
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting allylic chloride by column chromatography.[2]
Protocol 3: Electrophilic Bromination of Anisole (B1667542) with NBS
Objective: To synthesize 4-bromoanisole (B123540) from anisole using N-bromosuccinimide.
Materials:
-
Anisole
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Conclusion
The choice between this compound (NCS) and N-bromosuccinimide (NBS) is highly dependent on the desired transformation. For allylic halogenation, NBS is the superior and more established reagent, providing higher yields and selectivity in the Wohl-Ziegler reaction. While NCS can effect allylic chlorination, it is generally less reactive and may require specific catalytic systems for efficient conversion.
In electrophilic aromatic substitution, NBS is significantly more reactive than NCS, particularly with less activated substrates. For oxidation reactions, NCS is the reagent of choice in the widely used Corey-Kim oxidation protocol.
By understanding the inherent reactivity differences, consulting quantitative data, and utilizing appropriate experimental protocols, researchers can effectively harness the synthetic potential of both N-chlorosuccinimide and N-bromosuccinimide in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
A Comparative Guide to the Synthesis of N-Chlorosuccinimide (NCS): A Traditional vs. A Greener Alternative
For Researchers, Scientists, and Drug Development Professionals
N-Chlorosuccinimide (NCS) is a vital reagent in organic synthesis, widely utilized as a chlorinating agent and a mild oxidant. The development of efficient, safe, and environmentally conscious synthetic routes to this key compound is of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison between a traditional industrial synthesis of NCS using sodium hypochlorite (B82951) and a newer, greener approach employing trichloroisocyanuric acid (TCCA).
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes to N-Chlorosuccinimide.
| Metric | Traditional Route (Sodium Hypochlorite) | Alternative Route (Trichloroisocyanuric Acid) |
| Yield | >85% | Good to Excellent (estimated >90%) |
| Purity | >99.0% | High (product precipitates) |
| Reaction Time | 0.5 - 1.5 hours | ~1 hour |
| Reaction Temperature | < 0 °C | Room Temperature |
| Key Reagents | Succinimide, Sodium Hypochlorite, Acetic Acid | Succinimide, Trichloroisocyanuric Acid |
| Byproducts | Sodium Acetate, Sodium Chloride (in aqueous solution) | Cyanuric Acid (solid) |
| Environmental & Safety Considerations | Requires cooling, use of corrosive acetic acid. | Avoids chlorine gas and strong acids, byproduct is a stable solid that can be recycled.[1] |
Experimental Protocols
Traditional Synthesis: Chlorination with Sodium Hypochlorite
This method is a widely adopted industrial process for the production of N-chlorosuccinimide.
Methodology:
-
Dissolution of Succinimide: Succinimide is dissolved in an aqueous solution of glacial acetic acid.
-
Cooling: The reaction mixture is cooled to below 0 °C in an ice-salt bath.
-
Chlorination: A solution of sodium hypochlorite is added dropwise to the cooled mixture while maintaining the temperature below 0 °C. The addition is typically carried out over a period of 0.5 to 1.5 hours.[2]
-
Precipitation and Isolation: Upon addition of the sodium hypochlorite, N-chlorosuccinimide precipitates out of the solution as a white solid.
-
Filtration and Washing: The precipitate is collected by filtration and washed with water until the filtrate is neutral.
-
Drying: The resulting white solid powder is dried to yield the final N-chlorosuccinimide product.
A patent describing this process reports a yield of over 85% with a product purity exceeding 99.0%.[3]
Alternative "Green" Synthesis: Chlorination with Trichloroisocyanuric Acid (TCCA)
This newer method presents a more environmentally friendly and potentially more efficient route to N-chlorosuccinimide. It operates at room temperature and avoids the use of corrosive acids and large volumes of aqueous waste.
Methodology:
The following is a generalized procedure based on the use of TCCA for N-chlorination of amides and imides.
-
Suspension of Reactants: Succinimide and trichloroisocyanuric acid are suspended in an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) in a reaction flask.
-
Reaction at Room Temperature: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within an hour.
-
Precipitation of Byproduct: As the reaction proceeds, the byproduct, cyanuric acid, precipitates from the solution as a solid.[1]
-
Isolation of Product: The cyanuric acid is removed by filtration. The filtrate, containing the dissolved N-chlorosuccinimide, is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude N-chlorosuccinimide can be further purified by recrystallization.
This method is described as clean, fast, and efficient, providing good to excellent yields.[1] The solid byproduct, cyanuric acid, can be collected and potentially recycled back into TCCA, improving the atom economy of the process.
Visualizing the Workflow: The TCCA Route
The following diagram illustrates the experimental workflow for the synthesis of N-chlorosuccinimide using the trichloroisocyanuric acid (TCCA) method.
Caption: Workflow for the synthesis of NCS using TCCA.
Conclusion
The choice of synthetic route for N-chlorosuccinimide depends on the specific requirements of the laboratory or industrial setting. The traditional sodium hypochlorite method is a well-established process with high yields and purity. However, the alternative route using trichloroisocyanuric acid offers significant advantages in terms of environmental impact, safety, and operational simplicity, aligning with the principles of green chemistry. For researchers and drug development professionals, the TCCA method presents a compelling alternative that is both efficient and more sustainable.
References
assessing the green chemistry metrics of chlorimide-based processes
A Comparative Guide to the Green Chemistry Metrics of Chlorimide-Based Processes
For researchers, scientists, and drug development professionals, the selection of reagents and synthetic pathways is increasingly guided by the principles of green and sustainable chemistry. N-chloroimides, such as N-chlorosuccinimde (NCS) and N-chlorosaccharin, are versatile reagents widely used for chlorination and oxidation reactions.[1][2] This guide provides an objective assessment of the green chemistry performance of processes involving these reagents, comparing them with common alternatives and providing the experimental data and protocols necessary for informed decision-making.
Key Green Chemistry Metrics
To quantitatively assess the "greenness" of a chemical process, several key metrics are employed.[3] The most common metrics used in the pharmaceutical and fine chemical industries include:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[4][5][6] It is calculated as: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[5]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[7][8] It is a key metric for evaluating the overall process efficiency and waste generation.[7][9] The formula is: PMI = Total Mass in Process (kg) / Mass of Product (kg)[10]
-
Environmental Factor (E-Factor): This metric measures the amount of waste produced per unit of product.[11][12] It is closely related to PMI (E-Factor = PMI - 1).[11] A lower E-Factor signifies less waste and a greener process.[13][14] The formula is: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[12][13]
-
Reaction Mass Efficiency (RME): This metric combines atom economy and chemical yield to provide a more realistic measure of a reaction's efficiency.[3][15] It is calculated as: % RME = (Mass of Isolated Product / Total Mass of Reactants) x 100
Part 1: Green Assessment of N-Chloroimide Synthesis
The environmental impact of using a this compound reagent begins with its own synthesis. While effective, the preparation of N-chloroimides often involves stoichiometric reagents and generates significant waste.
Comparison of Synthesis Routes for N-Chlorosaccharin
N-chlorosaccharin is a useful oxidizing and halogenating agent.[1] Traditionally, its synthesis involved corrosive and toxic halogens. A greener alternative using Oxone® has been developed.[1]
| Metric | Classical Method (Using Cl₂) | Greener Method (Using Oxone®) |
| Primary Reactants | Sodium Saccharin (B28170), Chlorine (Cl₂) | Sodium Saccharin, KCl, Oxone® |
| Yield | Not specified, but handling Cl₂ is problematic[1] | 58%[1] |
| Solvent | Not specified | Water[1] |
| Byproducts | Sodium Chloride | KHSO₄, K₂SO₄, NaCl |
| Atom Economy (AE) | ~91.9% (assuming NaCl byproduct) | ~42.3% |
| E-Factor (calculated) | High (qualitative, due to Cl₂ handling) | ~14.6 (based on reported stoichiometry) |
| Notes | Avoids handling toxic and corrosive elemental halogens.[1] | Lower Atom Economy due to the high molecular weight of Oxone® and the generation of multiple salt byproducts. However, it is considered greener due to safer reactants and the use of water as a solvent. |
Experimental Protocol: Green Synthesis of N-Chlorosaccharin[1]
-
To a well-stirred solution of sodium saccharin (10.25 g, 50 mmol), sodium carbonate (Na₂CO₃, 2.65 g, 25 mmol), and potassium chloride (KCl, 3.78 g, 50 mmol) in 250 mL of water, a solution of Oxone® (30.75 g, 50 mmol) in 30 mL of water is added slowly at 0°C.
-
The mixture is then stirred for 24 hours at room temperature.
-
The resulting solid is filtered off, washed with cold water, and dried to yield pure N-chlorosaccharin.
Part 2: Assessing this compound-Based Chlorination Processes
N-chlorosuccinimide (NCS) is a common reagent for allylic and benzylic chlorination and for the chlorination of ketones.[2] Here, we compare a representative chlorination reaction using NCS against a process using sodium hypochlorite (B82951) (bleach), a common and inexpensive alternative.
Comparison of Anisole Chlorination
| Metric | NCS Method | Sodium Hypochlorite (NaOCl) Method |
| Primary Reactants | Anisole, N-Chlorosuccinimide (NCS) | Anisole, Sodium Hypochlorite (NaOCl) |
| Solvent | Acetonitrile (B52724) or Dichloromethane | Acetic Acid / Water |
| Byproducts | Succinimide (B58015) | Sodium Chloride, Water |
| Atom Economy (AE) | ~51.4% | ~71.2% |
| PMI (estimated) | High, due to organic solvents and purification. | Lower, primarily aqueous waste. |
| Safety & Handling | NCS is a stable, crystalline solid; easy to handle. | NaOCl is an aqueous solution; corrosive but avoids chlorinated organic solvents. |
| Notes | The succinimide byproduct can theoretically be recovered and re-chlorinated, improving the overall lifecycle. | Higher atom economy. The use of acetic acid and potential for formation of chlorinated byproducts are environmental considerations.[16] |
Experimental Protocol: Chlorination of an Activated Aromatic Ring (General)
Method A: Using N-Chlorosuccinimide (NCS)
-
Dissolve the activated aromatic substrate (e.g., anisole, 10 mmol) in a suitable solvent such as acetonitrile (50 mL).
-
Add N-chlorosuccinimide (1.34 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chlorinated product.
Method B: Using Sodium Hypochlorite (NaOCl)
-
Dissolve the activated aromatic substrate (e.g., anisole, 10 mmol) in glacial acetic acid (30 mL).
-
Cool the solution in an ice bath to 0-5°C.
-
Add a solution of sodium hypochlorite (~10-15% aqueous solution, 1.1 equivalents) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction for 1-2 hours at low temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which may be further purified.
Visualization of Process and Decision Logic
The following diagrams illustrate the workflow for this compound processes and a decision-making framework for selecting a chlorination agent.
Caption: Workflow of N-chloroimide synthesis, application, and potential recycling loop.
Caption: Decision logic for selecting a suitable chlorinating agent.
Conclusion
The assessment of this compound-based processes through the lens of green chemistry reveals important trade-offs.
-
Synthesis of Reagents: While modern, "greener" syntheses of N-chloroimides avoid highly toxic reagents like elemental chlorine, they may exhibit lower atom economy due to the use of complex, high-molecular-weight reagents like Oxone®.[1]
-
Application in Reactions: In their application, N-chloroimides are often safer and easier to handle than alternatives like chlorine gas or corrosive bleach solutions. However, they typically have a lower atom economy, as only the chlorine atom is incorporated into the product, leaving the imide portion as a byproduct.
-
Overall Process View: The true greenness of a process cannot be judged by a single metric. While the atom economy of a specific step using an N-chloroimide may be poor, its selectivity and ease of use can lead to simpler purifications, reducing solvent use and overall waste. This can result in a more favorable Process Mass Intensity (PMI) for the entire process. The potential to recover and recycle the imide byproduct offers a significant opportunity to improve the lifecycle sustainability of these reagents.
For drug development professionals, N-chloroimides remain valuable reagents. Their stability, selectivity, and ease of handling can be critical in complex syntheses. However, a thorough evaluation using metrics like PMI is essential to understand the full environmental impact. Where possible, exploring catalytic chlorination methods or processes with recyclable byproducts should be a priority for developing truly sustainable manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Atom economy - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. acs.org [acs.org]
- 8. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 9. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Welcome to www.sheldon.nl [sheldon.nl]
- 13. gctlc.org [gctlc.org]
- 14. era-environmental.com [era-environmental.com]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. Environmental impacts of the widespread use of chlorine-based disinfectants during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Chlorimide Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for Chlorination Reactions Utilizing Chlorimides.
Chlorimide reagents, particularly N-chlorosuccinimide (NCS), are pivotal in synthetic organic chemistry for the introduction of chlorine into a wide array of molecules. The efficiency and selectivity of these chlorination reactions are often significantly enhanced by the use of catalysts. These catalysts are broadly classified into two main categories: homogeneous and heterogeneous. This guide provides a comprehensive comparison of these two catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (e.g., dissolved in the same solvent). | Different phase from reactants (e.g., a solid catalyst in a liquid reaction mixture). |
| Activity & Selectivity | Often exhibit high activity and selectivity due to well-defined active sites. | Can be highly active and selective, but may be limited by mass transfer. |
| Catalyst Recovery | Difficult and often incomplete, requiring methods like distillation or extraction. | Easily separated by physical methods such as filtration. |
| Reusability | Generally not reusable, leading to higher costs and waste. | Typically reusable over multiple cycles, enhancing cost-effectiveness and sustainability. |
| Reaction Conditions | Often milder reaction conditions (temperature, pressure). | May require more forcing conditions to overcome mass transfer limitations. |
| Industrial Application | Limited by catalyst separation and recovery challenges. | Widely used in industrial processes due to ease of handling and catalyst recycling. |
Performance Data: A Comparative Overview
The choice between a homogeneous and a heterogeneous catalyst is often a trade-off between activity, selectivity, and practicality. Below is a summary of performance data for various catalytic systems in chlorination reactions using N-chlorosuccinimide.
Table 1: Homogeneous Catalysis in Chlorination with NCS
| Catalyst | Substrate Type | Reaction | Yield (%) | Catalyst Loading (mol%) | Reference |
| DMSO | (Hetero)arenes | Aromatic Chlorination | 75-98 | 20 | |
| Thiourea | Aromatics | Aromatic Chlorination | Moderate | 5 | [1] |
| L-Proline Amide | Aldehydes | α-Chlorination | up to 99 | 10 | [2] |
| N,N'-Dioxide | β-Ketoesters | α-Chlorination | Excellent | - | [3] |
| Copper(I) Complex | Arylboronic Acids | Chlorodeboronation | up to 95 | 5-10 | [4] |
| Palladium(II) | Allyl Alcohol | Oxidation | - | - | [5] |
Table 2: Heterogeneous Catalysis in Chlorination with NCS
| Catalyst | Substrate Type | Reaction | Yield (%) | Catalyst Loading | Reusability | Reference |
| Fluorous (S)-Pyrrolidine-Thiourea | Aldehydes | α-Chlorination | 71-85 | 10 mol% | Yes (recoverable by F-SPE) | [6] |
| Montmorillonite K-10 | Xylene | Benzylic Chlorination | 63-67 | Solid Support | Not Reported | [7] |
F-SPE: Fluorous Solid-Phase Extraction
Reaction Mechanisms and Experimental Workflows
The mechanism of catalysis in this compound reactions varies significantly between homogeneous and heterogeneous systems. Homogeneous catalysts often activate the this compound or the substrate through the formation of intermediate complexes in solution. In contrast, heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, followed by reaction and desorption of the product.
Homogeneous Catalytic Workflow
The following diagram illustrates a typical workflow for an organocatalyzed enantioselective α-chlorination of an aldehyde using a homogeneous catalyst.
Caption: Workflow for homogeneous organocatalytic α-chlorination.
Heterogeneous Catalytic Workflow
This diagram outlines a general workflow for a reaction using a recoverable heterogeneous catalyst, highlighting the key advantage of catalyst recycling.
Caption: Workflow for heterogeneous catalysis with catalyst recycling.
Detailed Experimental Protocols
Homogeneous Catalysis: Enantioselective α-Chlorination of Aldehydes
This protocol is adapted from a general procedure for the organocatalytic enantioselective α-chlorination of aldehydes using a chiral secondary amine catalyst and NCS.[8]
Materials:
-
Aldehyde substrate (1.0 mmol)
-
Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether) (0.1 mmol, 10 mol%)
-
N-chlorosuccinimide (NCS) (1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 5 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde substrate and the chiral secondary amine catalyst.
-
Dissolve the mixture in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).
-
Add N-chlorosuccinimide portion-wise over 10 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete, monitoring by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heterogeneous Catalysis: Enantioselective α-Chlorination with a Recyclable Fluorous Organocatalyst
This protocol describes the use of a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst that, while soluble in the reaction medium, is recovered using fluorous solid-phase extraction (F-SPE).[6]
Materials:
-
Aldehyde substrate
-
Fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst (10 mol%)
-
N-chlorosuccinimide (NCS)
-
Solvent (e.g., Toluene)
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge
Procedure:
-
In a reaction vessel, dissolve the aldehyde substrate, the fluorous organocatalyst, and NCS in the solvent.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Upon completion of the reaction, concentrate the mixture.
-
Redissolve the residue in a suitable solvent for F-SPE.
-
Load the solution onto a pre-conditioned F-SPE cartridge.
-
Elute the non-fluorous product with a polar solvent (e.g., methanol).
-
Elute the fluorous catalyst with a fluorous solvent (e.g., perfluorohexane).
-
Concentrate the respective fractions to obtain the purified product and the recovered catalyst.
-
The recovered catalyst can be reused in subsequent reactions.
Conclusion: Selecting the Right Catalyst
The choice between homogeneous and heterogeneous catalysts for this compound reactions is multifaceted and depends on the specific requirements of the synthesis.
Homogeneous catalysts are often the preferred choice for laboratory-scale synthesis and the development of new methodologies where high activity, selectivity, and mild reaction conditions are paramount. The fine-tuning of soluble ligands and catalysts allows for a high degree of control over the reaction outcome, as exemplified by the success of asymmetric organocatalysis.[2]
Heterogeneous catalysts , on the other hand, offer significant advantages in terms of catalyst recovery, reusability, and process simplification, making them highly attractive for industrial applications and green chemistry. The ability to easily separate the catalyst from the reaction mixture reduces downstream processing costs and minimizes catalyst contamination of the final product. While mass transfer limitations can sometimes be a challenge, the development of highly active and stable supported catalysts continues to bridge the performance gap with their homogeneous counterparts.
For drug development professionals, the ease of removing a solid catalyst to ensure product purity can be a critical advantage. For researchers focused on sustainable chemistry, the reusability of heterogeneous catalysts is a major driver. Ultimately, the optimal catalyst is one that balances the desired chemical transformation with practical and economic considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Confirming Molecular Structures in Chlorimide Reactions: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's structure is a critical step in chemical synthesis. In reactions involving chlorimides, such as N-chlorosuccinimide (NCS), Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the primary analytical techniques for structural elucidation. This guide provides a comprehensive comparison of these methods, supported by experimental data, and explores alternative techniques for a complete structural analysis.
The combination of NMR and MS provides a powerful toolkit for chemists. While MS reveals the molecular weight and elemental composition of a compound, NMR spectroscopy maps out the atomic connectivity and chemical environment of the nuclei, offering a detailed blueprint of the molecular structure.[1]
The Power of Combined NMR and MS: A Case Study
A prime example illustrating the synergy of NMR and MS is the photoinduced chloroamination cyclization of N-(allenyl)sulfonylamides with N-chlorosuccinimide (NCS) to yield 2-(1-chlorovinyl)pyrrolidines.[2] The structural confirmation of the resulting products relies heavily on both techniques.
Data Presentation: Unambiguous Structure Confirmation
The following tables summarize the key NMR and MS data used to confirm the structure of a representative product from this reaction.
Table 1: Key ¹H and ¹³C NMR Data for a Representative 2-(1-chlorovinyl)pyrrolidine Product
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 5.89 | NH | 168.95 | C=N |
| 4.97 | CHN | 118.59 | CF₃ |
| 3.74 | CH₂ (dd) | 63.14 | CHN |
| 3.56 | CH₂ (dd) | 52.81 | CH₂N |
Data synthesized from representative examples in the literature.[3]
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | ESI |
| Calculated m/z [M+H]⁺ | 299.1041 |
| Found m/z [M+H]⁺ | 299.1038 |
Data synthesized from representative examples in the literature.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for NMR and MS analysis in the context of chlorimide reaction product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required.
-
2D NMR: To further elucidate the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this class of compounds. Acquire the mass spectrum in the appropriate mass range.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition confirmation, perform HRMS analysis. This allows for the differentiation between compounds with the same nominal mass but different elemental formulas.[3]
Mandatory Visualization: The Workflow of Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a product from a this compound reaction using NMR and MS.
Caption: Workflow for product structure confirmation.
Comparison with Alternative Methods
While NMR and MS are the workhorses for structural elucidation of this compound reaction products, other techniques can provide valuable, often complementary, information.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information.[4] | Provides a complete picture of the molecular framework in solution. | Can be complex to interpret for large molecules; requires relatively pure samples.[5] |
| Mass Spectrometry | Molecular weight and elemental composition.[6] | Highly sensitive; provides definitive molecular formula with HRMS. | Provides limited information on connectivity and stereochemistry. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state.[7] | Provides unambiguous, high-resolution structural data. | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation.[8] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[9] | Quick and simple method for preliminary analysis. | Provides limited information on the overall molecular structure. |
References
- 1. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. people.bu.edu [people.bu.edu]
- 6. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Performance of Palau'Chlor, a Novel Chlorimide Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a modern chlorimide reagent, Palau'Chlor (chloro-bis(methoxycarbonyl)guanidine or CBMG), against established chlorinating agents, N-Chlorosuccinimide (NCS) and Trichloroisocyanuric Acid (TCCA). The selection of an appropriate chlorinating agent is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, selectivity, and safety. This document aims to equip researchers with the necessary data to make informed decisions for their specific synthetic challenges by presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.
Executive Summary
Palau'Chlor (CBMG) emerges as a superior reagent for the chlorination of a range of substrates, particularly electron-rich heteroaromatics, when compared to the widely used N-Chlorosuccinimide (NCS).[1][2] Experimental data indicates that CBMG can achieve quantitative yields at room temperature in significantly shorter reaction times, whereas NCS often requires elevated temperatures and prolonged reaction times to afford comparable results.[1][2] Trichloroisocyanuric Acid (TCCA) stands out for its high available chlorine content, suggesting a high degree of atom economy, making it an efficient bulk chlorinating agent.[3][4][5] The choice of reagent will ultimately depend on the specific substrate, desired reactivity, and reaction conditions. For challenging chlorinations of sensitive heterocyclic systems, Palau'Chlor presents a significant advantage.
Data Presentation: Performance Comparison of Chlorinating Agents
The following tables summarize the performance of Palau'Chlor (CBMG), N-Chlorosuccinimide (NCS), and Trichloroisocyanuric Acid (TCCA) in various chlorination reactions.
Table 1: Chlorination of Heteroaromatic Compounds
| Substrate | Reagent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Clotrimazole | Palau'Chlor (CBMG) | 100 min | Room Temp | Quantitative | [1][2] |
| NCS | - | Room Temp | No Reaction | [1][2] | |
| NCS | - | 50 | - | [1][2] | |
| Imidazo[1,2-a]pyrazine | Palau'Chlor (CBMG) | 40 min | Room Temp | Quantitative | [1][2] |
| NCS | 40 min | Room Temp | Trace | [1][2] | |
| 1-Acetylindole | Palau'Chlor (CBMG) | - | - | 28 | [1][2] |
| NCS | - | - | 3 | [1][2] |
Table 2: General Properties of Chlorinating Agents
| Property | Palau'Chlor (CBMG) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) |
| Reagent Type | N-Chloroguanidine | N-Chloroimide | N-Chloroimide |
| Physical State | Air-stable, free-flowing powder | Crystalline solid | Crystalline solid |
| Available Chlorine Content | ~21% | ~51% | ~90%[3][4][5] |
| Advantages | High reactivity and selectivity, mild reaction conditions | Well-established, readily available | High chlorine content, cost-effective for large scale |
| Disadvantages | Higher cost compared to NCS and TCCA | Lower reactivity, may require forcing conditions | Can be highly reactive and less selective |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: General Procedure for the Chlorination of Heteroarenes using Palau'Chlor (CBMG)
This protocol describes a typical procedure for the chlorination of an electron-rich heteroaromatic substrate.
Materials:
-
Heteroaromatic substrate (e.g., Clotrimazole, Imidazo[1,2-a]pyrazine)
-
Palau'Chlor (CBMG) (1.2 equivalents)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
To a stirred solution of the heteroaromatic substrate in chloroform, add Palau'Chlor (1.2 equivalents) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be filtered to remove the guanidine (B92328) byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chlorinated product.
Protocol 2: General Procedure for the Chlorination of Heteroarenes using N-Chlorosuccinimide (NCS)
This protocol outlines a standard procedure for chlorination using NCS, which may require elevated temperatures for less reactive substrates.
Materials:
-
Heteroaromatic substrate
-
N-Chlorosuccinimide (NCS) (1.2 equivalents)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the heteroaromatic substrate in a suitable solvent (e.g., chloroform or acetonitrile).
-
Add N-Chlorosuccinimide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50°C) as required for the substrate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The succinimide (B58015) byproduct can be removed by filtration or aqueous workup.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the chlorinated product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hxinmaterial.com [hxinmaterial.com]
- 5. Trichloroisocyanuric Acid (TCCA): A High-Efficiency and Safe Chlorinated Disinfectant-Shandong Unikem Industry Co LTD [unikemindustry.com]
A Comparative Life Cycle Assessment of N-Chlorosuccinimide (NCS) Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Industrial N-Chlorosuccinimide (B42832) (NCS) Synthesis Pathways Based on Life Cycle Assessment Principles.
N-Chlorosuccinimide (NCS) is a vital reagent in organic synthesis, widely utilized for chlorination and oxidation reactions in the development of pharmaceuticals and other fine chemicals. The environmental footprint of its production is a growing concern for sustainable manufacturing. This guide provides a comparative life cycle assessment (LCA) of two primary industrial synthesis routes for NCS, offering quantitative data to inform environmentally conscious process development.
Executive Summary
Two prevalent industrial methods for N-Chlorosuccinimide (NCS) synthesis are evaluated:
-
Route 1: The Hypochlorite (B82951) Route. This pathway begins with the formation of succinimide (B58015) from succinic acid and an ammonia (B1221849) source (such as ammonia or urea), followed by chlorination with sodium hypochlorite in an acidic medium.
-
Route 2: The Chlorine Gas Route. This method involves the direct chlorination of succinimide using chlorine gas in an aqueous medium.
Comparative Data on Environmental Impacts of Key Inputs
The following tables summarize the Global Warming Potential (GWP) and energy consumption associated with the primary raw materials for each synthesis route. It is important to note that these values are derived from various sources and may be based on different production technologies and LCA methodologies. They are presented here to provide a comparative overview.
Table 1: Global Warming Potential (GWP) of Key Raw Materials
| Raw Material | Production Method | Global Warming Potential (kg CO2 eq. per kg) | Data Source(s) |
| Route 1 Inputs | |||
| Succinic Acid | Bio-based (from sugarcane bagasse) | 1.39 | [1] |
| Petrochemical (from maleic anhydride) | Higher than bio-based routes | [2] | |
| Ammonia | Conventional (Steam Methane Reforming) | 2.6 | [3] |
| Green (Renewable-powered electrolysis) | 0.34 - 0.925 | [4][5] | |
| Sodium Hypochlorite | Chlor-alkali process | Data not explicitly isolated, but linked to chlorine production impacts. | |
| Acetic Acid | Methanol Carbonylation (Celanese process) | ~1.5 - 2.5 (varies with energy source) | [6][7] |
| Route 2 Inputs | |||
| Succinimide | From Succinic Acid and Ammonia | Impact is a sum of its precursors. | |
| Chlorine Gas | Chlor-alkali (membrane cell) | Indirectly ~2.1 (from electricity consumption) | [8] |
Table 2: Energy Consumption for the Production of Key Raw Materials
| Raw Material | Production Technology | Energy Consumption (MJ per kg) | Data Source(s) |
| Route 1 Inputs | |||
| Succinic Acid | Bio-based | Varies significantly with feedstock and process | [9][10] |
| Ammonia | Steam Methane Reforming | High fossil fuel use | [3] |
| Sodium Hypochlorite | Chlor-alkali process | Energy-intensive, linked to chlorine production. | |
| Acetic Acid | Methanol Carbonylation | 15 - 25 (Fossil Fuel Use, GJ/tonne) | [7] |
| Route 2 Inputs | |||
| Chlorine Gas | Chlor-alkali (membrane cell) | ~9,000 (2,500 kWh/tonne) | [11] |
Synthesis Route Diagrams
The following diagrams illustrate the two primary synthesis routes for N-Chlorosuccinimide.
Caption: Synthesis of NCS via the Hypochlorite Route.
Caption: Synthesis of NCS via the Chlorine Gas Route.
Experimental Protocols
The following are generalized experimental protocols for the two synthesis routes, based on common industrial practices described in patent literature.
Protocol 1: Hypochlorite Route for N-Chlorosuccinimide Synthesis
This protocol is based on a two-step process starting from succinic acid and ammonia.
-
Succinimide Formation:
-
Succinic acid and an aqueous solution of ammonia (approximately a 1:1.4 to 1:1.8 weight ratio) are charged into a reactor.[12]
-
The reaction is typically carried out with stirring, and the temperature is maintained between 20-25°C.[12]
-
The resulting reaction mixture is then transferred to a distillation apparatus.
-
Water is removed by heating the mixture to temperatures between 275-290°C to yield solid succinimide.[12]
-
Alternatively, succinic acid can be reacted with urea (B33335) at elevated temperatures (around 250°C) to form succinimide.[13]
-
-
Chlorination of Succinimide:
-
The prepared succinimide is dissolved in an aqueous solution of glacial acetic acid (typically 15-20%).[12]
-
The solution is cooled to below 0°C.
-
A sodium hypochlorite solution is added dropwise while maintaining the low temperature and stirring for a period of 0.5 to 1.5 hours.[12][13]
-
The resulting slurry is filtered.
-
The collected solid is washed with water until neutral to obtain the N-chlorosuccinimide product.[12]
-
Protocol 2: Chlorine Gas Route for N-Chlorosuccinimide Synthesis
This protocol outlines the direct chlorination of succinimide.
-
Reaction Setup:
-
Chlorination:
-
Product Isolation:
-
As the reaction proceeds, N-chlorosuccinimide precipitates from the solution.
-
Upon completion, the solid product is isolated by filtration.
-
The collected N-chlorosuccinimide is washed with water and dried.
-
Life Cycle Assessment Workflow
A comparative life cycle assessment for chemical synthesis routes follows a standardized workflow to ensure a comprehensive and objective evaluation.
Caption: General workflow for a Life Cycle Assessment.
Concluding Remarks
This guide provides a foundational comparative analysis of two primary industrial synthesis routes for N-chlorosuccinimide based on available life cycle data for their respective raw materials.
-
The Hypochlorite Route (Route 1) relies on starting materials (succinic acid, ammonia, sodium hypochlorite, acetic acid) whose own production can have significant environmental impacts. The use of bio-based succinic acid and green ammonia can substantially improve the sustainability of this route.
-
The Chlorine Gas Route (Route 2) is more direct but is heavily dependent on chlorine gas produced via the energy-intensive chlor-alkali process. The primary environmental burden of this route is linked to the electricity source used for chlorine production.
For a more definitive comparison, a detailed "cradle-to-gate" LCA with primary data from industrial-scale production would be necessary. This would involve precise measurements of energy consumption, waste generation, and emissions for each specific process. Researchers and drug development professionals are encouraged to consider the upstream environmental impacts of their reagents and to advocate for and select synthesis pathways that utilize greener starting materials and more energy-efficient processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. anl.gov [anl.gov]
- 4. trepo.tuni.fi [trepo.tuni.fi]
- 5. Key Life Cycle Assessment Numbers for NH3, Green and Brown Energy - Ammonia Energy Association [ammoniaenergy.org]
- 6. Microbial electrosynthesis: is it sustainable for bioproduction of acetic acid? - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00920F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eurochlor.org [eurochlor.org]
- 9. researchgate.net [researchgate.net]
- 10. Sustainable bio-succinic acid production: superstructure optimization, techno-economic, and lifecycle assessment - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. www1.eere.energy.gov [www1.eere.energy.gov]
- 12. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]
- 13. CN102329261A - Production process of N-chlorosuccinimide - Google Patents [patents.google.com]
- 14. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]
A Researcher's Guide to Validating the Purity of Synthesized Chlorimide Compounds
The term "chlorimide" can refer to dichloramine (NHCl₂) or, more broadly in organic chemistry, to compounds containing an N-Cl bond or a chlorine atom attached to an imide functional group. This guide focuses on the analytical techniques applicable to organic compounds possessing such features.
Comparison of Key Analytical Methods
A multi-faceted approach employing orthogonal techniques is the most robust strategy for purity validation.[1][2] Each method offers distinct advantages in terms of the information it provides, its sensitivity, and the types of impurities it can detect.[3] The primary techniques for assessing the purity of synthesized organic compounds include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.[1][4]
| Technique | Principle | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase.[3] | Potency, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[3] | 95 - 99.9% | High resolution, high sensitivity, excellent quantitation, widely applicable.[3] | Not suitable for volatile or non-UV active compounds; requires method development.[3] May not detect inorganic impurities.[2] |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei.[5] | Absolute purity determination against a certified internal standard, structural confirmation.[3][6] | 95 - 99.9% | Absolute quantification without a reference standard of the analyte, non-destructive, provides structural information.[2][5] | Lower sensitivity compared to HPLC, requires a high-purity internal standard, potential for signal overlap.[7] |
| Mass Spec (LC-MS/GC-MS) | Separation of ions based on their mass-to-charge ratio.[1] | Molecular weight confirmation, identification of impurities by fragmentation patterns, detection of volatile impurities (GC-MS).[1][4] | Qualitative/Semi-quantitative | High sensitivity, provides molecular weight information for unknown impurities.[4] | Ionization efficiency can vary significantly between compounds, making quantification challenging without specific standards. |
| Elemental Analysis | Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, etc.). | Determines the percentage of C, H, N, and other elements. | Confirms elemental composition within ~0.4% | Provides fundamental confirmation of elemental composition, detects inorganic impurities and residual water.[2] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition.[2] Requires milligram quantities of sample.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity analysis. Below are representative protocols for HPLC and qNMR analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity of a synthesized this compound compound by separating it from potential organic impurities.[7]
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[3]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer agent (e.g., phosphoric acid).[7]
-
Synthesized this compound compound test sample.
-
Reference standard of the this compound compound (if available).
Sample Preparation:
-
Prepare a diluent, for instance, 50:50 (v/v) Acetonitrile:Water.[3]
-
Accurately weigh approximately 1 mg of the synthesized compound.[7]
-
Dissolve the sample in 1 mL of the diluent to achieve a concentration of 1 mg/mL.[7]
Chromatographic Conditions (Example):
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient might run from 50% B to 95% B over 10 minutes, followed by a hold and re-equilibration.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: A specific wavelength (e.g., 254 nm) or a range if using a PDA detector.[7]
-
Injection Volume: 10 µL.[7]
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.[7] This assumes that all impurities have a similar response factor to the main component.[3]
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of the synthesized this compound compound using an internal standard.[3]
Instrumentation:
-
NMR Spectrometer (≥400 MHz).[3]
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]
-
High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone).[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound compound into an NMR tube.[7]
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.[7]
-
Add approximately 0.75 mL of the deuterated solvent to the NMR tube and ensure complete dissolution of both the analyte and the internal standard.[7]
NMR Acquisition Parameters (Example for ¹H NMR):
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (a longer delay like 30 s can be used to ensure full relaxation).[7]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 scans).[7]
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity (w/w %) using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Logic
Diagrams can effectively illustrate the sequence of analytical procedures and the interplay between different techniques.
Caption: Experimental workflow for the synthesis, purification, and purity validation of a this compound compound.
Caption: Logical relationship of analytical techniques for comprehensive purity assessment.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azooptics.com [azooptics.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Chlorimide: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of chlorimide is paramount for ensuring a safe laboratory environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and adhering to safety protocols.
This compound, also known as dichloramine, is a reactive and unstable inorganic compound.[1][2] Due to its hazardous nature, it is crucial to follow specific disposal procedures to neutralize the compound and mitigate potential harm. The following guide provides a detailed protocol for the safe disposal of this compound in a laboratory setting.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its safe management. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | Cl₂HN | [3] |
| Molar Mass | 85.92 g/mol | [1][3] |
| Appearance | Yellow gas | [2] |
| CAS Number | 3400-09-7 | [3] |
| UN ID | 3093 | |
| Hazard Class | 8 | [4] |
| Packing Group | II | [4] |
Experimental Protocol: Chemical Neutralization and Disposal
The primary method for this compound disposal involves chemical neutralization to convert it into less hazardous substances. This procedure should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
pH indicator strips
-
Appropriate waste container
Procedure:
-
Preparation: In a suitable container within a fume hood, cautiously add the this compound waste.
-
Reduction: Slowly add a 10% solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to the this compound waste with stirring. This will reduce the reactive chlorine species.
-
Monitor Reaction: Continue adding the reducing agent until the reaction ceases. The absence of a yellow color may indicate the completion of the reduction.
-
Neutralization: this compound is known to hydrolyze, and its decomposition can be influenced by pH.[1] Carefully add a 1 M solution of sodium hydroxide to raise the pH of the solution to a neutral range (pH 6-8). Use pH indicator strips to monitor the pH.
-
Final Disposal: Once neutralized, the resulting solution should be disposed of as hazardous waste according to your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your environmental health and safety office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Hazardous Decomposition Products
It is important to be aware of the potential decomposition products of this compound, which can also be hazardous. Dichloramine is unstable and can hydrolyze to form nitroxyl (B88944) (HNO), which can then react to produce peroxynitrite (ONOOH).[1] Peroxynitrite is a powerful oxidizing and nitrating agent. Recent studies have also identified the chloronitramide anion (Cl–N–NO₂⁻) as a decomposition product of inorganic chloramines.[5][6][7] These byproducts underscore the importance of proper neutralization before disposal.
Safety Precautions and Incompatible Materials
When handling this compound, it is crucial to avoid contact with incompatible materials. The safety data sheets for related compounds, such as Chloramine-T, indicate that it is incompatible with oxidizing agents and acids.[8][9] Contact with acids can liberate toxic gas.[10][11]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. This compound (Dichloramine)|CAS 3400-09-7|Research Chemical [benchchem.com]
- 2. Dichloramine - Wikipedia [en.wikipedia.org]
- 3. This compound | Cl2HN | CID 76939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloramine | CAS#:3400-09-7 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloronitramide anion is a decomposition product of inorganic chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
Essential Safety and Handling Guide for Chlorimide Compounds
This guide provides crucial safety and logistical information for laboratory professionals working with chlorimide compounds. Given that "this compound" can refer to a class of compounds, this document addresses the general hazards and handling procedures associated with common laboratory chlorimides, such as 2,6-Dichloroquinone-4-chloroimide and Chloramine-T, by synthesizing safety data for these representative chemicals. Adherence to these protocols is vital for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound compounds are hazardous materials that pose significant risks upon exposure. The primary hazards include irritation to the skin, eyes, and respiratory tract.[1] Some derivatives may be harmful if swallowed or inhaled.[1][2] One specific compound, 2,6-Dichloroquinone-4-chloroimide, is also noted to be a friction and impact-sensitive explosive and may explode when heated.[1]
Hazard Summary Table:
| Hazard Classification | Description | Associated Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | 2,6-Dichloroquinone-4-chloroimide, Chloramine-T |
| Skin Corrosion/Irritation | Causes skin irritation and in some cases severe burns.[1][3][4] | 2,6-Dichloroquinone-4-chloroimide, Chloramine-T |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][4] | 2,6-Dichloroquinone-4-chloroimide, Chloramine-T |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4] | Chloramine-T |
| Respiratory Tract Irritation | Causes respiratory tract irritation.[1] | 2,6-Dichloroquinone-4-chloroimide |
| Explosive Hazard | Risk of explosion by shock, friction, fire, or other sources of ignition.[1] | 2,6-Dichloroquinone-4-chloroimide |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling chlorimides. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures to be performed.
Required PPE for Handling Chlorimides:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] | To prevent skin contact, which can cause irritation or burns.[1][3] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6][7] | To protect against splashes that can cause severe eye damage.[3][4] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron.[6][7] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended. | To protect the skin from splashes and contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood, if dust is generated, or if ventilation is inadequate.[6][8] | To prevent inhalation of harmful dust or vapors that can cause respiratory irritation or sensitization.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound compounds in a laboratory setting.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific this compound compound being used.[1][3][4]
-
Ensure Proper Ventilation: All work with this compound compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][9]
-
Assemble all Materials: Gather all necessary equipment, including the this compound compound, solvents, reaction vessels, and waste containers, and place them in the fume hood.
-
Don Appropriate PPE: Put on all required personal protective equipment as specified in the table above.
Handling and Use:
-
Weighing: If weighing a solid this compound, do so in the fume hood on a tared weigh boat. Minimize the generation of dust.[1]
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. If working with a solution, use a pipette or a syringe.
-
Running Reactions: Keep all reaction vessels containing chlorimides capped and within the fume hood. If heating is required, use a controlled heating source and be aware of the explosive risk associated with some chlorimides.[1]
Post-Procedure:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.
-
Waste Disposal: Dispose of all this compound waste and contaminated materials according to the disposal plan outlined below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.
Below is a workflow diagram for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemos.de [chemos.de]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. fishersci.com [fishersci.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. na.bhs1.com [na.bhs1.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
